4-Chloro-5,6-dimethylpyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-5(2)8-3-9-6(4)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRSZADMKJVGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503975 | |
| Record name | 4-Chloro-5,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67434-65-5 | |
| Record name | 4-Chloro-5,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-5,6-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-5,6-dimethylpyrimidine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-5,6-dimethylpyrimidine, a key heterocyclic building block in modern medicinal chemistry and drug discovery. With the CAS Number 67434-65-5 and the IUPAC name This compound , this compound serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This document will delve into its synthesis, characterization, reactivity, and applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Core Compound Identification and Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 67434-65-5 | Internal Data |
| IUPAC Name | This compound | Internal Data |
| Molecular Formula | C₆H₇ClN₂ | Internal Data |
| Molecular Weight | 142.59 g/mol | Internal Data |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
Synthesis and Purification: A Practical Approach
The synthesis of this compound typically proceeds via the chlorination of the corresponding hydroxypyrimidine precursor, 5,6-dimethylpyrimidin-4-ol. This transformation is a cornerstone of pyrimidine chemistry, and while various chlorinating agents can be employed, phosphorus oxychloride (POCl₃) remains the most prevalent and effective reagent for this purpose.[1][2]
Rationale for Synthetic Strategy
The choice of phosphorus oxychloride is dictated by its high reactivity and its dual role as both a reagent and a solvent in many cases, driving the reaction to completion. The mechanism involves the activation of the hydroxyl group by POCl₃, converting it into a good leaving group, which is subsequently displaced by a chloride ion. The presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often crucial to neutralize the HCl generated during the reaction, preventing unwanted side reactions and promoting a higher yield.[3]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the chlorination of hydroxypyrimidines.[1][3][4]
Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, suspend 5,6-dimethylpyrimidin-4-ol (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Under a nitrogen atmosphere, slowly add N,N-diisopropylethylamine (DIPEA, 1.1 equivalents) dropwise to the stirred suspension. The addition should be controlled to manage the exothermic reaction.
Step 2: Chlorination Reaction
-
After the addition of DIPEA is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Caption: Synthesis workflow for this compound.
Purification Strategies
The purity of this compound is critical for its use in subsequent synthetic steps, particularly in the context of drug development where impurity profiles are strictly controlled.
Recrystallization: This is a common and effective method for purifying the crude product. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling. A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, can be screened to find the optimal system.
Column Chromatography: For the removal of closely related impurities, silica gel column chromatography is the method of choice. A solvent system of increasing polarity, typically starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate, is used to elute the compounds from the column. The separation can be monitored by TLC to collect the fractions containing the pure product.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ ~7.2 ppm (s, 1H): This singlet corresponds to the aromatic proton at the C2 position of the pyrimidine ring.
-
δ ~2.5 ppm (s, 3H): This singlet is attributed to the methyl protons at the C6 position.
-
δ ~2.3 ppm (s, 3H): This singlet corresponds to the methyl protons at the C5 position.
The simplicity of the predicted spectrum, with three distinct singlets, is a key identifier for this symmetrical molecule.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ ~165 ppm: Corresponds to the C4 carbon bearing the chlorine atom.
-
δ ~160 ppm: Attributed to the C6 carbon.
-
δ ~158 ppm: Corresponds to the C2 carbon.
-
δ ~125 ppm: Attributed to the C5 carbon.
-
δ ~23 ppm: Corresponds to the methyl carbon at the C6 position.
-
δ ~15 ppm: Corresponds to the methyl carbon at the C5 position.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 142 and an M+2 peak at m/z 144 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom.[8] Fragmentation patterns would likely involve the loss of a methyl group (M-15) and subsequent fragmentation of the pyrimidine ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
~3050 cm⁻¹: C-H stretching of the aromatic proton.
-
~2950-2850 cm⁻¹: C-H stretching of the methyl groups.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine ring.
-
~800-700 cm⁻¹: C-Cl stretching vibration.
Reactivity and Applications in Drug Discovery
The reactivity of this compound is dominated by the susceptibility of the C4-chloro substituent to nucleophilic aromatic substitution (SNAr). This makes it an exceptionally valuable intermediate for introducing a wide variety of functional groups onto the pyrimidine core, a common strategy in the design of kinase inhibitors and other therapeutic agents.[9][10]
Caption: Nucleophilic aromatic substitution on this compound.
Role as a Kinase Inhibitor Scaffold
The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in the core structures of numerous approved kinase inhibitors.[11][12] The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, mimicking the adenine portion of ATP and enabling potent and selective binding to the hinge region of the kinase active site.
This compound provides a strategic starting point for the synthesis of such inhibitors. The chloro group at the C4 position can be readily displaced by various amines, alcohols, or thiols to introduce side chains that can extend into other pockets of the kinase active site, thereby modulating potency and selectivity. For instance, it can be envisioned as a key building block in the synthesis of analogues of successful pyrimidine-based kinase inhibitors like Dasatinib.[11]
Safety and Handling
As with any chlorinated organic compound, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][13]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its straightforward synthesis, well-defined reactivity, and the biological significance of the pyrimidine core make it an attractive starting material for the development of novel therapeutics, especially kinase inhibitors. This guide has provided a comprehensive overview of its key properties, synthesis, characterization, and applications, equipping researchers and drug development professionals with the essential knowledge to effectively utilize this important chemical intermediate.
References
- Buchappa, G., et al. (2016). Design and Synthesis of Novel Dasatinib Analogues. Asian Journal of Chemistry, 28(2), 431-435.
- Google Patents. (2014). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. CN102659691B.
- IJERA. (2016). FT-IR and FT-Raman spectral analysis of 2-amino–4,6-dimethylpyrimidine.
- Fisher Scientific. (2009).
- CymitQuimica. (2024).
- PubChem. 4-Chloro-2,6-dimethylpyrimidine. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2023).
- Fisher Scientific. (2011). Safety Data Sheet for 2-Chloro-4,6-dimethylpyrimidine.
- ResearchGate. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands.
- ResearchGate. (2021).
- ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and....
- MSU Chemistry. (n.d.). Mass Spectrometry.
- MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs.
- MDPI. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.
- Pearson+. (n.d.).
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- Google Patents. (1999). Process for preparing 4,6-dichloro-pyrimidine. US6018045A.
- Google Patents. (1998). Process for the preparation of pure 4,6-dihloropyrimidine. US5723612A.
- Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
- PubMed Central. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
- RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- IUCr. (2017).
- NC State University Libraries. (2021). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- Google Patents. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine. CN102432547A.
- ResearchGate. (n.d.). 1 H-and 19 F-NMR chemical shifts (δ/ppm), signal multiplicities and H-H coupling constants (J/Hz).
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- YouTube. (2023).
- PubChem. 4-Amino-5-chloro-2,6-dimethylpyrimidine. National Center for Biotechnology Information.
- Oregon State University. (2022). 13 C NMR Chemical Shifts.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.
- PubMed Central. (2016). NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents.
- Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- SciSpace. (n.d.).
- ChemicalBook. (n.d.). 4-AMINO-2,6-DIMETHYLPYRIMIDINE(461-98-3) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-Chloro-2,6-diaminopyrimidine(156-83-2) IR2 spectrum.
- ChemicalBook. (n.d.). 4-CHLORO-2,6-DIMETHYLPYRIMIDINE(4472-45-1) 1H NMR.
- PubMed Central. (n.d.). 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432.
- PubMed. (n.d.). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors.
- PubMed. (n.d.). Structural, Spectroscopic, In Silico, And In Vitro Studies On 4-Amino-5-Chloro-2,6-Dimethylpyrimidine: A Potential Antimicrobial And Lung Cancer Drug.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ijera.com [ijera.com]
- 6. researchgate.net [researchgate.net]
- 7. veterinaria.org [veterinaria.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Spectroscopic Profile of 4-Chloro-5,6-dimethylpyrimidine: A Technical Guide
Introduction
4-Chloro-5,6-dimethylpyrimidine stands as a pivotal heterocyclic building block in medicinal chemistry and materials science. As a substituted pyrimidine, its structural framework is a precursor to a wide array of functionalized molecules with potential biological activity. The precise placement of the chloro- and dimethyl-substituents on the pyrimidine ring dictates its reactivity and physicochemical properties, making a thorough understanding of its molecular structure paramount for its effective use in research and development. This guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering researchers a foundational understanding for compound verification and further synthetic endeavors.
Important Disclaimer: Use of Predicted Spectroscopic Data
As a Senior Application Scientist, I must emphasize that while these predicted spectra are valuable for preliminary identification and structural hypothesis, they are not a substitute for empirical data. Researchers should consider this guide a starting point and are strongly encouraged to acquire and validate this data experimentally before proceeding with critical applications in drug development or other scientific research. The methodologies described herein represent standard laboratory practices for such experimental verification.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide unambiguous confirmation of the substituent placement and the electronic environment of the pyrimidine core.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be relatively simple, showing one aromatic proton and two distinct methyl groups. The chemical shift of the lone pyrimidine proton is influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine atom.
| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~8.6 ppm | Singlet (s) | 1H | H2 (Aromatic) |
| ~2.5 ppm | Singlet (s) | 3H | C6-CH₃ |
| ~2.3 ppm | Singlet (s) | 3H | C5-CH₃ |
Expert Interpretation: The downfield shift of the H2 proton to approximately 8.6 ppm is characteristic of a proton on an electron-deficient aromatic ring, flanked by two nitrogen atoms. The two methyl groups, though attached to the same aromatic ring, are in slightly different chemical environments. The C6-methyl group is adjacent to a nitrogen atom, while the C5-methyl group is adjacent to both a carbon and the chloro-substituted carbon, resulting in distinct singlet signals. The absence of any splitting patterns (couplings) for all signals confirms their magnetic isolation from other protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and insight into their hybridization and electronic state.
| Predicted Chemical Shift (δ) | Carbon Assignment |
| ~163 ppm | C4 (C-Cl) |
| ~161 ppm | C6 |
| ~158 ppm | C2 |
| ~129 ppm | C5 |
| ~23 ppm | C6-CH₃ |
| ~15 ppm | C5-CH₃ |
Expert Interpretation: The carbon atoms directly bonded to the electronegative nitrogen and chlorine atoms (C2, C4, C6) are significantly deshielded, appearing at the downfield end of the spectrum (~158-163 ppm). The C4 carbon, bearing the chlorine atom, is expected to be the most downfield. The C5 carbon, substituted with a methyl group, is the most shielded of the ring carbons. The two methyl carbons are observed in the aliphatic region, with their distinct chemical shifts reflecting the different electronic environments at the C5 and C6 positions.
Diagram: NMR Structural Assignment
Caption: Predicted NMR assignments for this compound.
II. Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectral Data
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| ~3050 cm⁻¹ | C-H Stretch | Aromatic C-H |
| ~2950-2850 cm⁻¹ | C-H Stretch | Methyl (CH₃) groups |
| ~1580-1550 cm⁻¹ | C=N Stretch | Pyrimidine ring |
| ~1450-1400 cm⁻¹ | C=C Stretch | Pyrimidine ring |
| ~1380 cm⁻¹ | C-H Bend | Methyl (CH₃) groups |
| ~1100-1000 cm⁻¹ | C-Cl Stretch | Aryl-Chloride |
Expert Interpretation: The IR spectrum is expected to be dominated by vibrations characteristic of the substituted pyrimidine ring and the methyl groups. The aromatic C-H stretch appears at a lower frequency than typical aromatic compounds due to the electron-withdrawing nature of the ring nitrogens. The strong absorptions in the 1600-1400 cm⁻¹ region are highly characteristic of the pyrimidine ring's C=N and C=C stretching vibrations.[1] The presence of the C-Cl bond is indicated by a stretching vibration in the fingerprint region, typically around 1100-1000 cm⁻¹.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elemental composition.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z (mass-to-charge) | Predicted Identity | Isotopic Pattern |
| 142 / 144 | [M]⁺ (Molecular Ion) | ~3:1 ratio (due to ³⁵Cl/³⁷Cl) |
| 127 / 129 | [M - CH₃]⁺ | ~3:1 ratio |
| 107 | [M - Cl]⁺ | Single peak |
| 80 | [M - Cl - HCN]⁺ | Single peak |
Expert Interpretation: The molecular ion peak is expected to show a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom. The primary fragmentation pathways would likely involve the loss of a methyl radical ([M - CH₃]⁺) and the loss of a chlorine radical ([M - Cl]⁺). Subsequent fragmentation of the [M - Cl]⁺ ion could involve the elimination of a neutral molecule of hydrogen cyanide (HCN), a common fragmentation pattern for nitrogen-containing heterocyclic compounds, leading to a fragment at m/z 80.
Diagram: Predicted Mass Spectrometry Fragmentation
Caption: Predicted EI-MS fragmentation pathway.
IV. Experimental Protocols
To obtain empirical data for this compound, the following standard operating procedures are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Transfer the solid into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good first choice for non-polar to moderately polar compounds.
-
Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
-
-
Instrument Setup & Acquisition (Example on a 400 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR , acquire the spectrum using a standard pulse program. A spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typical starting points.
-
For ¹³C NMR , use a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (from hundreds to thousands) and a longer total acquisition time will be necessary compared to ¹H NMR.
-
Protocol 2: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Protocol 3: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
The most common method for a stable, solid organic compound is via a direct insertion probe or by coupling the mass spectrometer to a Gas Chromatograph (GC-MS).
-
For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The compound will be vaporized and separated from the solvent before entering the MS source.
-
-
Ionization and Analysis:
-
In the ion source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV for EI), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.
-
V. Conclusion
This guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The in silico data for NMR, IR, and MS collectively offer a detailed structural fingerprint that aligns with theoretical expectations for a molecule of this constitution. The provided protocols offer a clear pathway for researchers to obtain and verify this crucial analytical data in a laboratory setting. Such empirical validation is a cornerstone of scientific integrity and is essential for advancing the application of this versatile chemical intermediate in drug discovery and beyond.
References
-
NMR Prediction Tool: NMRDB.org: Resurrecting and processing NMR spectra on-line. Chimia, 2008, 62(4), 280-281. [Link]
-
IR & Mass Spec Prediction: Cheminfo.org: A platform for chemical informatics. [Link]
-
General IR Spectroscopy of Pyrimidines: S. L. Srivastava, et al. (1984). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 23(3), 335-343. [Link]
Sources
An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-5,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5,6-dimethylpyrimidine is a substituted pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. As a key intermediate or a potential active ingredient, a thorough understanding of its physicochemical properties is paramount for robust formulation development, analytical method development, and ensuring product efficacy and safety. This guide provides a comprehensive overview of the methodologies to determine the aqueous and organic solubility of this compound, as well as a systematic approach to evaluating its stability under various stress conditions, including pH, temperature, and light. This document is intended to serve as a practical resource for scientists, enabling them to design and execute scientifically sound experiments to characterize this molecule.
Introduction: The Significance of Physicochemical Characterization
The journey of a chemical entity from discovery to a viable product is paved with meticulous characterization. For a molecule like this compound, its solubility and stability are not mere data points; they are critical determinants of its fate in a biological system and its viability as a commercial product.
-
Solubility dictates the bioavailability of a drug candidate and the homogeneity of a formulation. Poor solubility can lead to erratic absorption and suboptimal therapeutic outcomes. In agrochemicals, it affects the compound's dispersal and interaction with the target.
-
Stability is a measure of a compound's resilience to degradation. An unstable compound can lose its potency, generate toxic byproducts, and have a shortened shelf-life.
This guide will provide the foundational knowledge and experimental frameworks to comprehensively assess these two critical attributes of this compound.
Solubility Profiling: Beyond a Single Number
Determining the solubility of this compound is the first step in understanding its behavior in various media. A comprehensive solubility profile across a range of solvents is essential for downstream applications.
Theoretical Considerations
The solubility of a compound is governed by the principle of "like dissolves like." The presence of a polar pyrimidine ring with nitrogen atoms and a halogen substituent, combined with non-polar methyl groups, suggests that this compound will exhibit a nuanced solubility profile. While related compounds like 4,6-dimethylpyrimidine show moderate water solubility and good solubility in polar organic solvents, the chloro- substitution will influence this behavior.[1]
Experimental Workflow for Solubility Determination
A robust method for determining solubility is the equilibrium solubility method, which involves saturating a solvent with the compound and then quantifying the dissolved amount.
Caption: Workflow for Equilibrium Solubility Determination.
Selection of Solvents
The choice of solvents should be guided by the intended application. For pharmaceutical development, physiologically relevant media are crucial.
Table 1: Proposed Solvents for Solubility Screening
| Solvent System | Rationale |
| Deionized Water | Baseline aqueous solubility. |
| pH 1.2 HCl Buffer | Simulates gastric fluid. |
| pH 6.8 Phosphate Buffer | Simulates intestinal fluid. |
| Saline (0.9% NaCl) | Isotonic conditions. |
| Ethanol | Common co-solvent in formulations. |
| Propylene Glycol | Excipient used in liquid formulations. |
| Methanol | For understanding solubility in a polar protic organic solvent. |
| Acetonitrile | For understanding solubility in a polar aprotic organic solvent. |
| Dichloromethane | For assessing solubility in a non-polar organic solvent. |
Hypothetical Solubility Data
The following table presents a plausible solubility profile for this compound based on the properties of similar molecules.
Table 2: Hypothetical Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Classification |
| Deionized Water | 1.5 | Sparingly soluble |
| pH 1.2 HCl Buffer | 2.0 | Sparingly soluble |
| pH 6.8 Phosphate Buffer | 1.4 | Sparingly soluble |
| Ethanol | 55.0 | Freely soluble |
| Methanol | 65.0 | Freely soluble |
| Acetonitrile | 30.0 | Soluble |
| Dichloromethane | 15.0 | Soluble |
Stability Assessment: Ensuring Molecular Integrity
A comprehensive stability profile is critical to de-risk a compound for further development. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.
General Handling and Storage
Based on safety data sheets for similar pyrimidine derivatives, standard handling precautions should be taken.[2][3][4][5][6] Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, protected from light and moisture.[2][4]
Forced Degradation (Stress Testing) Protocol
The objective of forced degradation is to accelerate the degradation of the compound to predict its long-term stability and to identify its degradation products.
Caption: Workflow for Forced Degradation Studies.
Stress Conditions
The following conditions are typically employed in forced degradation studies:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Solid-state at 80°C and in solution at 60°C.
-
Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
Potential Degradation Pathways
For this compound, several degradation pathways can be hypothesized:
-
Hydrolysis: The chloro group at the 4-position is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 4-hydroxy-5,6-dimethylpyrimidine. This is a common degradation pathway for chloro-substituted pyrimidines.
-
Oxidation: The pyrimidine ring and the methyl groups could be susceptible to oxidation, leading to N-oxides or hydroxylated methyl groups.
-
Photodegradation: UV light could induce homolytic cleavage of the C-Cl bond, leading to radical-mediated degradation pathways.
Analytical Methodology
A validated, stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice. The use of a mass spectrometer (LC-MS) is invaluable for the identification of unknown degradation products.[7]
Table 3: Hypothetical Forced Degradation Results for this compound (24 hours)
| Stress Condition | % Degradation | Major Degradation Product(s) Identified (Hypothetical) |
| 0.1 M HCl, 60°C | ~5% | 4-Hydroxy-5,6-dimethylpyrimidine |
| 0.1 M NaOH, 60°C | ~25% | 4-Hydroxy-5,6-dimethylpyrimidine |
| 3% H₂O₂, RT | ~10% | Pyrimidine N-oxide derivatives |
| 80°C (Solid) | <1% | No significant degradation |
| 60°C (Solution) | ~2% | Minor hydrolysis product |
| Photostability (ICH Q1B) | ~8% | Complex mixture of photoproducts |
Conclusion and Recommendations
This guide outlines a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. The experimental workflows and methodologies described provide a solid foundation for researchers to generate the critical data needed for informed decision-making in drug discovery and development.
It is recommended that:
-
A comprehensive solubility profile in pharmaceutically and industrially relevant solvents be established.
-
Forced degradation studies be conducted to understand the degradation pathways and to develop a robust, stability-indicating analytical method.
-
The identified degradation products be characterized to assess their potential toxicological impact.
By following the principles and protocols laid out in this guide, researchers can build a comprehensive data package for this compound, paving the way for its successful application.
References
-
Solubility of Things. (n.d.). 4,6-dimethylpyrimidine. Retrieved from [Link]
-
ResearchGate. (2017, June 16). An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 4-Chloro-5,6-dimethylpyrimidine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of nucleobases in DNA and RNA. This inherent biological relevance has rendered pyrimidine derivatives a highly privileged structural motif in the field of medicinal chemistry. Their versatile reactivity and ability to engage in various biological interactions have led to their incorporation into a wide array of therapeutics, including antiviral and anticancer agents. Within this vital class of compounds, 4-Chloro-5,6-dimethylpyrimidine emerges as a key synthetic intermediate, offering a strategic entry point for the structural elaboration and development of novel drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂ | |
| Molecular Weight | 142.59 g/mol | |
| CAS Number | 67434-65-5 | |
| Appearance | (Not explicitly found in search results) | |
| Melting Point | (Not explicitly found in search results) | |
| Boiling Point | (Not explicitly found in search results) | |
| Solubility | (Not explicitly found in search results) |
Synthesis and Reactivity: A Versatile Building Block
While a specific, detailed synthesis protocol for this compound was not found in the public domain, the synthesis of analogous chlorinated pyrimidines typically involves the chlorination of the corresponding hydroxypyrimidine precursor. A general and widely used method for this transformation is the treatment of a hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃).
The reactivity of this compound is dominated by the presence of the chlorine atom at the 4-position of the pyrimidine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), a reaction of fundamental importance in the synthesis of functionalized pyrimidines. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chlorine atom for displacement by a wide range of nucleophiles.
The Causality of Reactivity in Drug Synthesis
The strategic placement of the chloro group at the 4-position allows for the late-stage introduction of various functionalities. This is a crucial aspect of modern drug discovery, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The ability to readily displace the chlorine with amines, thiols, alcohols, and other nucleophiles provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of a lead compound.
Experimental Protocol: Nucleophilic Aromatic Substitution
The following is a generalized, representative protocol for a nucleophilic aromatic substitution reaction involving a chloropyrimidine. This protocol should be adapted and optimized for the specific nucleophile and desired product.
Objective: To synthesize a 4-substituted-5,6-dimethylpyrimidine via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
A suitable solvent (e.g., isopropanol, ethanol, or DMF)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), if the nucleophile is an amine salt.
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen solvent, add the nucleophile (1.0-1.2 equivalents).
-
If necessary, add a non-nucleophilic base (1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
This protocol provides a foundational method for the derivatization of this compound, a key step in the synthesis of more complex molecules.
Application in Drug Development: A Focus on Kinase Inhibitors
The pyrimidine core is a prevalent feature in a multitude of kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
The general synthetic route to many 2,4-disubstituted pyrimidine-based kinase inhibitors involves the sequential nucleophilic aromatic substitution of a dichloropyrimidine precursor. While specific examples detailing the use of this compound in the synthesis of named kinase inhibitors were not explicitly found, its structure strongly suggests its utility as a building block in this context. The chloro group at the 4-position can be displaced by a variety of amine-containing fragments, which are often crucial for binding to the hinge region of the kinase active site.
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor utilizing a chloropyrimidine intermediate.
Caption: Generalized workflow for kinase inhibitor synthesis.
Safety, Handling, and Storage
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: If dusts or vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid ingestion and inhalation.
-
Handle in accordance with good industrial hygiene and safety practices.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
Spectroscopic Data
While comprehensive spectroscopic data for this compound was not found, related pyrimidine derivatives have been characterized by various spectroscopic techniques. For a novel or uncharacterized batch of this compound, the following analyses would be essential for structure confirmation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic compounds, particularly in the realm of drug discovery. Its activated chloro-substituent provides a reactive handle for the introduction of diverse molecular fragments, making it an ideal building block for the construction of compound libraries for biological screening. While specific, detailed public-domain information on its synthesis and applications is limited, its structural features strongly suggest its utility in the development of novel therapeutics, especially kinase inhibitors. Researchers and drug development professionals can leverage the fundamental reactivity of this compound to advance their programs and explore new chemical space in the quest for innovative medicines.
References
Note: The following references are for related compounds and general methodologies, as specific literature for this compound was not identified in the provided search results.
- General information on the role of pyrimidine derivatives in medicine can be found in various medicinal chemistry textbooks and review articles.
- Protocols for nucleophilic aromatic substitution on chloroquinolines, which share reactivity principles with chloropyrimidines, can be found on chemical supplier websites such as BenchChem.
- Information on the synthesis of kinase inhibitors often appears in patents and medicinal chemistry journals. General search terms like "pyrimidine kinase inhibitor synthesis" can yield relevant examples.
- Safety data for related chloropyrimidines can be accessed from the websites of chemical suppliers like Fisher Scientific and Sigma-Aldrich.
A Technical Guide to the Biological Potential of 4-Chloro-5,6-dimethylpyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with a wide range of biological targets.[1] Among pyrimidine-based synthons, 4-chloro-5,6-dimethylpyrimidine stands out as a particularly valuable starting material. Its activated chlorine atom at the C4 position is amenable to nucleophilic substitution, providing a straightforward entry into a vast chemical space of novel derivatives. This guide offers a technical exploration of the potential biological activities of these derivatives, synthesizing data from the literature to cover their anticancer, antimicrobial, and anti-inflammatory properties. We will detail the underlying mechanisms of action, present established experimental protocols for their evaluation, and provide insights into structure-activity relationships, equipping researchers with the foundational knowledge to harness the potential of this promising chemical scaffold.
The this compound Scaffold: A Gateway to Bioactivity
The utility of the this compound core lies in its chemical architecture. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the C4 position electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, by displacing the chlorine atom. This synthetic accessibility makes it an ideal starting point for generating large libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
The general synthetic approach is illustrated below, showcasing the core reaction that enables the diversification of this scaffold.
Caption: General workflow for synthesizing 4-substituted-5,6-dimethylpyrimidine derivatives via Nucleophilic Aromatic Substitution (SNAr).
Anticancer Activity: Targeting Cellular Proliferation
Pyrimidine derivatives are well-established as anticancer agents, with notable examples like 5-Fluorouracil being mainstays in chemotherapy.[2] Derivatives of this compound have been explored for their potential to inhibit cancer cell growth through various mechanisms, most notably through the inhibition of protein kinases that are critical for cell signaling and proliferation.[3][4]
Mechanism of Action: Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases, which act as key regulators of cell growth, differentiation, and survival. The pyrimidine scaffold is a "privileged" structure capable of fitting into the ATP-binding pocket of many kinases. By modifying the substituent at the C4 position, derivatives can be designed to achieve high affinity and selectivity for specific kinase targets, such as Aurora kinases or Mitogen- and stress-activated protein kinase 1 (MSK1).[3][5] Inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified kinase signaling pathway showing inhibition by a pyrimidine derivative.
Data on Anticancer Activity
The efficacy of novel anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against various cancer cell lines. While specific data for this compound derivatives is dispersed across numerous studies, the table below illustrates the kind of data generated, using examples from related pyrimidine structures to show typical potency ranges.
| Derivative Class | Cell Line | Activity Metric | Potency (µM) | Reference |
| Aminopyrimidines | Glioblastoma | EC50 | 5 - 8 | [6] |
| Thiazolo[4,5-d]pyrimidines | Colon Cancer (SW620) | Growth % (-63.05) | N/A | [7] |
| Pyrido[2,3-d]pyrimidines | Lung Cancer (A549) | Cytotoxicity | >50% at 100 µM | [8] |
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[12] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][12]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[10] Measure the spectrophotometrical absorbance at a wavelength between 570 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Caption: Standard experimental workflow for the MTT cell viability assay.
Antimicrobial Activity: Combating Pathogens
The pyrimidine scaffold is a key component of many antimicrobial agents.[13] The structural diversity achievable from the this compound core allows for the exploration of novel compounds targeting bacteria and fungi.[14][15]
Mechanism of Action
While diverse, a common mechanism for antimicrobial pyrimidines is the inhibition of essential metabolic pathways in the pathogen. For example, they can act as antagonists of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. By blocking this enzyme, the compounds prevent the pathogen from replicating its DNA, leading to a bacteriostatic or bactericidal effect.
Data on Antimicrobial Activity
The potency of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[16]
| Derivative Class | Organism | MIC (µg/mL) | Reference |
| Pyrido[2,3-d]pyrimidine | S. aureus (Gram-positive) | 0.48 - 3.91 | [15] |
| Pyrido[2,3-d]pyrimidine | E. coli (Gram-negative) | 0.48 - 3.91 | [15] |
| Azo-pyrimidines | S. aureus | Sensitive | [17] |
| Azo-pyrimidines | E. coli | Sensitive | [17] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[16][18]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration that inhibits visible growth after incubation.[16]
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the pyrimidine derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[16]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a specific turbidity, typically a 0.5 McFarland standard.[16][19]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[16] Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).[16]
-
Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 37°C) for 16-24 hours.[18][19]
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth (no turbidity) is observed.[16]
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key factor in many diseases, and pyrimidine derivatives have shown promise as anti-inflammatory agents.[1][20] They can modulate the inflammatory response by inhibiting key enzymes and signaling pathways involved in the production of pro-inflammatory mediators.[20]
Mechanism of Action: Inhibition of Inflammatory Mediators
A primary mechanism for the anti-inflammatory action of pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[1][21] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[22] By inhibiting COX-2, these compounds can reduce inflammation. Additionally, they can suppress the production of other inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in immune cells like macrophages.[20][23]
Data on Anti-inflammatory Activity
The anti-inflammatory potential is often assessed by measuring the inhibition of COX enzymes or the reduction of inflammatory mediators in cell-based assays.
| Derivative Class | Assay | Activity Metric | Potency (IC50) | Reference |
| Pyrazolo[3,4-d]pyrimidine | COX-2 Inhibition | IC50 | 0.04 µM | [21] |
| Morpholinopyrimidine | NO Production Inhibition | IC50 | <12.5 µM | [23] |
| Thieno[2,3-d]pyrimidine | PGE2 Reduction (in vivo) | % of Diclofenac | 88% | [22] |
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Principle: The Griess test is used to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant.[24] A reduction in nitrite levels in the presence of the test compound indicates inhibition of NO production.
Step-by-Step Methodology:
-
Cell Culture: Seed a murine macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.[24]
-
Pre-treatment: Pre-treat the cells with various concentrations of the pyrimidine derivatives for 1 hour.[24]
-
Stimulation: Stimulate the cells with LPS (a potent inflammatory trigger) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Add Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[24]
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[24]
-
Quantification: Determine the nitrite concentration using a standard curve generated with sodium nitrite and calculate the percentage of NO inhibition.
Conclusion and Future Perspectives
The this compound scaffold is a synthetically tractable and biologically relevant starting point for the development of novel therapeutic agents. The ease of diversification at the C4 position allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against anticancer, antimicrobial, and anti-inflammatory targets. Future research should focus on integrating computational modeling and high-throughput screening to explore the vast chemical space accessible from this core. Furthermore, optimizing the pharmacokinetic properties (ADME) of lead compounds will be crucial for translating in vitro activity into in vivo efficacy. The continued exploration of this privileged scaffold holds significant promise for addressing unmet needs in modern medicine.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- MTT assay protocol. (n.d.). Abcam.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PMC - NIH.
- Broth microdilution. (n.d.). Wikipedia.
- Protocol for Cell Viability Assays. (2022-01-18). BroadPharm.
- Broth Microdilution. (n.d.). MI - Microbiology.
- Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf - NIH.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.
- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2025-12-29). ACS Omega.
- Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (2025-08-07).
- Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Procurcumadiol. (n.d.). Benchchem.
- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (n.d.). Innovare Academic Sciences.
- Antimicrobial Susceptibility Testing (Microdilution Technique). (2025-03-07). NC DNA Day Blog.
- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. (n.d.). MDPI.
- Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). CMAC.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central.
- Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.
- The Anti-inflammatory Potential of Pyrimidine Derivatives: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023-06-27). RSC Advances (RSC Publishing). doi:10.1039/D3RA01893H.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). RSC Advances (RSC Publishing).
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025-02-26).
- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025-01-15).
- Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. (n.d.). PubMed.
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2015-12-19).
- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025-08-04). ResearchGate.
- (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. (2015-08-24). ResearchGate.
- In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. (n.d.). PMC - NIH.
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022-06-25). PMC - PubMed Central.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC.
- (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. (2025-08-07). ResearchGate.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI.
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021-02-02). I.R.I.S.
- Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (n.d.). PMC - NIH.
- Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. (2025-08-07). ResearchGate.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021-08-26). MDPI.
- Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. (n.d.). PubMed. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmYGYHw1zJBeN-cWw0_Ti0RE_u7plZlH2o11jwwi1EnLGZmeYKgnCUMLF9-XC55cHZwhRxKQxV3sa5wP17kVNLHLhM0QyexjVN9oMYJncb93ZI31RFn2egwIpC4pNj1x253zQ=
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020-09-08). SciSpace.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. mdpi.com [mdpi.com]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. journals.innovareacademics.in [journals.innovareacademics.in]
- 14. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. researchgate.net [researchgate.net]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 24. benchchem.com [benchchem.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-5,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Commitment to Proactive Safety in Research
In the fast-paced environment of pharmaceutical research and development, the imperative for scientific advancement must be balanced with an unwavering commitment to safety. This guide serves as a comprehensive technical resource on the safety and handling of 4-Chloro-5,6-dimethylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a deeper understanding of the causality behind each recommendation, fostering a culture of proactive safety and scientific integrity.
It is important to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, the following guidance is synthesized from data on structurally similar compounds, including 4-Amino-5-chloro-2,6-dimethylpyrimidine and 4-Chloro-2,6-dimethylpyrimidine. This approach, grounded in the principles of chemical analogy, provides a robust framework for risk mitigation.
Section 1: Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the foundation of safe handling. Based on data from analogous compounds, a comprehensive hazard profile can be constructed.
GHS Hazard Classification (Anticipated)
The following table summarizes the anticipated GHS classification for this compound, based on available data for structurally related molecules.
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |
Toxicological Profile: An Evidence-Based Assessment
While specific toxicological data for this compound is limited, the known effects of its analogues provide critical insights:
-
Inhalation: May cause respiratory tract irritation[1][3]. Symptoms can include coughing, shortness of breath, and irritation of the nose and throat.
-
Skin Contact: Causes skin irritation, characterized by redness, itching, and pain[1][2][4]. Prolonged or repeated contact may lead to dermatitis.
-
Eye Contact: Causes serious eye irritation, which can result in redness, pain, and tearing[1][2][4].
-
Ingestion: While specific data is unavailable, ingestion of similar compounds may cause gastrointestinal irritation, nausea, vomiting, and diarrhea[4].
Section 2: Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area[1][2]. A chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area[5].
Personal Protective Equipment (PPE): A Necessary Barrier
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles[6]. | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber)[7]. | Prevents skin contact and absorption. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing[4]. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | A NIOSH/MSHA approved respirator may be necessary if dust or aerosols are generated[8]. | Protects against inhalation of harmful airborne particles. |
Hygiene Practices: Mitigating Contamination
-
Wash hands thoroughly after handling and before eating, drinking, or smoking[7][9].
-
Remove contaminated clothing and wash it before reuse[1][7].
-
Avoid eating, drinking, or smoking in laboratory areas[4].
Section 3: Safe Handling, Storage, and Disposal Protocols
Adherence to standardized protocols is critical for minimizing risk and ensuring a safe research environment.
Handling Protocol
-
Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available.
-
Dispensing: Avoid creating dust when handling the solid material. Use appropriate tools, such as a spatula, for transfers.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all work surfaces and equipment.
Storage Protocol
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[1][5].
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[4][10].
Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area.
-
Disposal: Dispose of chemical waste through a licensed professional waste disposal service in accordance with all local, regional, and national regulations[1][11]. Do not dispose of down the drain or in regular trash.
Section 4: Emergency Procedures: A Plan for the Unexpected
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][11]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention[1][11]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1][11]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[12]. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[8][9].
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride[5][12].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[5][9].
Accidental Release Measures
-
Evacuate: Evacuate unnecessary personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Clean-up: Wear appropriate PPE. For solid spills, sweep up and place in a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Section 5: Visualizing Safety Workflows
Personal Protective Equipment (PPE) Selection Workflow
Caption: PPE Selection Workflow for this compound.
Emergency Response Decision Tree: Accidental Spill
Caption: Emergency Response Decision Tree for an Accidental Spill.
References
-
Fisher Scientific. (2024). Safety Data Sheet for 4-Amino-5-chloro-2,6-dimethylpyrimidine. Retrieved from [Link]
-
HIMEDIA. (n.d.). Material Safety Data Sheet for 4-Chloro-2,6-diaminopyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-5-chloro-2,6-dimethylpyrimidine. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-Amino-5-chloro-2,6-dimethylpyrimidine | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lgcstandards.com [lgcstandards.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. himediadownloads.com [himediadownloads.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Harnessing the Synthetic Potential of 4-Chloro-5,6-dimethylpyrimidine: A Guide to Application and Protocol
An Application Guide for Researchers
Introduction: The Pyrimidine Scaffold and the Role of a Key Intermediate
The pyrimidine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1] Its prevalence is due to its ability to engage in various biological interactions, its metabolic stability, and its synthetic tractability.[1] Within the vast landscape of pyrimidine-based building blocks, 4-Chloro-5,6-dimethylpyrimidine stands out as a versatile and highly valuable intermediate.
The strategic placement of a chlorine atom at the C4 position, activated by the ring's nitrogen atoms, renders it an excellent electrophilic partner for a wide array of nucleophilic substitution and cross-coupling reactions. The adjacent methyl groups at C5 and C6 provide steric and electronic modulation, influencing reaction kinetics and the physicochemical properties of the resulting derivatives, such as solubility and crystal packing.
This guide provides an in-depth exploration of this compound as a synthetic intermediate. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower effective and innovative molecular design.
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties and safety requirements is the foundation of any successful synthetic campaign.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | PubChem[2] |
| Molecular Weight | 142.58 g/mol | PubChem[2] |
| CAS Number | 4472-45-1 | PubChem[2] |
| Appearance | Solid (Typical) | N/A |
| Melting Point | Not specified | N/A |
| Boiling Point | Not specified | N/A |
Safety & Handling Precautions
This compound is a chemical reagent that must be handled with appropriate care in a laboratory setting.
-
General Handling : Always handle this compound within a certified chemical fume hood.[3] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4] Ensure that eyewash stations and safety showers are readily accessible.[5]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspected prior to use), and tightly fitting safety goggles or a face shield.[4][5]
-
Storage : Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly sealed to prevent moisture ingress.[6] The compound should be protected from light.[6]
-
Incompatibilities : Avoid contact with strong oxidizing agents.[6]
-
First Aid :
-
If on Skin : Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[5][6]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[3][5]
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][7]
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3]
-
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Core Reactivity: The Chemistry of a Versatile Building Block
The synthetic utility of this compound is dominated by the reactivity of the C4-Cl bond. This bond is activated towards nucleophilic aromatic substitution (SNAr) because the electron-withdrawing nitrogen atoms of the pyrimidine ring can stabilize the negative charge of the intermediate Meisenheimer complex.
Caption: General synthetic workflow using the intermediate.
The methyl groups at positions C5 and C6 exert a moderate electron-donating effect through hyperconjugation, which can slightly temper the reactivity of the C4 position compared to an unsubstituted chloropyrimidine. However, this effect is generally outweighed by the powerful activation provided by the ring nitrogens. These methyl groups are invaluable for building steric hindrance and tuning the lipophilicity of the final molecule, which are critical parameters in drug design.
Application I: Nucleophilic Aromatic Substitution (SNAr) with Amines
One of the most fundamental and widely used applications is the displacement of the C4-chloro group with primary or secondary amines. This reaction provides direct access to 4-aminopyrimidine derivatives, a core structure in many kinase inhibitors and other biologically active molecules.
Causality and Mechanistic Insight
The reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final product. The choice of solvent and base is critical; a polar aprotic solvent like DMF or DMSO is often used to solvate the intermediate, while a non-nucleophilic base is required to neutralize the HCl generated during the reaction.
Caption: SNAr mechanism for amination.
Detailed Laboratory Protocol: Synthesis of 4-(Benzylamino)-5,6-dimethylpyrimidine
This protocol describes a representative SNAr reaction.
1. Reagents and Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 142.58 | 1.0 g | 7.01 | 1.0 |
| Benzylamine | 107.15 | 0.83 g (0.85 mL) | 7.71 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.81 g (2.44 mL) | 14.02 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - | - |
2. Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 7.01 mmol).
-
Add anhydrous DMF (20 mL) to dissolve the starting material.
-
Add benzylamine (0.85 mL, 7.71 mmol) to the solution via syringe.
-
Add DIPEA (2.44 mL, 14.02 mmol) to the reaction mixture. DIPEA acts as a non-nucleophilic base to scavenge the HCl formed, preventing the protonation of the benzylamine nucleophile.
-
Heat the reaction mixture to 80-90 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
3. Purification and Characterization:
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected product is a white to off-white solid.
Application II: Palladium-Catalyzed Suzuki Cross-Coupling
To forge carbon-carbon bonds and introduce aryl or heteroaryl moieties, the Suzuki cross-coupling reaction is an indispensable tool.[8] This reaction is paramount in drug discovery for creating complex molecules with tailored electronic and structural properties. This compound serves as an excellent substrate for these transformations.[8]
Causality and Mechanistic Insight
The Suzuki reaction involves a catalytic cycle with a palladium(0) complex. The cycle begins with the oxidative addition of the chloropyrimidine to the Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid (in the presence of a base) and subsequent reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle.
Caption: Simplified Suzuki cross-coupling catalytic cycle.
Detailed Laboratory Protocol: Synthesis of 4-(4-methoxyphenyl)-5,6-dimethylpyrimidine
This protocol provides a representative example of a Suzuki coupling reaction.
1. Reagents and Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 142.58 | 500 mg | 3.51 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 640 mg | 4.21 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 203 mg | 0.175 | 0.05 (5 mol%) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 744 mg | 7.02 | 2.0 |
| Toluene/Water | - | 15 mL / 5 mL | - | - |
2. Step-by-Step Procedure:
-
In a 50 mL Schlenk flask, combine this compound (500 mg, 3.51 mmol), 4-methoxyphenylboronic acid (640 mg, 4.21 mmol), and sodium carbonate (744 mg, 7.02 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (203 mg, 0.175 mmol).
-
Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Add degassed toluene (15 mL) and degassed water (5 mL) via syringe. The biphasic system is common for Suzuki reactions.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 8-12 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
3. Purification and Characterization:
-
Purify the crude residue via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure coupled product.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This compound is a powerful and versatile intermediate that opens the door to a vast chemical space of functionalized pyrimidines. Its predictable reactivity in SNAr and palladium-catalyzed cross-coupling reactions makes it a reliable building block for constructing molecular libraries for drug discovery and materials science. By understanding the principles behind its reactivity and following robust, well-defined protocols, researchers can effectively leverage this intermediate to accelerate their synthetic programs and achieve their molecular design goals.
References
-
Safety Data Sheet - CymitQuimica . (2024). Provides detailed safety, handling, and first-aid information for chloropyrimidine derivatives. 3
-
SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine . (2024). Offers information on storage conditions, stability, and incompatible materials. 6
-
SAFETY DATA SHEET - Fisher Scientific . (2024). Details hazard identification and personal protective equipment requirements for handling chlorodimethylpyrimidines. 5
-
Material Safety Data Sheet - HIMEDIA . (2024). Provides guidance on handling, storage, and protective measures for chloropyrimidine derivatives. 4
-
4-Amino-5-chloro-2,6-dimethylpyrimidine - Chem-Impex . Highlights the role of related pyrimidines as key intermediates in pharmaceuticals and agrochemicals. 9
-
SAFETY DATA SHEET - 4,6-Dimethyl-2-pyrimidinamine . (2025). Contains precautionary statements and first-aid measures relevant to dimethylpyrimidine derivatives. 7
-
Synthesis and Biological Activity of New Derivatives of... Pyrimidine... . (2015). Describes the use of chloropyrimidine precursors in Suzuki cross-coupling reactions to synthesize new derivatives. 8
-
PubChem Compound Summary for CID 593843, 4-Amino-5-chloro-2,6-dimethylpyrimidine . Provides physicochemical properties for a closely related compound. 10
-
Reactions of Polychlorinated Pyrimidines with DABCO . (2019). Discusses the reactivity of chloro-substituted pyrimidines with nucleophiles. 11
-
PubChem Compound Summary for CID 3154199, 4-Chloro-2,6-dimethylpyrimidine . Provides physicochemical properties for the title compound. 2
-
The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis . Discusses the relative reactivity of halopyrimidines in aminolysis reactions. 12
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines . (2019). Highlights the utility of chloropyrimidines as valuable intermediates in substitution reactions. 13
-
Design of two series of 1:1 cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids . (2018). Demonstrates the use of a related pyrimidine in supramolecular chemistry. 14
-
Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides . (2021). Details SNAr reactions on substituted chloropyrimidines. 15
-
Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine... derivatives as potential anti-diabetic and anticancer agents . (2024). Showcases the synthesis of complex pyrimidine derivatives for biological evaluation. 16
-
4-CHLORO-2,6-DIMETHYLPYRIMIDINE(4472-45-1) 1H NMR - ChemicalBook . Provides access to spectroscopic data for the title compound. 17
-
Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine... . (2015). Further details on the synthesis of pyrimidine derivatives via cross-coupling. 18
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives... . (2021). Describes reactions involving the chlorine atom at the C4 position of the pyrimidine ring. 19
-
Discovery of ... a potent, highly selective, and orally bioavailable CCR5 antagonist . (2004). An example of a complex drug molecule containing a dimethyl-pyrimidinyl moiety. 20
-
Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... . Describes nucleophilic displacement on a related dichloropyrimidine scaffold. 21
-
Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine... . (2015). Another example illustrating the use of chloropyrimidines as precursors for complex molecules. 22
-
Recent Advances in Pyrimidine-Based Drugs . (2022). A review highlighting the importance of the pyrimidine scaffold in modern drug discovery. 1q2Hvbby0yTJKiRKkxuBus)
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. himediadownloads.com [himediadownloads.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. 4-Amino-5-chloro-2,6-dimethylpyrimidine | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 14. Design of two series of 1:1 cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4-CHLORO-2,6-DIMETHYLPYRIMIDINE(4472-45-1) 1H NMR [m.chemicalbook.com]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 4-Chloro-5,6-dimethylpyrimidine
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyrimidine Scaffolds
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents, including antivirals, anticancer agents, and kinase inhibitors. The strategic functionalization of the pyrimidine ring is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto the pyrimidine core.[1][2]
This guide provides a detailed exploration of the Suzuki cross-coupling reaction specifically tailored for 4-Chloro-5,6-dimethylpyrimidine. This substrate, while a valuable building block, presents unique challenges due to the electronic nature of the pyrimidine ring and the relatively lower reactivity of aryl chlorides compared to bromides or iodides.[3][4] Through a detailed examination of the reaction mechanism, optimized protocols, and troubleshooting strategies, this document aims to empower researchers to successfully and efficiently synthesize novel 4-aryl-5,6-dimethylpyrimidine derivatives.
Mechanism and Key Considerations for Heteroaryl Chlorides
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[4][5] However, the successful coupling of heteroaryl chlorides like this compound requires careful consideration of several key factors that influence each step of this cycle.
The electron-deficient nature of the pyrimidine ring generally enhances its reactivity in cross-coupling reactions compared to analogous benzene halides.[6] The initial and often rate-limiting step is the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond. For aryl chlorides, this step is more challenging than for the corresponding bromides or iodides and often necessitates the use of electron-rich, bulky phosphine ligands to facilitate the reaction.[3][4]
Following oxidative addition, transmetalation occurs, where the organic group from the boronic acid derivative is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8] The choice of base and solvent is critical and can significantly impact the reaction rate and yield.[9] Finally, reductive elimination from the palladium(II) intermediate yields the desired biaryl product and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle.[5]
Optimized Reaction Parameters
The successful Suzuki coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent. A thorough screening of these parameters is often necessary to achieve optimal results.[6]
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts like Pd(PPh₃)₄.[6][10] | Pd(II) precatalysts are reduced in situ to the active Pd(0) species. Preformed Pd(0) catalysts can offer faster initiation. |
| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[11][12][13] | These ligands stabilize the Pd(0) center and facilitate the challenging oxidative addition of the aryl chloride. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, or KF.[6][10][11] | The choice of base can influence the rate of transmetalation and should be screened for optimal performance. An aqueous solution of the base is often beneficial.[14] |
| Solvent | Aprotic polar solvents such as 1,4-dioxane, THF, or DMF, often with the addition of water.[9][10] | The solvent system must solubilize the reactants and facilitate the interaction of the aqueous base with the organic components. |
| Temperature | 60-100 °C.[6][15] | Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl chlorides. Microwave irradiation can significantly shorten reaction times.[6] |
Experimental Protocols
Safety Precautions: this compound is toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye damage. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][17] Consult the Safety Data Sheet (SDS) for all reagents before use.[16][17][18][19]
General Protocol for Suzuki Cross-Coupling
This protocol provides a starting point for the Suzuki cross-coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Reagents and Materials:
| Reagent | CAS No. | MW ( g/mol ) | Example Amount (1 mmol scale) |
| This compound | 13393-36-9 | 142.59 | 142.6 mg (1.0 mmol) |
| Arylboronic Acid | Varies | Varies | 1.2 mmol |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 58 mg (0.05 mmol, 5 mol%) |
| K₂CO₃ | 584-08-7 | 138.21 | 415 mg (3.0 mmol) |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL |
| Water | 7732-18-5 | 18.02 | 1 mL |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5,6-dimethylpyrimidine.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the catalyst is fresh and has not been exposed to air for extended periods. Consider using a different palladium precatalyst or ligand combination. |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. Consider using microwave heating to accelerate the reaction.[6] | |
| Ineffective base/solvent system | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent mixtures. The ratio of organic solvent to water can be critical.[9] | |
| Formation of Homocoupled Boronic Acid Byproduct | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. Degas the solvents thoroughly before use. |
| Dehalogenation of Starting Material | Presence of protic impurities or moisture | Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Certain ligands or bases can promote this side reaction. | Screen alternative ligands and bases. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and adaptable method for the synthesis of a diverse array of 4-aryl-5,6-dimethylpyrimidine derivatives. While the use of a less reactive aryl chloride presents certain challenges, a systematic approach to the optimization of reaction parameters, including the catalyst, ligand, base, and solvent, can lead to high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to leverage this important transformation in their synthetic endeavors.
References
-
Catalyst screening for Suzuki coupling of 1 with 2. - ResearchGate. Available at: [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). NIH. Available at: [Link]
-
Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalyzed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water. (2017). Available at: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Available at: [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2009). ResearchGate. Available at: [Link]
-
Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. (2010). Journal of the American Chemical Society. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Synthesis of Unsymmetrical 4,6-Diarylpyrimidines. ResearchGate. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Available at: [Link]
-
Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. (2009). ResearchGate. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2021). NIH. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2022). Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
-
Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. ResearchGate. Available at: [Link]
-
Optimization of the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Optimization of the conditions for the Suzuki–Miyaura coupling reaction... ResearchGate. Available at: [Link]
-
Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141–161. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). ResearchGate. Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2021). Chemical Society Reviews. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2022). Chemistry LibreTexts. Available at: [Link]
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. (2018). ResearchGate. Available at: [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
Application Notes & Protocols: A Researcher's Guide to Nucleophilic Aromatic Substitution (SNAr) on Chloropyrimidines
Abstract: The pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the backbone of numerous therapeutic agents.[1] The functionalization of this heterocycle is paramount for modulating pharmacological activity, and Nucleophilic Aromatic Substitution (SNAr) on chloropyrimidines stands out as one of the most robust and versatile methods for this purpose. This guide provides an in-depth exploration of the SNAr reaction on chloropyrimidines, covering mechanistic principles, key experimental parameters, detailed protocols for amination and thiolation, and a practical troubleshooting guide.
Mechanistic Principles: The Addition-Elimination Pathway
The SNAr reaction on an electron-deficient pyrimidine ring does not proceed via a direct Sₙ2 displacement, which is sterically hindered, nor an Sₙ1 pathway, which would involve an unstable aryl cation.[2] Instead, it follows a well-established two-step addition-elimination mechanism .[3]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on a carbon atom bearing a leaving group (in this case, chlorine). The inherent electron-withdrawing nature of the two ring nitrogens makes the pyrimidine ring electron-deficient (π-deficient), particularly at the C2, C4, and C6 positions, thus activating them for nucleophilic attack.[4][5] This initial attack temporarily breaks the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate.
-
The Meisenheimer Complex: This anionic intermediate is known as a Meisenheimer complex .[3][6] The stability of this complex is the key determinant of the reaction rate.[7] The negative charge is effectively delocalized across the pyrimidine ring and, crucially, onto the electronegative nitrogen atoms, which stabilizes the intermediate.[4]
-
Elimination & Aromaticity Restoration: In the final, typically rapid step, the leaving group (chloride, Cl⁻) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product.[3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 6. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Chloro-5,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 5,6-Dimethylpyrimidine Scaffold in Kinase Inhibitor Design
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs, particularly in the oncology space.[1] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal anchor for designing potent and selective inhibitors.[2][3] The 5,6-dimethylpyrimidine moiety, in particular, offers a synthetically versatile platform for the development of novel kinase inhibitors. The methyl groups can provide favorable steric interactions within the kinase active site and improve metabolic stability, while the chlorine atom at the 4-position serves as a reactive handle for introducing diverse chemical functionalities through various cross-coupling and nucleophilic substitution reactions.
This technical guide provides an in-depth exploration of the synthetic utility of 4-Chloro-5,6-dimethylpyrimidine as a starting material for the generation of kinase inhibitors, with a focus on targeting key signaling pathways implicated in cancer, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs). We will present detailed, field-proven synthetic protocols, explain the rationale behind experimental choices, and provide visualizations of the targeted signaling pathways.
Targeting Angiogenesis: Synthesis of VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Inhibiting VEGFR-2 signaling is a clinically validated strategy for cancer therapy. The 5,6-dimethylpyrimidine scaffold can be elaborated to generate potent VEGFR-2 inhibitors.
Synthetic Strategy: A Proposed Route via Nucleophilic Aromatic Substitution
While direct synthesis from this compound is not extensively documented, a highly plausible and effective route involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy is inspired by the synthesis of chalcone/4,6-dimethylpyrimidine-2-yl thioacetamide conjugates, which have demonstrated significant VEGFR-2 inhibitory activity.[5] In this proposed protocol, we adapt this chemistry to utilize this compound.
The workflow for this synthesis is depicted below:
Caption: Proposed workflow for the synthesis of a VEGFR-2 inhibitor candidate.
Experimental Protocol: Synthesis of a 2-((5,6-dimethylpyrimidin-4-yl)oxy)phenyl-acetamide Analog
This protocol describes the synthesis of a hypothetical, yet highly plausible, VEGFR-2 inhibitor based on the principles of nucleophilic aromatic substitution on the this compound core.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Major Supplier | ≥98% |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | Synthesized in-house | - |
| Anhydrous Potassium Carbonate (K₂CO₃) | Major Supplier | ≥99% |
| Anhydrous Dimethylformamide (DMF) | Major Supplier | Anhydrous, ≥99.8% |
| Ethyl acetate (EtOAc) | Major Supplier | ACS Grade |
| Hexanes | Major Supplier | ACS Grade |
| Brine | In-house preparation | Saturated aqueous NaCl |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Major Supplier | ACS Grade |
Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-N-(4-hydroxyphenyl)acetamide (1.0 eq), this compound (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a substrate concentration of 0.2 M.
-
Reaction Conditions: The reaction mixture is stirred and heated to reflux (approximately 153 °C) under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-((5,6-dimethylpyrimidin-4-yl)oxy)phenyl-acetamide analog.
-
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for promoting the deprotonation of the phenolic hydroxyl group, facilitating its nucleophilic attack on the electron-deficient pyrimidine ring.
-
Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the potassium cation, leaving the carbonate anion more reactive, and it has a high boiling point suitable for reflux conditions.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen, which could potentially degrade the reagents and catalyst.
Targeted Signaling Pathway: VEGFR-2
The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, survival, and migration.[1][6]
Caption: Simplified VEGFR-2 signaling pathway.
Targeting the Cell Cycle: Synthesis of CDK Inhibitors
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that regulate the progression of the cell cycle.[7] Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. The 5,6-dimethylpyrimidine scaffold has been incorporated into potent CDK inhibitors.
Synthetic Strategy: A Proposed Route via Buchwald-Hartwig Amination
A powerful method for constructing the crucial C-N bond in many CDK inhibitors is the Buchwald-Hartwig amination.[8][9] This palladium-catalyzed cross-coupling reaction allows for the formation of anilino-pyrimidines, a common structural motif in CDK inhibitors.
The workflow for this synthesis is depicted below:
Caption: Proposed workflow for the synthesis of a CDK inhibitor candidate.
Experimental Protocol: Synthesis of a N-Aryl-5,6-dimethylpyrimidin-4-amine Analog
This protocol provides a detailed procedure for the Buchwald-Hartwig amination of this compound with a substituted aniline.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Major Supplier | ≥98% |
| Substituted Aniline (e.g., 4-methoxyaniline) | Major Supplier | ≥98% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Major Supplier | ≥97% |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | Major Supplier | ≥98% |
| Cesium Carbonate (Cs₂CO₃) | Major Supplier | Anhydrous, ≥99% |
| Anhydrous 1,4-Dioxane | Major Supplier | Anhydrous, ≥99.8% |
| Ethyl acetate (EtOAc) | Major Supplier | ACS Grade |
| Hexanes | Major Supplier | ACS Grade |
| Brine | In-house | Saturated aqueous NaCl |
| Anhydrous Magnesium Sulfate (MgSO₄) | Major Supplier | ACS Grade |
Procedure
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the substituted aniline (1.2 eq), cesium carbonate (1.5 eq), Xantphos (0.05 eq), and Pd₂(dba)₃ (0.025 eq).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times. Add anhydrous 1,4-dioxane to achieve a substrate concentration of 0.1 M.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. The filtrate is then washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-5,6-dimethylpyrimidin-4-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Rationale for Experimental Choices:
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for the amination of less reactive aryl chlorides.[10] The ligand stabilizes the palladium(0) species and facilitates the catalytic cycle.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is well-suited for Buchwald-Hartwig reactions, effectively promoting the deprotonation of the amine.
-
Solvent: 1,4-Dioxane is a common solvent for this reaction due to its ability to dissolve the various components and its relatively high boiling point.
Targeted Signaling Pathway: CDKs and the Cell Cycle
CDKs, in complex with their cyclin partners, phosphorylate key substrates to drive the cell through the different phases of the cell cycle.[3][11]
Caption: Simplified CDK signaling pathway in the G1/S transition.
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its chemical reactivity allows for the introduction of diverse functionalities through robust and well-established synthetic methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel kinase inhibitors targeting critical cancer-related signaling pathways. The adaptability of the 5,6-dimethylpyrimidine scaffold ensures its continued relevance in the ongoing quest for more effective and selective cancer therapeutics.
References
Sources
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel chalcone 2-thiopyrimidine conjugates as dual VEGFR-2/BRAF inhibitors: design, synthesis, in vitro cytotoxicity, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Validated Protocol for the Synthesis of 2-Amino-4-chloro-5,6-dimethylpyrimidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, validated protocol for the synthesis of 2-amino-4-chloro-5,6-dimethylpyrimidine, a key heterocyclic building block in medicinal chemistry. The described methodology follows a robust two-step synthetic pathway: (I) the base-catalyzed cyclocondensation of 3-methylacetylacetone with guanidine to yield the 2-amino-4-hydroxy-5,6-dimethylpyrimidine intermediate, and (II) the subsequent chlorination using phosphorus oxychloride (POCl₃) to produce the final target compound. This guide is designed for researchers and drug development professionals, offering in-depth procedural details, mechanistic insights, critical safety protocols for handling hazardous reagents, and thorough methods for product characterization and troubleshooting.
Introduction and Synthetic Strategy
2-Amino-4-chloro-5,6-dimethylpyrimidine is a valuable intermediate in the synthesis of various biologically active compounds. Its substituted pyrimidine core is a common scaffold in kinase inhibitors and other therapeutic agents. The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of diverse functionalities, while the amino group at the 2-position can be further modified.
The synthetic approach detailed herein is efficient and scalable, proceeding through a well-established chemical sequence.
Overall Reaction Scheme:
-
Step 1: Cyclocondensation. The synthesis begins with the formation of the pyrimidine ring. This is achieved through the reaction of a β-dicarbonyl compound, 3-methylacetylacetone, with guanidine hydrochloride in the presence of a strong base like sodium ethoxide. This reaction follows the classical Pinner synthesis of pyrimidines.[1][2]
-
Step 2: Chlorination. The hydroxyl group of the intermediate, 2-amino-4-hydroxy-5,6-dimethylpyrimidine (which exists in tautomeric equilibrium with its pyrimidinone form), is converted to a chloro group. This transformation is effectively carried out using phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent.[3][4]
The complete workflow is visualized below.
Caption: Overall synthetic workflow for 2-amino-4-chloro-5,6-dimethylpyrimidine.
Experimental Protocols
Part I: Synthesis of 2-Amino-4-hydroxy-5,6-dimethylpyrimidine (Intermediate)
Principle: This reaction is a classic cyclocondensation for pyrimidine synthesis. Guanidine acts as a binucleophile, attacking the two carbonyl carbons of the β-dicarbonyl compound (3-methylacetylacetone). The strong base (sodium ethoxide) deprotonates the guanidine hydrochloride to generate free guanidine and facilitates the condensation and subsequent dehydration to form the stable aromatic pyrimidine ring.
Materials and Equipment:
-
Guanidine hydrochloride
-
Sodium metal
-
Absolute Ethanol (200 proof, anhydrous)
-
3-Methylacetylacetone (3-methyl-2,4-pentanedione)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask (500 mL) with reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Buchner funnel and filter flask
Detailed Protocol:
-
Preparation of Sodium Ethoxide: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.1 eq) in small pieces to anhydrous absolute ethanol (200 mL) under a nitrogen atmosphere. The reaction is exothermic. Allow the mixture to stir until all the sodium has dissolved completely.
-
Addition of Reagents: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 eq) and stir for 15 minutes to allow for the formation of free guanidine.
-
Condensation Reaction: Add 3-methylacetylacetone (1.0 eq) dropwise to the mixture at room temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction Quench and Isolation: After completion, cool the mixture to room temperature. Carefully neutralize the mixture by adding concentrated HCl dropwise until the pH is approximately 7. A precipitate will form.
-
Filtration and Washing: Cool the suspension in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 50 mL) and then with cold ethanol (2 x 30 mL) to remove unreacted starting materials and salts.
-
Drying: Dry the resulting white to off-white solid in a vacuum oven at 60-70 °C to a constant weight. The product is typically of sufficient purity for the next step.
Part II: Synthesis of 2-Amino-4-chloro-5,6-dimethylpyrimidine (Final Product)
Principle: The chlorination of the 2-amino-4-hydroxy-5,6-dimethylpyrimidine intermediate is achieved using phosphorus oxychloride (POCl₃). The reaction proceeds via the activation of the pyrimidinone oxygen by POCl₃, forming a phosphoryl intermediate. This intermediate is a good leaving group and is subsequently displaced by a chloride ion to yield the desired 4-chloro product.[4] The addition of a tertiary amine like N,N-dimethylaniline can catalyze the reaction and scavenge the HCl generated.
Materials and Equipment:
-
2-Amino-4-hydroxy-5,6-dimethylpyrimidine (from Part I)
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
N,N-Dimethylaniline (optional, as catalyst)
-
Crushed ice / Ice water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask (250 mL) with reflux condenser and dropping funnel
-
Heating mantle and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Crucially, all operations must be performed in a certified chemical fume hood.
Detailed Protocol:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 2-amino-4-hydroxy-5,6-dimethylpyrimidine (1.0 eq) from Part I.
-
Addition of POCl₃: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) (5.0 eq) to the flask. The mixture may become a thick slurry.
-
Reflux: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The mixture should become a clearer, dark solution as the reaction progresses. Monitor by TLC until the starting material is consumed.
-
Cooling and Quenching (CRITICAL STEP): After the reaction is complete, cool the flask to room temperature. In a separate large beaker (e.g., 2 L), prepare a large volume of crushed ice/ice water. EXTREMELY CAREFULLY and SLOWLY , pour the reaction mixture dropwise onto the vigorously stirred ice. This is a highly exothermic and hazardous quenching process that releases HCl gas. Perform this step at the back of the fume hood.
-
Neutralization and Precipitation: Continue stirring the aqueous mixture until all the ice has melted. Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) portion-wise until the pH reaches 7-8. The final product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.
Critical Safety Considerations: Handling Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly corrosive, toxic, and water-reactive chemical.[5][6] Inhalation can cause delayed and severe pulmonary edema.[7][8] Skin and eye contact will result in severe burns.[9] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (Neoprene is recommended; Nitrile is not suitable).[8]
-
Ventilation: All work must be conducted within a certified and properly functioning chemical fume hood.[5]
-
Handling: Use glass or Teflon equipment. POCl₃ reacts violently with water, alcohols, and bases.[5][6] Ensure all glassware is scrupulously dry.
-
Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[7] Keep an appropriate spill kit for reactive chemicals nearby.
-
Quenching: The quenching of POCl₃ is the most hazardous step. Always add the POCl₃ reaction mixture slowly to a large excess of ice/water, never the other way around. This allows for better temperature control of the highly exothermic reaction.
Caption: Mandatory safety workflow for handling Phosphorus Oxychloride (POCl₃).
Product Characterization and Quality Control
The identity and purity of the final product, 2-amino-4-chloro-5,6-dimethylpyrimidine, must be confirmed through rigorous analytical testing.
| Parameter | Expected Result |
| Appearance | White to pale yellow crystalline solid |
| Melting Point (mp) | 217-222 °C[10] |
| Molecular Formula | C₆H₈ClN₃ |
| Molecular Weight | 157.60 g/mol [10] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~6.5 (s, 2H, -NH₂), 2.2-2.3 (s, 3H, -CH₃), 2.1-2.2 (s, 3H, -CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~163, ~160, ~158, ~115, ~20, ~15 |
| FT-IR (ATR, cm⁻¹) | ~3450-3300 (N-H stretch), ~1640 (C=N stretch), ~1560 (N-H bend), ~800 (C-Cl stretch) |
| Mass Spec (ESI+) | [M+H]⁺ = 158.0, showing characteristic isotopic pattern for one chlorine atom. |
| Purity (HPLC) | >97% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Step 1: Low yield of intermediate | 1. Incomplete reaction. 2. Base (sodium ethoxide) was not freshly prepared or was hydrolyzed. 3. Product lost during acidic workup if pH drops too low. | 1. Increase reflux time and monitor by TLC. 2. Use fresh sodium metal and anhydrous ethanol under inert atmosphere. 3. Carefully control the addition of HCl during neutralization to maintain pH ~7. |
| Step 2: Incomplete chlorination | 1. Insufficient POCl₃ or reaction time. 2. Low reaction temperature. 3. Deactivated POCl₃ due to moisture.[4] | 1. Ensure a sufficient excess of POCl₃ (at least 5 eq) is used. Extend reflux time. 2. Ensure the reaction mixture is maintained at a steady reflux (~110 °C). 3. Use a fresh bottle of POCl₃ and ensure all glassware is perfectly dry. |
| Final product is dark/oily | 1. Reaction temperature was too high, causing decomposition. 2. Incomplete quenching of POCl₃ or side reactions. | 1. Use a temperature-controlled heating mantle to avoid overheating. 2. Ensure the quenching process is thorough. Purify the crude product via recrystallization; a charcoal treatment during recrystallization may help remove colored impurities. |
| Low final yield after purification | 1. Product is partially soluble in the recrystallization solvent. 2. Mechanical loss during transfers and filtration. | 1. Cool the recrystallization solution thoroughly in an ice bath before filtering to maximize precipitation. Minimize the amount of solvent used. 2. Ensure careful transfer of solids and wash filter cakes with minimal cold solvent. |
References
-
Thermo Fisher Scientific. (2025). Phosphorus oxychloride - SAFETY DATA SHEET.
-
National Oceanic and Atmospheric Administration (NOAA). PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals.
-
New Jersey Department of Health. HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE.
-
Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
-
Air Liquide. Safety Data Sheet: Phosphorus Oxychloride.
-
Nawaz, S. A., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
-
Soliman, H. et al. (2014). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate.
-
NROChemistry. Vilsmeier-Haack Reaction.
-
Al-Juboori, S. A. H. (2025). Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. ResearchGate.
-
Catalan, N., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
-
TCI Chemicals. Vilsmeier-Haack Reaction.
-
Wikipedia. Vilsmeier–Haack reaction.
-
Sigma-Aldrich. 2-Amino-4-chloro-5,6-dimethylpyrimidine 97%.
-
Chemistry Steps. Vilsmeier-Haack Reaction.
-
Patil, S. B., & Patil, D. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Pharma Science Monitor.
-
YouTube. (2021). PYRIMIDINE SYNTHESIS.
-
Google Patents. (2010). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
-
Google Patents. (2004). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
-
PubChem. 4-Amino-5-chloro-2,6-dimethylpyrimidine.
-
Srogl, J., et al. (2005). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Bioorganic & Medicinal Chemistry.
-
PubChem. 2-Amino-4,6-dimethyl pyrimidine.
-
Ferris, J. P., et al. (1974). Chemical evolution. 18. Synthesis of pyrimidines from guanidine and cyanoacetaldehyde. Journal of Molecular Evolution.
-
Thermo Fisher Scientific. 2-Amino-4-chloro-6-methylpyrimidine, 98%.
-
Google Patents. (2016). Preparation method of 2-amino-4,6-dichloro-5-formamine pyrimidine.
-
ResearchGate. (2008). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution.
-
Google Patents. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
-
BenchChem. Technical Support Center: Chlorination of 4-amino-2,6-dihydroxypyrimidine.
-
ResearchGate. (2019). Design of two series of 1:1 cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids.
-
Google Patents. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. nj.gov [nj.gov]
- 8. my.airliquide.com [my.airliquide.com]
- 9. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 2-Amino-4-chloro-5,6-dimethylpyrimidine 97 14394-61-7 [sigmaaldrich.com]
High-Purity Isolation of 4-Chloro-5,6-dimethylpyrimidine via Automated Flash Chromatography
An Application Note and Protocol for Researchers
Abstract
4-Chloro-5,6-dimethylpyrimidine is a critical heterocyclic building block in the synthesis of pharmacologically active molecules. The purity of this intermediate is paramount, as impurities can lead to unwanted side-products, complicate reaction kinetics, and yield unreliable biological data in downstream applications. This document provides a detailed guide for the purification of this compound from a crude reaction mixture using automated flash column chromatography on a silica gel stationary phase. We will delve into the rationale behind methodological choices, from mobile phase selection via Thin-Layer Chromatography (TLC) to the final isolation and purity verification, ensuring a robust and reproducible protocol.
Introduction: The Imperative for Purity
Substituted pyrimidines are foundational scaffolds in medicinal chemistry. The specific compound, this compound, features a reactive chlorine atom that serves as a handle for nucleophilic substitution, enabling the construction of diverse molecular libraries. However, synthetic routes can yield a mixture of starting materials, isomers, and by-products with similar physicochemical properties to the target compound, making purification challenging.[1]
Normal-phase chromatography is a powerful and widely adopted technique for purifying moderately polar heterocyclic compounds like pyrimidine derivatives.[2][3] The principle lies in the differential partitioning of components between a polar stationary phase (typically silica gel) and a non-polar mobile phase.[4] This protocol is designed to be a self-validating system, where initial analytical TLC directly informs the preparative flash chromatography parameters for an efficient, high-yield purification.
Scientific Principles & Method Development
The Challenge of Polar Heterocycles
The purification of nitrogen-containing heterocycles on standard silica gel presents a unique challenge. The lone pair of electrons on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the column.[3]
To mitigate these undesirable interactions, a common and effective strategy is to add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to the mobile phase.[5][6] This amine modifier competitively binds to the active silanol sites, effectively neutralizing the stationary phase and allowing the basic analyte to elute with a symmetrical peak shape.
Mobile Phase Selection via Thin-Layer Chromatography (TLC)
Before committing to a large-scale flash chromatography run, it is essential to identify an optimal mobile phase using TLC. The goal is to find a solvent system that provides good separation between the target compound and its impurities, with a Retention Factor (Rƒ) of approximately 0.2-0.4 for the desired product.[2] This Rƒ value ensures that the compound will have adequate retention on the column for effective separation without requiring excessively long elution times.
Experimental Protocol 1: TLC for Mobile Phase Optimization
Materials:
-
Crude this compound sample
-
TLC plates (Silica Gel 60 F254)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
TLC developing chambers
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane or ethyl acetate.
-
TLC Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.
-
Spotting: Using a capillary tube, spot a small amount of the prepared sample onto the baseline.
-
Developing Solvent Systems: Prepare several solvent systems with varying polarities in different TLC chambers. Good starting points for pyrimidine derivatives include:
-
Hexane:EtOAc (e.g., 9:1, 4:1, 1:1)
-
DCM:MeOH (e.g., 99:1, 95:5)
-
-
Development: Place the spotted TLC plate into a chamber containing one of the solvent systems. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis & Selection:
-
Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front).
-
Select the solvent system that gives the target compound an Rƒ value between 0.2 and 0.4 and shows the best separation from other spots.
-
If peak tailing is observed, add 0.1-1% triethylamine to the chosen solvent system and re-run the TLC to confirm improved spot shape.[5]
-
Preparative Purification Protocol
This protocol outlines the purification of crude this compound using an automated flash chromatography system. The principles can also be adapted for manual (glass) column chromatography.[6][7]
Workflow Diagram
Caption: Workflow for the purification of this compound.
Experimental Protocol 2: Automated Flash Column Chromatography
Materials & Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh) for dry loading and pre-packed silica flash column
-
Selected mobile phase solvents (e.g., HPLC-grade Hexane, Ethyl Acetate, Triethylamine)
-
Automated flash chromatography system
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add silica gel (approx. 2-3 times the mass of the crude product) to the solution.
-
Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.[5]
-
Expertise Note: Dry loading is superior to direct liquid injection for compounds with limited solubility in the mobile phase. It prevents precipitation at the column head and ensures a more uniform sample band, leading to better separation.
-
-
System Setup:
-
Install an appropriately sized pre-packed silica gel column onto the flash system.
-
Prime the system with the initial mobile phase (e.g., 100% Hexane with 0.5% TEA).
-
Load the dry-loaded sample into an empty solid-load cartridge and place it in line before the main column.
-
-
Elution Method:
-
Equilibrate the column with 2-3 column volumes of the initial mobile phase.
-
Begin the elution. A gradient elution is often more efficient for separating complex mixtures than an isocratic one.[5] A typical gradient might be:
-
Step 1: 0% to 20% Ethyl Acetate in Hexane (with 0.5% TEA) over 10 column volumes.
-
Step 2: 20% to 50% Ethyl Acetate in Hexane (with 0.5% TEA) over 5 column volumes.
-
-
Set the flow rate according to the column size. Monitor the elution profile using the system's UV detector.
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram peaks.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using the TLC system developed earlier to identify those containing the pure product.
-
Trustworthiness Note: This step is a critical validation point. By confirming the purity of each fraction via TLC, you ensure that only the fractions containing the target compound, free of impurities, are combined.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvents using a rotary evaporator to yield the purified this compound.
-
Place the product under high vacuum to remove any residual solvent.
-
Data, Purity Assessment, and Safety
Expected Results
The following table summarizes typical parameters and expected outcomes for this purification protocol.
| Parameter | Value/Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds.[2][5] |
| Mobile Phase | Gradient: Hexane/Ethyl Acetate with 0.5% (v/v) Triethylamine | Provides a polarity range to elute impurities and the target compound effectively. TEA improves peak shape.[5][6] |
| Initial Purity | ~75% (Varies by synthesis) | Typical for a crude reaction mixture. |
| Purity Achieved | >98% | Demonstrates the effectiveness of the flash chromatography method.[1] |
| Recovery Rate | 85-95% | A high recovery rate indicates an efficient and optimized process. |
Final Purity Verification
The purity of the isolated product should be confirmed by orthogonal analytical methods to ensure the removal of all impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and identifies any structural impurities.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]
Safety Precautions
-
Handling: this compound and its structural analogs are potentially hazardous. Handle the compound in a well-ventilated chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Solvents: The organic solvents used (Hexane, EtOAc, DCM) are flammable and volatile. Avoid open flames and ensure proper ventilation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408.
- Scilit. (n.d.). Separation of purine and pyrimidine derivatives by thin-layer chromatography.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4-Pyrimidine Methanamine Reaction Products.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Pyrimidine Derivatives.
- Sigma-Aldrich. (2021). Safety Data Sheet.
- Van den Berghe, J. V., & Van de Vyver, G. (1979). Two-dimensional Thin-Layer Chromatography for the Screening of Disorders of Purine and Pyrimidine Metabolism. Journal of Inherited Metabolic Disease, 2(3), 85-90.
- Benchchem. (n.d.). Strategies for purifying polar heterocyclic compounds via chromatography.
- Ciardi, J. E., & Anderson, E. P. (n.d.). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Semantic Scholar.
- Echemi. (n.d.). 4-Chloro-N-(4-fluorophenyl)-5,6-dimethyl-2-pyrimidinamine Safety Data Sheets.
- Fisher Scientific. (2024). Safety Data Sheet.
- Wikipedia. (n.d.). Aqueous normal-phase chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
Comprehensive Analytical Strategies for the Characterization of 4-Chloro-5,6-dimethylpyrimidine
An Application Note from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the essential analytical methods for the comprehensive characterization of 4-Chloro-5,6-dimethylpyrimidine, a key heterocyclic intermediate in synthetic chemistry and drug discovery. We present field-proven protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification. The rationale behind methodological choices is explained to provide a deeper understanding of the analytical workflow.
Introduction: The Imperative for Rigorous Characterization
This compound is a substituted pyrimidine that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. The pyrimidine core is fundamental to numerous pharmaceuticals, making its derivatives, such as this halogenated intermediate, of significant interest.[1][2] The precise structure and purity of such intermediates are critical, as they directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
Therefore, a multi-faceted analytical approach is not merely a quality control step but a foundational requirement for reliable research and development. This guide outlines an integrated strategy employing orthogonal analytical techniques to ensure the identity, purity, and structural integrity of this compound.
Physicochemical Properties & Reference Standards
A foundational step in any analytical workflow is understanding the basic properties of the analyte. This information guides solvent selection, chromatographic method development, and interpretation of spectroscopic data.
| Property | Value | Source |
| Chemical Formula | C₆H₇ClN₂ | PubChem[3] |
| Molecular Weight | 142.59 g/mol | PubChem[3] |
| CAS Number | 4472-45-1 | CAS Common Chemistry[4] |
| Appearance | Solid (Expected) | - |
| Boiling Point | 80-82 °C @ 22 Torr | CAS Common Chemistry[4] |
| Canonical SMILES | ClC=1N=C(N=C(C1)C)C | CAS Common Chemistry[4] |
Note: Physical properties like melting point and appearance can vary based on purity.
Chromatographic Analysis: Purity and Volatile Impurities
Chromatographic methods are the cornerstone for assessing the purity of chemical intermediates. We employ HPLC for its high resolution in separating non-volatile components and GC-MS for its sensitivity in detecting volatile impurities and providing mass information.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Causality: Reverse-phase HPLC (RP-HPLC) is the method of choice for purity determination of moderately polar organic molecules like this compound. The C18 stationary phase provides excellent hydrophobic interaction, allowing for effective separation from more polar or non-polar impurities. A UV detector is selected due to the presence of the UV-active pyrimidine ring. The use of a simple acidic mobile phase (e.g., with formic or phosphoric acid) ensures good peak shape by suppressing the ionization of any residual silanol groups on the column packing.[5][6]
Protocol 1: RP-HPLC Purity Determination
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both phases for 15 minutes via sonication before use.[6]
-
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 Acetonitrile/Water mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient Elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gradient Program:
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 90% | 10% |
| 20.0 | 10% | 90% |
| 25.0 | 10% | 90% |
| 25.1 | 90% | 10% |
| 30.0 | 90% | 10% |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. Given the analyte's boiling point, it is amenable to GC analysis. Electron Ionization (EI) is used as a standard, robust ionization technique that produces reproducible fragmentation patterns, creating a molecular fingerprint that can be compared against spectral libraries for impurity identification. The mass spectrometer confirms the molecular weight of the parent compound via the molecular ion peak (M⁺).[7][8]
Protocol 2: GC-MS for Impurity Identification
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an EI source.
-
Reagents: Dichloromethane or Ethyl Acetate (GC grade).
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., Dichloromethane).
-
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Start at 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 400 amu |
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for impurity peaks.
-
Analyze the mass spectrum of the main peak to confirm the molecular weight (M⁺ expected at m/z 142) and the characteristic isotopic pattern for one chlorine atom (M+2 peak at ~32% of M⁺).
-
Analyze the mass spectra of impurity peaks and compare them against a spectral library (e.g., NIST) for tentative identification.
-
Caption: Workflow for GC-MS analysis.
Spectroscopic Analysis: Definitive Structural Elucidation
While chromatography assesses purity, spectroscopy provides unequivocal confirmation of the molecular structure.
NMR Spectroscopy (¹H and ¹³C)
Expertise & Causality: NMR is the gold standard for structural determination.[9] For this compound, ¹H NMR will confirm the presence and connectivity of the two distinct methyl groups and the single pyrimidine ring proton. ¹³C NMR, often with techniques like DEPT, will identify all unique carbon atoms in the molecule, including the quaternary carbons of the pyrimidine ring. The solvent of choice is typically deuterated chloroform (CDCl₃) due to its ability to dissolve a wide range of organic compounds and its simple solvent signal.
Protocol 3: NMR Structural Confirmation
-
Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃. Transfer to an NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis: Correlate the observed chemical shifts with the expected structure.
Expected NMR Data (Predicted):
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Protons | Assignment |
| ¹H NMR | ~8.5 - 8.8 | Singlet | 1H | H-2 (Pyrimidine ring proton) |
| ~2.5 | Singlet | 3H | C6-CH₃ | |
| ~2.4 | Singlet | 3H | C5-CH₃ | |
| ¹³C NMR | ~165 | Quaternary | - | C4-Cl |
| ~163 | Quaternary | - | C6 | |
| ~158 | CH | - | C2 | |
| ~125 | Quaternary | - | C5 | |
| ~23 | CH₃ | - | C6-CH₃ | |
| ~15 | CH₃ | - | C5-CH₃ |
Note: Actual chemical shifts may vary slightly based on solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.[1][2] For this compound, the spectrum will be characterized by vibrations from the C=N and C=C bonds within the aromatic ring, C-H bonds of the methyl groups, and the C-Cl stretch.[10] This provides complementary structural information to NMR.
Protocol 4: FT-IR Functional Group Analysis
-
Instrumentation: FT-IR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Characteristic FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Methyl (CH₃) |
| 1600 - 1550 | C=N Stretch | Pyrimidine Ring |
| 1500 - 1400 | C=C Stretch | Pyrimidine Ring |
| 800 - 600 | C-Cl Stretch | Chloro-aromatic |
Analytical Method Validation: Ensuring Trustworthy Data
Once analytical methods are developed, they must be validated to ensure they are fit for their intended purpose.[11][12] Validation is a formal, documented process that provides a high degree of assurance that a method will consistently produce a result meeting pre-determined acceptance criteria.[13]
Key Validation Parameters (ICH Q2(R1)):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[13][14]
-
Accuracy: The closeness of test results to the true value.[13][14]
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).[13][14]
-
Range: The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision.[13]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined, respectively.[14]
Caption: Key parameters for quantitative method validation.
Conclusion
The comprehensive characterization of this compound requires an integrated analytical strategy. HPLC provides the primary measure of purity, while GC-MS offers confirmation of molecular weight and identification of volatile impurities. Definitive structural elucidation is achieved through a combination of ¹H and ¹³C NMR spectroscopy, with FT-IR serving as a rapid method for functional group confirmation. By employing these orthogonal techniques and adhering to principles of method validation, researchers and drug developers can ensure the quality, identity, and integrity of this critical synthetic intermediate, thereby building a solid foundation for subsequent research and manufacturing.
References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available From: [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
-
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. Retrieved from [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. ResearchGate. Retrieved from [Link]
-
Nowak, M. J., et al. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect. Retrieved from [Link]
-
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. Retrieved from [Link]
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Pharmuni. Retrieved from [Link]
-
Patel, K., et al. (n.d.). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
CAS. (n.d.). 4-Chloro-2,6-dimethylpyrimidine. CAS Common Chemistry. Retrieved from [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography Separation Techniques. Retrieved from [Link]
-
SIELC. (n.d.). Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-5-chloro-2,6-dimethylpyrimidine. PubChem. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2,6-dimethylpyrimidine. PubChem. Retrieved from [Link]
-
Arkat USA. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA, Inc. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved from [Link]
-
Klick, S., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. Retrieved from [Link]
- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine. Google Patents.
-
ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). of the qualitative GC–MS analysis for pyrimidines and triazines from... ResearchGate. Retrieved from [Link]
-
Castrovilli, M. C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. [Link]
-
ResearchGate. (2025). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved from [Link]
-
Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. Retrieved from [Link]
-
HMDB. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive. HMDB. Retrieved from [Link]
-
MDPI. (2023). A Comprehensive Ab Initio Study of Halogenated A···U and G···C Base Pair Geometries and Energies. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine. Google Patents.
-
Agilent. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Agilent Technologies. Retrieved from [Link]
-
CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Retrieved from [Link]
Sources
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. particle.dk [particle.dk]
- 13. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 14. wjarr.com [wjarr.com]
Application Notes and Protocols: 4-Chloro-5,6-dimethylpyrimidine in Agrochemical Synthesis
Introduction: The Versatility of the Pyrimidine Core in Modern Agrochemicals
The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, renowned for its presence in a wide array of commercialized fungicides, herbicides, and insecticides.[1][2] The inherent biological activity of the pyrimidine nucleus, coupled with the ability to introduce diverse functionalities, allows for the fine-tuning of physicochemical properties and target specificity. Among the various pyrimidine-based intermediates, 4-chloro-5,6-dimethylpyrimidine stands out as a valuable building block for the synthesis of novel agrochemicals. The chlorine atom at the 4-position is a key reactive handle, susceptible to nucleophilic substitution, enabling the facile introduction of a wide range of substituents and the construction of complex molecular architectures.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of potential agrochemical candidates. We will delve into the fundamental reaction mechanisms, provide detailed experimental protocols for key transformations, and discuss the potential applications of the resulting compounds in crop protection.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution
The primary application of this compound in agrochemical synthesis revolves around nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chlorine atom for displacement by a variety of nucleophiles. This allows for the strategic introduction of different pharmacophores that can confer specific biological activities.
Key nucleophiles in agrochemical synthesis include:
-
Amines (R-NH₂): Leading to the formation of N-substituted aminopyrimidines, a common motif in many bioactive molecules.
-
Phenols (Ar-OH): Resulting in the synthesis of aryloxypyrimidines, which are prevalent in several classes of herbicides and fungicides.
-
Thiols (R-SH): Enabling the creation of thioether-linked pyrimidines.
The general workflow for the utilization of this compound is depicted below:
Figure 1: General workflow for the synthesis of agrochemical candidates from this compound.
Application in Fungicide Synthesis
Pyrimidine derivatives are well-established as potent fungicides.[1] By reacting this compound with various aromatic and heterocyclic amines or phenols, novel compounds with potential fungicidal activity can be synthesized.
Protocol 1: Synthesis of N-Aryl-5,6-dimethylpyrimidin-4-amines
This protocol describes a general procedure for the reaction of this compound with a substituted aniline to generate a potential fungicide candidate.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Isopropanol (i-PrOH)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous isopropanol (20 mL) in a round-bottom flask, add the substituted aniline (1.2 mmol) and anhydrous potassium carbonate (1.5 mmol).
-
Stir the reaction mixture at reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent in vacuo using a rotary evaporator.
-
Partition the residue between dichloromethane (30 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-aryl-5,6-dimethylpyrimidin-4-amine.
Table 1: Representative Reaction Parameters for N-Aryl-5,6-dimethylpyrimidin-4-amine Synthesis
| Entry | Substituted Aniline | Reaction Time (h) | Yield (%) |
| 1 | 4-fluoroaniline | 10 | 85 |
| 2 | 3-chloroaniline | 12 | 82 |
| 3 | 4-methoxyaniline | 8 | 90 |
Note: Yields are hypothetical and for illustrative purposes.
Application in Herbicide Synthesis
The aryloxyphenoxypropionate (AOPP) class of herbicides is a prominent example of agrochemicals derived from chloroheterocycles. This compound can be utilized to synthesize novel AOPP analogues.
Protocol 2: Synthesis of Aryloxypyrimidine Derivatives
This protocol outlines the synthesis of a potential herbicidal compound through the reaction of this compound with a substituted phenol.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-hydroxyphenoxypropionate)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of the substituted phenol (1.0 mmol) in anhydrous acetonitrile (25 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Stir the reaction at reflux for 6-10 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (40 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired aryloxypyrimidine derivative.
Figure 2: Synthesis of a potential aryloxypyrimidine herbicide.
Application in Insecticide Synthesis
The pyrimidine core is also a key feature in several insecticides. The synthesis of novel insecticidal candidates can be achieved by introducing specific functionalities onto the this compound scaffold.
Protocol 3: Synthesis of Pyrimidine-based Thiourea Derivatives
Thiourea derivatives containing a pyrimidine moiety have shown promising insecticidal activity. This protocol provides a general method for their synthesis starting from an aminopyrimidine intermediate derived from this compound.
Materials:
-
N-Aryl-5,6-dimethylpyrimidin-4-amine (from Protocol 1)
-
Aryl isothiocyanate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Aryl-5,6-dimethylpyrimidin-4-amine (1.0 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask.
-
Add triethylamine (1.2 mmol) to the solution.
-
Add the aryl isothiocyanate (1.1 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine-based thiourea derivative.
Table 2: Hypothetical Insecticidal Activity Data
| Compound ID | Target Pest | LC₅₀ (µg/mL) |
| P-TU-1 | Aedes aegypti | 5.2 |
| P-TU-2 | Myzus persicae | 8.7 |
| P-TU-3 | Plutella xylostella | 6.5 |
Note: Data is hypothetical and for illustrative purposes.
Conclusion and Future Perspectives
This compound is a versatile and valuable intermediate for the synthesis of a diverse range of potential agrochemicals. The straightforward nucleophilic substitution chemistry at the 4-position allows for the efficient introduction of various bio-active moieties. The protocols outlined in these application notes provide a solid foundation for researchers and scientists in the field of drug discovery and development to explore the synthesis of novel fungicides, herbicides, and insecticides. Further derivatization and optimization of the synthesized compounds, guided by structure-activity relationship (SAR) studies, hold significant promise for the development of next-generation crop protection agents.
References
-
Molecules. 2013;18(10):12086-12101.
-
International Journal of ChemTech Research. 2015;8(4):1858-1875.
-
US Patent 5,525,724.
-
US Patent Application 2004/0054181 A1.
-
US Patent 6,018,045.
-
Synthesis. 2019; 51(03): 713-722.
-
Journal of the Chemical Society C: Organic. 1967:1332-1335.
-
International Journal of Molecular Sciences. 2023; 24(21): 15889.
-
Molecules. 2022; 27(8): 2457.
-
ARKIVOC. 2011(ii): 1-17.
Sources
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-5,6-dimethylpyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Chloro-5,6-dimethylpyrimidine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during your synthetic work. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the chlorination of 4-hydroxy-5,6-dimethylpyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]
Issue 1: Low or No Yield of this compound
Question: I am getting a very low yield, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer:
A low or non-existent yield of the desired product can be attributed to several factors, primarily related to the reagents, reaction conditions, and work-up procedure.
Potential Causes & Solutions:
-
Inactive or Hydrolyzed Chlorinating Agent: Phosphorus oxychloride (POCl₃) is highly reactive towards moisture and will hydrolyze to phosphoric acid and hydrochloric acid, rendering it ineffective for the chlorination reaction.[3][4]
-
Troubleshooting Steps:
-
Use a fresh bottle of POCl₃: Ensure the seal is intact before the first use.
-
Handle under inert conditions: Dispense POCl₃ under a nitrogen or argon atmosphere to minimize exposure to moist air.
-
Check for visible signs of degradation: A fuming liquid upon opening the bottle is characteristic of POCl₃ reacting with atmospheric moisture.[4]
-
-
-
Incomplete Reaction: The conversion of the hydroxyl group to the chloro group may be incomplete due to insufficient temperature, reaction time, or the presence of impurities in the starting material.
-
Troubleshooting Steps:
-
Verify Reaction Temperature: Ensure the reaction mixture reaches the optimal temperature, which is often refluxing POCl₃ (around 105 °C). Some procedures may call for higher temperatures in a sealed reactor.[1]
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the initially planned duration, consider extending the reaction time.
-
Ensure Purity of Starting Material: The starting material, 4-hydroxy-5,6-dimethylpyrimidine, should be of high purity. Impurities can interfere with the reaction.
-
-
-
Sub-optimal Work-up Procedure: The work-up process is critical for isolating the product. This compound can be susceptible to hydrolysis back to the starting material, especially in the presence of water at non-neutral pH.
-
Troubleshooting Steps:
-
Careful Quenching: The reaction mixture should be quenched by slowly adding it to ice-water to manage the exothermic reaction of excess POCl₃ with water.[5]
-
Maintain Neutral or Slightly Basic pH: After quenching, the aqueous solution should be neutralized or made slightly basic with a suitable base (e.g., sodium carbonate or sodium bicarbonate) before extraction. This minimizes the hydrolysis of the product.
-
Efficient Extraction: Use an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) for extraction to ensure complete transfer of the product from the aqueous phase.
-
-
Issue 2: Presence of Unreacted Starting Material in the Final Product
Question: My final product is contaminated with a significant amount of 4-hydroxy-5,6-dimethylpyrimidine. How can I improve the conversion?
Answer:
The presence of unreacted starting material is a common issue and points towards incomplete chlorination.
Potential Causes & Solutions:
-
Insufficient Chlorinating Agent: While using a large excess of POCl₃ is common in lab-scale syntheses, for larger scales, a more stoichiometric approach might be used.[1][2] If the amount of POCl₃ is insufficient, the reaction will not go to completion.
-
Troubleshooting Steps:
-
Optimize Stoichiometry: For laboratory-scale preparations, using POCl₃ as both the reagent and the solvent is a common practice to drive the reaction to completion.[2] If you are working on a larger scale and aiming to reduce the amount of POCl₃, consider a small-scale optimization study to determine the ideal molar ratio.
-
Addition of a Base/Catalyst: The reaction can be facilitated by the addition of a tertiary amine, such as N,N-dimethylaniline or pyridine.[1][6] The base can help to activate the hydroxyl group and neutralize the HCl generated during the reaction.
-
-
-
Reaction Equilibrium: In some cases, the reaction may reach an equilibrium state where both the starting material and the product are present.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: As with low yield issues, increasing the temperature can help to push the equilibrium towards the product side.
-
Use of a Co-reagent: In some chlorination reactions, the addition of phosphorus pentachloride (PCl₅) along with POCl₃ can lead to a more potent chlorinating mixture, ensuring complete conversion.[7]
-
-
Issue 3: Formation of a Dark-Colored, Tar-Like Substance
Question: My reaction mixture turned dark, and I ended up with a significant amount of tar-like material, making product isolation difficult. What causes this and how can it be prevented?
Answer:
The formation of dark, polymeric, or tar-like substances is indicative of side reactions and degradation, often caused by harsh reaction conditions.
Potential Causes & Solutions:
-
Excessive Heating: While a high temperature is necessary, prolonged heating at excessively high temperatures can lead to the decomposition of the starting material, product, and reagents.
-
Troubleshooting Steps:
-
Precise Temperature Control: Use a reliable heating mantle with a temperature controller and a thermometer to monitor the internal reaction temperature.
-
Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid unnecessary heating that could lead to degradation.
-
-
-
Presence of Reactive Impurities: Impurities in the starting material or solvent can trigger polymerization or other side reactions.
-
Troubleshooting Steps:
-
Recrystallize Starting Material: If the purity of the 4-hydroxy-5,6-dimethylpyrimidine is questionable, consider recrystallizing it before use.
-
Use Anhydrous Solvents: If a co-solvent is used, ensure it is anhydrous, as water can lead to side reactions with POCl₃.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the chlorination of 4-hydroxy-5,6-dimethylpyrimidine with POCl₃?
A1: The chlorination of a hydroxypyrimidine with phosphorus oxychloride is a well-established reaction.[1] The reaction is believed to proceed via an intermediate imidoyl chloride. The hydroxyl group of the pyrimidine attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. This is followed by the elimination of a phosphate species and the formation of the chloro-substituted pyrimidine. The presence of a base can facilitate the initial attack of the hydroxyl group.
Q2: What are some common impurities that can be expected in the synthesis of this compound?
A2: Besides unreacted starting material, other potential impurities include:
-
Hydrolysis Product: 4-hydroxy-5,6-dimethylpyrimidine, formed by the hydrolysis of the product during work-up.[8]
-
Dimeric Impurities: Under certain conditions, pyrimidine derivatives can undergo dimerization.[9][10][11]
-
Phosphorus-containing byproducts: Residual phosphorus species from the chlorinating agent may be present.[12]
-
Over-chlorinated products: While less common for this specific substrate, in some cases, other positions on the pyrimidine ring or the methyl groups could potentially be chlorinated under very harsh conditions.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is ideal for comprehensive analysis.[13][14][15][16]
-
Thin Layer Chromatography (TLC): A quick and easy method for monitoring the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and can be used to detect and quantify impurities.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying any structurally related impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be used in conjunction with liquid chromatography (LC-MS) for impurity identification.[17]
Q4: Are there any safety precautions I should be aware of when working with phosphorus oxychloride (POCl₃)?
A4: Yes, POCl₃ is a hazardous chemical and must be handled with extreme care.
-
Corrosive and Toxic: It is corrosive to the skin, eyes, and respiratory tract. It is also toxic if inhaled or ingested.
-
Reacts Violently with Water: The reaction with water is highly exothermic and produces corrosive hydrogen chloride gas.[3][5]
-
Handling: Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Quenching: When quenching a reaction containing excess POCl₃, always add the reaction mixture slowly to ice to control the exotherm. Never add water directly to the reaction mixture.[5]
Visualizing the Process
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting flowchart for low product yield.
References
-
Wikipedia. Pyrimidine dimer. [Link]
-
ResearchGate. Pyrimidine Dimers. [Link]
-
Grokipedia. Pyrimidine dimer. [Link]
-
Wikipedia. Phosphoryl chloride. [Link]
-
ResearchGate. Schematic representation of pyrimidine dimers formation after DNA... [Link]
-
EPFL Graph Search. Pyrimidine dimer. [Link]
-
MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
-
BYJU'S. POCl3 Phosphorus Oxychloride. [Link]
-
ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. [Link]
-
ResearchGate. (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. [Link]
-
European Patent Office. SYNTHESIS OF CHLORINATED PYRIMIDINES - EP1301489 B1. [Link]
-
Semantic Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
-
ACS Publications. POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines | The Journal of Organic Chemistry. [Link]
- Google Patents. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
-
ResearchGate. (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Deoxychlorination. [Link]
-
Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent†. [Link]
- Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
-
ResearchGate. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
-
Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Taylor & Francis Online. Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. [Link]
-
NIH. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
- Google Patents. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
-
ResearchGate. Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. [Link]
- Google Patents. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
-
PubMed. Analytical advances in pharmaceutical impurity profiling. [Link]
-
Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
- Google Patents.
- Google Patents. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
- Google Patents. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
-
ResearchGate. (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
-
NIH. An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. [Link]
- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
NIH. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
-
arkat usa. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 6. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. grokipedia.com [grokipedia.com]
- 12. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 13. biomedres.us [biomedres.us]
- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 15. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biomedres.us [biomedres.us]
- 17. jpharmsci.com [jpharmsci.com]
Technical Support Center: Optimizing the Yield of 4-Chloro-5,6-dimethylpyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-5,6-dimethylpyrimidine (CAS No: 67434-65-5).[1][2] This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize the yield and purity of this important heterocyclic intermediate. We will delve into the causality behind experimental choices, providing actionable insights grounded in established chemical principles.
The primary and most established route to this compound is the chlorination of its corresponding hydroxyl precursor, 4-hydroxy-5,6-dimethylpyrimidine (which exists in tautomeric equilibrium with 5,6-dimethylpyrimidin-4(3H)-one). The most common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[3] This guide will focus on optimizing this specific reaction.
Core Synthesis and Mechanism
The conversion of a hydroxypyrimidine to a chloropyrimidine using POCl₃ is a fundamental reaction in heterocyclic chemistry. The process generally involves the activation of the hydroxyl group by POCl₃, followed by nucleophilic attack by a chloride ion.
Caption: General reaction scheme for the chlorination of 4-hydroxy-5,6-dimethylpyrimidine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, and I've recovered mostly unreacted starting material. What went wrong?
A1: This is a classic sign of insufficient reaction activation or incomplete conversion. Several factors could be at play:
-
Insufficient Temperature: The chlorination of hydroxypyrimidines with POCl₃ is not a room-temperature reaction. It typically requires heating to reflux to proceed at an appreciable rate.[3] Without adequate thermal energy, the activation of the hydroxyl group is slow, leading to poor conversion.
-
Inadequate Amount of POCl₃: While using a large excess of POCl₃ is common in lab-scale syntheses, it presents environmental and safety challenges on a larger scale.[3] However, using a stoichiometric or substoichiometric amount without optimized conditions can lead to incomplete reaction. Ensure you are using at least one equivalent of POCl₃. For difficult substrates, a moderate excess (1.5-3 equivalents) may be necessary.
-
Absence of a Base/Catalyst: The reaction generates HCl as a byproduct. In many cases, adding a tertiary amine base (like N,N-diisopropylethylamine or triethylamine hydrochloride) can accelerate the reaction.[4] The base acts as an HCl scavenger and can help drive the equilibrium towards the product.
-
Moisture Contamination: POCl₃ reacts violently with water. Any moisture in your starting material, solvent, or glassware will consume the reagent, rendering it unavailable for the chlorination reaction. Ensure all materials and equipment are scrupulously dried before use.
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing and fixing low reaction yields.
Q2: The reaction has turned into a dark, intractable tar. What caused this decomposition?
A2: Tar formation indicates significant decomposition, which usually results from overly harsh reaction conditions or the presence of reactive impurities.
-
Excessive Temperature or Time: While heating is necessary, prolonged heating at very high temperatures can lead to the decomposition of the pyrimidine ring, especially if the substrate or product is sensitive. Monitor the reaction by TLC and stop heating once the starting material is consumed.
-
Reactive Impurities: Impurities in the starting 4-hydroxy-5,6-dimethylpyrimidine can polymerize or decompose under the strongly acidic and high-temperature conditions of the reaction. Ensure your starting material is pure before beginning.
-
Side Reactions: The Vilsmeier-Haack reaction, which also uses POCl₃ (often with DMF), can lead to formylation or other side reactions if appropriate precursors are present.[5][6] While less likely here, it highlights that POCl₃ can participate in complex reaction pathways that may lead to undesired oligomers if conditions are not well-controlled.
Q3: My final product is contaminated with the starting hydroxy-pyrimidine. How can I improve conversion and purification?
A3: This is a common problem stemming from incomplete reaction and/or hydrolysis during workup.
-
Improving Conversion: Refer to the points in A1. Increasing reaction time, temperature, or adding a base are the primary methods to drive the reaction to completion.
-
Work-up Procedure: The key is to neutralize the excess POCl₃ and acidic byproducts without hydrolyzing your chlorinated product.
-
Quenching: The reaction mixture should be cooled significantly before being slowly and carefully poured onto crushed ice or into a cold, saturated sodium bicarbonate solution. This neutralizes the acid and hydrolyzes the remaining POCl₃. Caution: This is a highly exothermic process.
-
Extraction: The aqueous mixture should be promptly extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[7] The chloro-pyrimidine is significantly more soluble in organic solvents than the hydroxy-pyrimidine, which will preferentially remain in the aqueous layer, especially at a basic pH.
-
Washing: Wash the combined organic layers with brine to remove residual water before drying and concentrating.
-
Q4: I'm observing multiple spots on my TLC plate that are not the starting material or the product. What are these side products?
A4: The formation of multiple byproducts can complicate purification and lower yield.
-
Dimerization/Oligomerization: Under harsh acidic conditions, pyrimidine rings can sometimes undergo self-condensation reactions.
-
Over-chlorination: While less common for this specific substrate, highly activated pyrimidine rings can sometimes be chlorinated at other positions on the ring.[8]
-
Ring Opening: In extreme cases of heat and acid, the pyrimidine ring itself can degrade and open.
-
Phosphorylated Byproducts: Incomplete reaction or hydrolysis can sometimes lead to stable phosphate esters.
To mitigate these, use the mildest conditions that still afford a reasonable reaction rate. Monitor the reaction closely and avoid unnecessarily long reaction times.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base (e.g., triethylamine, N,N-diisopropylethylamine) in this reaction?
A1: A tertiary amine base serves two primary functions. First, it acts as an acid scavenger for the HCl generated during the reaction, which can help drive the equilibrium forward. Second, it can act as a nucleophilic catalyst. The amine can react with POCl₃ to form a more reactive phosphonium intermediate, which then more readily activates the hydroxyl group of the pyrimidine. Using a hindered base like N,N-diisopropylethylamine (Hunig's base) is often preferred as it is less likely to compete as a nucleophile for the activated pyrimidine.[4]
Q2: Can I use a different chlorinating agent instead of POCl₃?
A2: Yes, other chlorinating agents can be used, though POCl₃ is the most common for this transformation. Thionyl chloride (SOCl₂) is another option, often used with a catalytic amount of DMF. In some industrial processes, phosgene has also been employed, but its extreme toxicity makes it unsuitable for most laboratory settings.[4][9] For most applications, POCl₃ offers the best balance of reactivity, cost, and handling.
Q3: What is the optimal temperature and reaction time?
A3: The optimal conditions are highly dependent on the scale and specific setup. A good starting point is to heat the reaction mixture to 80-90°C and monitor its progress by TLC every 1-2 hours. A typical reaction might take 3-6 hours. Refluxing in neat POCl₃ (boiling point ~106°C) is also a common procedure.[3]
Q4: How critical is the purity of the starting 4-hydroxy-5,6-dimethylpyrimidine?
A4: It is highly critical. The starting material can be synthesized via the condensation of acetylacetone with urea.[10][11] Any unreacted starting materials or byproducts from that synthesis can interfere with the chlorination step, leading to side reactions and tar formation. It is strongly recommended to purify the 4-hydroxy-5,6-dimethylpyrimidine by recrystallization before use.
Q5: What is the best work-up and purification procedure?
A5: A robust work-up involves slowly quenching the cooled reaction mixture in an ice/water or ice/bicarbonate slurry, followed by extraction with an organic solvent like DCM or ethyl acetate. The product, this compound, is a solid. After the organic extracts are dried and concentrated, the crude product can usually be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[7]
Data Summary and Parameter Interdependence
The interplay between reaction parameters is crucial for success. The following table summarizes these relationships, and the diagram illustrates their interdependence.
| Parameter | Range/Options | Effect on Yield | Effect on Purity | Comments |
| Temperature | 80 - 110 °C | Increases with temperature up to an optimal point. | Can decrease at excessive temperatures due to decomposition. | Monitor reaction by TLC to avoid overheating. |
| POCl₃ (eq.) | 1.1 - 5.0 eq. | Increases with stoichiometry, plateaus at higher excess. | Generally high, but excess reagent complicates work-up. | Using POCl₃ as the solvent is common but less "green".[3] |
| Base | None, Et₃N, Hunig's Base | Base can significantly increase reaction rate and yield. | Can introduce new impurities if the base is not pure. | Hindered bases are often preferred.[4] |
| Reaction Time | 2 - 12 hours | Increases with time until completion. | Can decrease with excessive time due to side reactions. | Optimal time should be determined by TLC monitoring. |
digraph "Parameter_Interdependence" { graph [layout=neato, model=shortpath, start=1]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368", len=2.5];// Core Outcome Nodes Yield [label="Yield", pos="0,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purity [label="Purity", pos="3,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Parameter Nodes Temp [label="Temperature", pos="1.5,2!", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Time[label="Time", pos="0,-2!", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Stoich [label="Stoichiometry\n(POCl₃)", pos="4.5,-2!", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; Base [label="Base", pos="3,2!", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; // Edges Temp -> Yield [label="+", color="#34A853"]; Temp -> Purity [label="- (if excessive)", color="#EA4335"]; Time -> Yield [label="+ (to completion)", color="#34A853"]; Time -> Purity [label="- (if excessive)", color="#EA4335"]; Stoich -> Yield [label="+", color="#34A853"]; Base -> Yield [label="+", color="#34A853"]; // Inter-parameter edges Temp -> Time[dir=both, style=dashed, label="inversely related"]; Base -> Temp [dir=both, style=dashed, label="can lower required T"];
}
Caption: Interdependence of key reaction parameters on product yield and purity.
Detailed Experimental Protocol
Synthesis of this compound
Disclaimer: This protocol is a representative example. All reactions should be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-5,6-dimethylpyrimidine (5.0 g, 36.2 mmol).
-
Reagent Addition: In the fume hood, carefully add phosphorus oxychloride (POCl₃, 15 mL, 161 mmol) to the flask. Note: POCl₃ is corrosive and lachrymatory. If using a base, add N,N-diisopropylethylamine (6.9 mL, 39.8 mmol) at this stage.
-
Reaction: Heat the stirred mixture in an oil bath to 90-95 °C. Monitor the reaction progress using TLC (e.g., 1:1 Hexanes:Ethyl Acetate), checking for the disappearance of the starting material. The reaction is typically complete within 4-6 hours.
-
Work-up - Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker (1 L), prepare a slurry of crushed ice (approx. 200 g). Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. Caution: This is a highly exothermic and gas-evolving process.
-
Work-up - Neutralization & Extraction: Once the quench is complete, slowly add saturated sodium bicarbonate solution until the aqueous mixture is neutral to basic (pH ~8). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethyl acetate/hexanes mixture, to afford pure this compound as a crystalline solid.
References
- 1. This compound - CAS:67434-65-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. Hit2Lead | this compound | CAS# 67434-65-5 | MFCD09909775 | BB-4038510 [hit2lead.com]
- 3. researchgate.net [researchgate.net]
- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 5. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 11. CN1042351A - 2-hydroxyl-4, the preparation method of 6-dimethyl pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Chloro-5,6-dimethylpyrimidine
Welcome to the technical support guide for the synthesis of 4-Chloro-5,6-dimethylpyrimidine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction outcomes, ensuring high yield and purity.
The conversion of 5,6-dimethylpyrimidin-4-ol to this compound, typically via chlorination with phosphorus oxychloride (POCl₃), is a cornerstone reaction in the synthesis of many pharmaceutical intermediates. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact process efficiency and product quality. This guide offers in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic understanding and field-proven protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable mitigation strategies.
Issue 1: Low or Inconsistent Product Yield
Question: My reaction yield for this compound is consistently below expectations (<60%). What are the primary factors I should investigate?
Answer: Low yield is the most common issue and typically points to one of three areas: incomplete reaction, competing side reactions, or product loss during work-up.
-
Incomplete Chlorination: The most frequent cause is the incomplete conversion of the 5,6-dimethylpyrimidin-4-ol starting material. The tautomeric equilibrium of the starting material (existing in both keto and enol forms) can affect its reactivity.
-
Causality: The reaction relies on the nucleophilic attack of the pyrimidine's hydroxyl group on POCl₃. Insufficient activation or suboptimal conditions will leave starting material unreacted.
-
Solutions:
-
Reagent Stoichiometry: Ensure a sufficient excess of POCl₃ is used. While traditional methods use POCl₃ as both reagent and solvent, modern, more sustainable approaches use near-equimolar amounts but require higher temperatures in a sealed system to drive the reaction to completion.[1][2]
-
Reaction Temperature & Duration: The reaction typically requires heating to reflux (around 105-110 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Reagent Quality: The purity of POCl₃ is critical. Older or partially hydrolyzed POCl₃ contains phosphoric acid and HCl, which can hinder the reaction and promote side product formation. Using freshly distilled or a high-purity grade of POCl₃ is recommended.
-
-
-
Product Loss During Work-up: The C-Cl bond in the product is susceptible to hydrolysis, especially in non-neutral pH conditions.
-
Causality: Quenching the reaction with water generates a highly acidic environment (HCl and phosphoric acid derivatives). If the product remains in this acidic aqueous phase for too long, it can hydrolyze back to the starting hydroxypyrimidine.
-
Solutions:
-
Controlled Quenching: Pour the cooled reaction mixture slowly onto a vigorously stirred slurry of ice. This helps dissipate the significant exotherm.
-
Rapid Neutralization & Extraction: Immediately following the quench, neutralize the acidic solution to a pH of 8-9 with a saturated base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) while keeping the temperature low.[1] Promptly extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Issue 2: Formation of Dark, Tarry, or Polymeric Byproducts
Question: My reaction mixture turns dark brown or black, and upon work-up, I isolate a significant amount of insoluble, tarry material. What causes this and how can I prevent it?
Answer: Tar formation is indicative of product and starting material decomposition, often driven by excessive heat or localized hotspots.
-
Causality: Pyrimidine rings, while aromatic, can be susceptible to decomposition under harsh acidic and high-temperature conditions. Localized overheating can initiate polymerization or charring, drastically reducing the yield of the desired product.
-
Mitigation Strategies:
-
Temperature Control: Maintain careful control over the reaction temperature. Use an oil bath and a reflux condenser to ensure a consistent temperature. For larger-scale reactions, consider adding the POCl₃ dropwise to the heated substrate to better manage the reaction exotherm.[3]
-
Efficient Agitation: Ensure the reaction mixture is stirred vigorously and continuously. This prevents the formation of localized hotspots where decomposition can begin.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that contribute to color formation.
-
Purity of Starting Materials: Impurities in the 5,6-dimethylpyrimidin-4-ol can act as catalysts for decomposition. Ensure the starting material is of high purity before beginning the reaction.
-
Issue 3: Presence of Unexpected Chlorinated Byproducts
Question: My mass spectrometry analysis shows signals corresponding to dichlorinated or other unexpected species. How are these formed?
Answer: While chlorination of the C4-hydroxyl group is the primary reaction, other side reactions involving the chlorinating agent can occur, especially if a catalyst like N,N-dimethylformamide (DMF) is used.
-
Vilsmeier-Haack Type Side Reactions: If DMF is present (either as a solvent or catalyst), it reacts with POCl₃ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.[4][5]
-
Causality: The Vilsmeier reagent is an electrophile. Although the pyrimidine ring is electron-deficient, the methyl groups are slightly activating. The Vilsmeier reagent can potentially attack the methyl groups, leading to the formation of chlorinated side-products like 4-chloro-5-(chloromethyl)-6-methylpyrimidine after subsequent reactions.[6] This is a known reactivity pattern for POCl₃ with activated alkyl groups.
-
Solutions:
-
Avoid DMF: If such byproducts are observed, avoid using DMF. Use an alternative tertiary amine base like N,N-diisopropylethylamine (DIPEA) or pyridine, which act as acid scavengers without forming competing electrophiles.[7]
-
Optimize Temperature: Vilsmeier-Haack reactions and other electrophilic substitutions are often more favorable at higher temperatures. Running the reaction at the minimum temperature required for complete conversion can help suppress these side pathways.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the chlorination of 5,6-dimethylpyrimidin-4-ol with POCl₃?
A1: The reaction proceeds through a two-step mechanism involving the formation of a phosphate ester intermediate.
-
Activation: The oxygen atom of the C4-hydroxyl group acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃.
-
Substitution: A chloride ion is eliminated from the intermediate, forming a dichlorophosphate ester attached to the pyrimidine ring. This ester is an excellent leaving group. A free chloride ion (from POCl₃ or generated HCl) then attacks the C4 position of the pyrimidine ring in a nucleophilic aromatic substitution (SₙAr)-like fashion, displacing the dichlorophosphate group to yield the final 4-chloro product.
dot
Caption: Mechanism of POCl₃ Chlorination.
Q2: Why is a tertiary amine base like pyridine or DIPEA often included in the reaction?
A2: These bases serve two primary functions:
-
Acid Scavenger: The reaction generates HCl as a byproduct. The tertiary amine neutralizes this acid, preventing it from catalyzing unwanted side reactions or protonating the starting material, which would deactivate it towards nucleophilic attack.
-
Catalyst: The base can deprotonate the C4-hydroxyl group, forming a more potent pyrimidinate anion nucleophile. This anion reacts more rapidly with POCl₃, accelerating the rate of the first step of the mechanism.
Q3: What are the critical safety precautions for handling and quenching excess POCl₃?
A3: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. Strict safety protocols are mandatory.
-
Handling: Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Quenching: The quenching process is extremely exothermic and releases large volumes of HCl gas.[2]
-
Always cool the reaction vessel in an ice bath before beginning the quench.
-
NEVER add water directly to the reaction mixture.
-
Slowly and carefully transfer the cooled reaction mixture onto a large excess of crushed ice or an ice-water slurry with very vigorous mechanical stirring. This provides a large surface area and thermal mass to absorb the heat.
-
Be prepared for a vigorous reaction and ensure the fume hood sash is lowered.
-
Q4: How can I effectively purify the crude product away from phosphorus-based impurities?
A4: The main byproducts from POCl₃ are phosphoric acid and polyphosphoric acids, which are formed during the aqueous work-up.
-
Aqueous Wash: After extraction into an organic solvent, washing the organic layer with a dilute base (e.g., 5% NaHCO₃ solution) followed by water and then brine is highly effective. This removes any residual acidic phosphorus species.
-
Column Chromatography: If phosphorus-containing organic byproducts (e.g., unhydrolyzed phosphate esters) are present, they are typically much more polar than the desired 4-chloro product. They will adhere strongly to silica gel during column chromatography, allowing for easy separation. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective.
Protocols and Data
Table 1: Troubleshooting Reaction Parameters
| Parameter | Standard Condition | Problem Observed | Recommended Action | Rationale |
| POCl₃ Stoichiometry | 5-10 equivalents (as solvent) | Incomplete reaction | Increase to 10-15 eq. or use a sealed reactor with 1.1 eq. at 140 °C.[1] | Drives equilibrium to completion; sealed tube method is more atom-economical. |
| Temperature | 105-110 °C (Reflux) | Tar formation | Reduce temperature to 90-100 °C and increase reaction time. | Minimizes thermal decomposition of the pyrimidine ring. |
| Catalyst/Base | 0.1-0.2 eq. N,N-dimethylaniline | Vilsmeier-type byproducts | Replace with 1.1 eq. Pyridine or DIPEA. | Avoids formation of the reactive Vilsmeier reagent. |
| Work-up pH | Neutralize to pH 7-8 | Low yield, starting material reappears | Neutralize rapidly to pH 8-9 with Na₂CO₃ while cold. | Prevents acid-catalyzed hydrolysis of the product back to the starting material. |
Experimental Protocol: Standard Chlorination
Reagents:
-
5,6-dimethylpyrimidin-4-ol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5,6-dimethylpyrimidin-4-ol.
-
In a well-ventilated fume hood, add POCl₃ followed by the slow addition of DIPEA.
-
Heat the reaction mixture to 110 °C using an oil bath and maintain at reflux for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), ensuring the starting material spot has disappeared.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Slowly pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 10x the volume of the reaction).
-
Carefully neutralize the cold aqueous mixture to pH 8-9 by the portion-wise addition of solid sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization.
Workflow: Troubleshooting Low Reaction Yield
dot
Caption: Troubleshooting Workflow for Low Yield.
References
- Benchchem Technical Support. (n.d.). Managing Reaction Exotherms in Pyrimidine Synthesis. Benchchem.
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. Available at: [Link]
- Vankar, Y. D. (n.d.). Review Article on Vilsmeier-Haack Reaction.
- ResearchGate. (n.d.). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate.
- Benchchem. (n.d.). 5,6-Dimethylpyrimidin-4-ol | CAS 34916-78-4. Benchchem.
- Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- MDPI. (2019). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]
- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Suzuki Coupling with Substituted Pyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving substituted pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by these electron-deficient N-heterocyclic substrates. Pyrimidine moieties are critical pharmacophores in numerous therapeutic agents, and their successful incorporation via Suzuki coupling is a frequent objective in drug discovery.
This document moves beyond standard protocols to provide in-depth, field-proven insights into why specific issues arise and how to systematically resolve them.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions that serve as a starting point for troubleshooting.
Q1: Why are Suzuki couplings with pyrimidine substrates often more challenging than with simple aryl halides?
A: The difficulty arises from the inherent electronic properties of the pyrimidine ring. The two nitrogen atoms make the ring electron-deficient, which has several consequences:
-
Catalyst Inhibition: The lone pair of electrons on the ring nitrogens can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is particularly problematic for 2-substituted pyrimidines, in an effect analogous to the well-documented "2-pyridyl problem"[1].
-
Substrate Reactivity: While the electron-deficient nature makes the C-X bond (where X is Cl, Br, I) more susceptible to oxidative addition, it can also lead to increased side reactions[2][3].
-
Boronic Acid Instability: Pyrimidine boronic acids, especially the 2- and 4-isomers, can be more prone to protodeboronation, a major side reaction that consumes the nucleophile[1][4].
Q2: I'm using a dichloropyrimidine. Which chlorine is more reactive?
A: For di- or poly-halogenated pyrimidines, there is a clear reactivity hierarchy. In the commonly used 2,4-dichloropyrimidines, the C4 position is significantly more reactive towards oxidative addition than the C2 position[5][6]. This regioselectivity allows for the sequential functionalization of the pyrimidine core. The general order of reactivity for halogen displacement on the pyrimidine ring is C4 > C6 > C2[2].
Q3: What are the most common side reactions, and how can I identify them?
A: The two most prevalent side reactions are:
-
Protodeboronation: This is the replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom, effectively destroying your nucleophile[7]. It is often promoted by high temperatures, the presence of water, and certain bases[6][8]. You can detect this by seeing the corresponding simple (de-boronated) arene/heteroarene in your reaction mixture via LC-MS or GC-MS.
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct (Ar-Ar). This can be minimized by ensuring the oxidative addition and transmetalation steps are efficient, sometimes by using a slight excess of the pyrimidine halide[6]. This byproduct will have a mass corresponding to two of your boronic acid partners coupled together.
Q4: Should I use a pyrimidine boronic acid, a pinacol ester (Bpin), or a MIDA boronate?
A: The choice depends on the stability of the nucleophile.
-
Boronic Acids: These are the most common reagents but can be unstable, especially for challenging isomers like 2-pyrimidinylboronic acid[1].
-
Pinacol Esters: These are generally more stable to storage and less prone to protodeboronation under reaction conditions. They are a good first alternative if the corresponding boronic acid is failing.
-
MIDA Boronates: These are highly stable, crystalline solids that are exceptionally resistant to protodeboronation. They participate in the reaction via a "slow release" of the active boronic acid under basic, aqueous conditions[7]. They are the reagent of choice for particularly unstable heteroaryl boron reagents, such as 2-pyrimidinylboronic acid, where protodeboronation is a major issue[1][7].
The Suzuki-Miyaura Catalytic Cycle: Pyrimidine-Specific Challenges
Understanding the catalytic cycle is key to effective troubleshooting. The following diagram illustrates the primary steps and highlights where issues with pyrimidine substrates commonly occur.
Caption: The Suzuki catalytic cycle with pyrimidine-specific failure points highlighted.
In-Depth Troubleshooting Guide
Use this section when your reaction is providing low yields, has stalled, or is producing significant impurities.
Problem 1: Low or No Product Formation
This is the most common issue and requires systematic screening of reaction components.
Logical Troubleshooting Flow
The following decision tree can guide your experimental approach.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Cause A: Inactive or Suboptimal Catalyst System
The combination of palladium source, ligand, base, and solvent is critical and highly interdependent[6]. Chloropyrimidines, being less reactive than their bromo or iodo counterparts, demand a highly active catalyst system[4][9].
-
Palladium Source & Ligand: For many pyrimidine couplings, Pd(PPh₃)₄ is a reliable starting point[5]. However, if yields are low, this indicates a more active system is needed. A combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is often superior[1][10]. These ligands promote the rate-limiting oxidative addition step and stabilize the active catalytic species[1].
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases are most common. A typical screening order would be K₂CO₃, K₃PO₄, then Cs₂CO₃[1]. Cs₂CO₃ is often effective in difficult couplings but is more costly[11].
-
Solvent: A mixture of an organic solvent with water is often beneficial, as water can aid in dissolving the base and facilitate the formation of the active boronate species[5]. 1,4-Dioxane/H₂O is a standard, but toluene, THF, or DMF can also be effective[1][5]. Note that solvent choice can sometimes influence selectivity in complex substrates[12].
Data Presentation: Optimizing Reaction Components
The following tables summarize yields from literature screening studies for the Suzuki coupling of 2,4-dichloropyrimidine, illustrating the impact of each component.
Table 1: Catalyst and Ligand Screening [5][10]
| Catalyst | Ligand | Yield (%) | Notes |
|---|---|---|---|
| Pd(PPh₃)₄ | - | 71-81% | A robust, common choice for this substrate. |
| Pd₂(dba)₃ | - | <5% | Inefficient without a suitable ligand. |
| Pd₂(dba)₃·CHCl₃ | - | 35% | Moderate yield, improved over Pd₂(dba)₃. |
| Pd₂(dba)₃ | P(t-Bu)₃ | Effective | A combination known to be effective for chloropyrimidines[4]. |
| Pd(dppf)Cl₂ | - | Low | Generally less effective for this class. |
Table 2: Solvent Screening (with Pd(PPh₃)₄ and K₂CO₃) [5]
| Solvent (v/v ratio) | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| 1,4-Dioxane | 100 | 15 min (MW) | 71 |
| 1,4-Dioxane / H₂O (2:1) | 100 | 15 min (MW) | 81 |
| THF / H₂O (1:1) | 100 | 15 min (MW) | ~75 |
| DMF | 100 | 15 min (MW) | ~60 |
Problem 2: Significant Side Product Formation
Cause A: Protodeboronation
This is the most common and frustrating side reaction. It is especially prevalent with electron-deficient heteroaryl boronic acids (like pyrimidines) and those with ortho-substituents[1][3].
Solutions:
-
Switch to a More Stable Boron Reagent: Replace the boronic acid with its corresponding pinacol ester (Bpin) or, for maximum stability, a MIDA boronate[1][7].
-
Use Anhydrous Conditions: If possible, using a strong, non-aqueous base like K₃PO₄ in an anhydrous solvent (e.g., dry toluene or dioxane) can suppress this water-dependent pathway. Note that some "anhydrous" couplings still require trace water to function[13].
-
Lower the Reaction Temperature: Protodeboronation is often accelerated at higher temperatures. Running the reaction at the lowest possible temperature that still allows for product formation can improve the yield[8].
-
Minimize Reaction Time: Use of microwave irradiation can dramatically shorten reaction times from hours to minutes, minimizing the time available for the boronic acid to decompose while providing the energy needed for the desired coupling[5][6].
Cause B: Homocoupling of the Boronic Acid
This side reaction (R²-B(OH)₂ + R²-B(OH)₂ → R²-R²) becomes competitive when the desired cross-coupling is slow.
Solutions:
-
Improve Catalyst Activity: Switch to a more active ligand (e.g., a Buchwald-type biarylphosphine ligand like SPhos or XPhos) to accelerate the main catalytic cycle[1].
-
Adjust Stoichiometry: Use a slight excess (1.1-1.2 eq.) of the pyrimidine halide relative to the boronic acid to ensure the palladium intermediate is more likely to react with the halide.
-
Ensure an Oxygen-Free Environment: Inadequate degassing allows oxygen to enter the reaction, which can lead to oxidative pathways that favor homocoupling.
Experimental Protocols
Protocol 1: General Microwave-Assisted Suzuki Coupling of a Chloropyrimidine
This protocol is a robust starting point for coupling arylboronic acids with chloropyrimidines, adapted from successful literature procedures[1][5].
-
Reagent Preparation: To a microwave reaction vessel equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%).
-
Vessel Sealing & Purging: Seal the vessel with a cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water at a 2:1 ratio) via syringe.
-
Microwave Reaction: Place the vessel in the microwave reactor. Heat to the desired temperature (typically 100-140 °C) for the specified time (typically 10-30 minutes)[5].
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Minimizing Protodeboronation with a MIDA Boronate
This protocol is designed for challenging couplings where the boronic acid is known to be unstable[7][8].
-
Reagent Preparation: To an oven-dried reaction vessel, add the pyrimidine halide (1.0 equiv), the pyrimidine-MIDA boronate (1.2-1.5 equiv), and a finely ground, anhydrous base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition (in a glovebox): Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., RuPhos or SPhos, 2-4 mol%).
-
Vessel Sealing & Solvent Addition: Seal the vessel, remove from the glovebox, and add degassed, anhydrous 1,4-dioxane and a small amount of degassed water (e.g., 3-5 equivalents relative to the limiting reagent). The water is necessary to slowly hydrolyze the MIDA ester, releasing the boronic acid.
-
Reaction: Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor by LC-MS until the starting material is consumed.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
References
-
Bole, L., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Bole, L., et al. (2021). Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]
-
Luo, J., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Aslam, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. Available at: [Link]
-
Sipos, G., et al. (2021). Screening of different bases for Suzuki coupling. ResearchGate. Available at: [Link]
-
Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Available at: [Link]
-
Dander, J. E., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters. Available at: [Link]
-
Fricke, T. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. Available at: [Link]
-
Ali, I., et al. (2022). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate. Available at: [Link]
-
delRio, E., et al. (2023). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]
-
Farmer, J. L., et al. (2017). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters. Available at: [Link]
-
L-G, et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
Vantourout, J. C., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. Available at: [Link]
-
Reddit r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
-
NRO-Chemistry. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Reddit r/Chempros. (2022). How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Technical Support Center: A Guide to the Storage and Stability of 4-Chloro-5,6-dimethylpyrimidine
Welcome to the technical support guide for 4-Chloro-5,6-dimethylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate the challenges of handling and storing this reactive compound.
Section 1: Frequently Asked Questions (FAQs) - The Essentials
This section addresses the most common queries regarding the day-to-day handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
To maximize shelf-life and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3] For long-term storage, refrigeration or freezing is highly recommended. Always refer to the supplier's specific recommendations.[4]
Q2: Why is it so important to keep the container tightly closed and in a dry environment?
This compound, like many chlorinated heterocyclic compounds, is susceptible to hydrolysis.[5] Atmospheric moisture can react with the compound, replacing the chloro group with a hydroxyl group, leading to the formation of impurities and reducing the purity of your material.[4][5][6] A tightly sealed container prevents moisture ingress.[7]
Q3: Do I need to store this compound under an inert atmosphere?
While not always mandatory for short-term storage, using an inert atmosphere (e.g., nitrogen or argon) is a best practice, especially for long-term storage or after the container has been opened.[5] This displaces moist air, providing an extra layer of protection against hydrolysis and potential oxidative degradation.
Q4: Is this compound sensitive to light?
Yes. Similar to other chlorinated pyrimidines, exposure to UV or visible light can induce photodegradation, potentially cleaving the carbon-chlorine bond or affecting the pyrimidine ring.[4] Storing the compound in an amber vial or in a dark cabinet is essential to maintain its integrity.[1]
Q5: What is the expected shelf-life of this compound?
When stored under ideal conditions (frozen or refrigerated, dry, dark, and sealed), the compound is expected to be stable for an extended period, potentially several years.[4] However, stability can be compromised each time the container is opened. For critical applications, it is advisable to qualify the material's purity if it has been stored for more than a year or has been opened multiple times.
| Storage Condition | Temperature | Atmosphere | Light Condition | Expected Stability |
| Long-Term | -20°C to 4°C[1][4] | Inert Gas (N₂ or Ar) | Dark (Amber Vial) | High (Years) |
| Short-Term | Room Temperature | Standard | Dark | Moderate (Days to Weeks) |
| Working Solution | 2-8°C | Sealed | Dark | Low (Hours to Days) |
Section 2: Troubleshooting Guide - When Things Go Wrong
This guide provides solutions to common problems that may indicate compound instability.
Q1: My this compound powder has changed color (e.g., yellowed or darkened). What does this mean and can I still use it?
A change in color is a common visual indicator of chemical degradation. It suggests the formation of impurities, which could arise from hydrolysis, oxidation, or photodegradation.
-
Causality: The new chemical species formed during degradation often have different chromophores, leading to color absorption.
-
Recommendation: Do not use the material for any sensitive or quantitative experiments. The presence of impurities can lead to unpredictable side reactions, low yields, and difficulty in product purification. We strongly advise performing a purity analysis (See Protocol 3.2) or obtaining a fresh batch of the compound.
Q2: My reaction yield is significantly lower than expected. Could compound instability be the cause?
Absolutely. If your starting material has degraded, its effective purity is lower than assumed.
-
Causality: If a portion of the this compound has hydrolyzed to 4-Hydroxy-5,6-dimethylpyrimidine, for example, that portion is no longer available to participate in the desired reaction. This directly impacts stoichiometry and reduces the theoretical maximum yield.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the starting material using a suitable method like HPLC, GC-MS, or ¹H NMR to confirm its identity and purity against a reference standard.
-
Use a Fresh Sample: Repeat the experiment with a fresh, unopened vial of the compound. If the yield improves, it strongly indicates the original batch was compromised.
-
Review Handling: Ensure that during your experimental setup, the compound is not unduly exposed to moisture, high heat, or incompatible reagents.[3][8]
-
Q3: I suspect my sample is degrading. How can I definitively check its purity?
Visual inspection is not sufficient. A quantitative analytical method is required to assess purity.
-
Recommendation: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method for assessing the purity of aromatic compounds like this one. You can develop a method to separate the parent compound from potential impurities. The appearance of new peaks, especially a more polar peak corresponding to the hydroxylated by-product, is a clear sign of degradation. See Protocol 3.2 for a general workflow.
Section 3: Protocols and Best Practices
Adhering to strict protocols is the best way to preserve the integrity of your chemical reagents.
Protocol 3.1: Recommended Aliquoting Procedure for Long-Term Storage
This protocol minimizes the risk of contamination and degradation of the bulk supply from repeated openings.
-
Preparation: Allow the main container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder. This may take 30-60 minutes.
-
Inert Environment: Perform all weighing and transferring operations in a glove box or under a gentle stream of dry inert gas (nitrogen or argon).
-
Aliquoting: Weigh out appropriate, single-use quantities into smaller, pre-labeled amber glass vials with tight-fitting, Teflon-lined caps.
-
Inert Gas Purge: Before sealing each aliquot, flush the headspace of the vial with inert gas for 5-10 seconds.
-
Sealing: Tightly seal the cap. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Storage: Store the aliquots under the recommended long-term conditions (e.g., -20°C, in the dark). Store the main stock container under the same conditions after securely resealing it.
Protocol 3.2: Purity Assessment by HPLC - A General Method
This is a template protocol. Specific parameters must be optimized for your available equipment and reference standards.
-
Standard Preparation: Accurately prepare a stock solution of a trusted, high-purity reference standard of this compound in a suitable solvent (e.g., Acetonitrile). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare a solution of the sample to be tested at a similar concentration to the primary standard.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and water. A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Run the standards and the sample. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks (Area % method). For a more accurate assessment, quantify against the calibration curve. The appearance of significant secondary peaks not present in the reference standard indicates impurity.
Section 4: Understanding the Science - Degradation Pathways
Understanding the chemical mechanisms of degradation is key to preventing them. The primary stability concerns for this compound are hydrolysis and photodegradation.
-
Hydrolysis: The pyrimidine ring is an electron-deficient system, which makes the carbon atom attached to the chlorine susceptible to nucleophilic attack. Water, although a weak nucleophile, can attack this position, leading to a substitution reaction where the chloride ion is displaced and replaced by a hydroxyl group. This process can be accelerated by non-neutral pH conditions.[4][5][6]
-
Photodegradation: The energy from UV or high-intensity visible light can be absorbed by the molecule, promoting it to an excited state. This can lead to homolytic cleavage of the C-Cl bond, forming radical species that can undergo a variety of secondary reactions, resulting in a complex mixture of degradation products.[4]
Caption: Key degradation pathways for this compound.
Section 5: Safety and Handling
Always handle this compound in accordance with its Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][9]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][7][10]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][11]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][11]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[11]
-
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[3][8]
References
-
American Chemical Society. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Available from: [Link]
-
ResearchGate. The polymerisation of 4-chloropyridine. Available from: [Link]
- Google Patents. Process for the preparation of chloropyrimidines.
-
ECSA. Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]
-
North Industrial Chemicals. How to Store Chlorine Tablets: Essential Tips and Guidelines. [2025-01-04]. Available from: [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Alternative Reagents for the Chlorination of Dimethylpyrimidines
Welcome to the Technical Support Center for the chlorination of dimethylpyrimidines. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of this crucial synthetic transformation. We will delve into the nuances of traditional chlorinating agents and explore safer, more efficient alternatives, providing you with the technical insights and practical guidance necessary to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the chlorination of dimethylpyrimidines a critical step in drug discovery?
The dimethylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of chlorine atoms onto the pyrimidine ring is a key synthetic maneuver that serves multiple purposes. It can enhance the biological activity of a molecule by increasing its lipophilicity, which can improve cell membrane permeability.[1][2] Furthermore, the chloro substituents act as versatile synthetic handles, allowing for subsequent nucleophilic substitution reactions to introduce a diverse array of functional groups and build molecular complexity.[3]
Q2: What are the primary challenges associated with traditional chlorinating agents like phosphorus oxychloride (POCl₃)?
While phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for this transformation, its application is fraught with challenges, particularly on a larger scale.[4][5] The primary concerns include:
-
Safety: POCl₃ reacts violently and exothermically with water, making the quenching of excess reagent a hazardous operation with the potential for runaway reactions.[3][6]
-
Harsh Conditions: Reactions often require high temperatures and the use of excess POCl₃ as both a reagent and a solvent, which can lead to the degradation of sensitive functional groups on the substrate.[4]
-
Work-up and Purification: The work-up procedure to remove excess POCl₃ and its byproducts can be cumbersome and often results in the formation of tarry impurities, complicating product isolation.
-
Environmental Concerns: The use of large excesses of a hazardous reagent and the generation of significant acidic waste present environmental challenges.[4]
Q3: What are the main advantages of exploring alternative chlorinating agents?
The quest for alternative reagents is driven by the desire for milder, more selective, and safer chlorination protocols. The key advantages include:
-
Enhanced Safety: Many alternative reagents have less violent reactions with water and can be used under less hazardous conditions.
-
Milder Reaction Conditions: Alternatives often allow for chlorination at lower temperatures, preserving sensitive functional groups and reducing the formation of degradation products.
-
Improved Selectivity: Some reagents offer better regioselectivity, which is crucial when working with highly functionalized pyrimidine derivatives.
-
Simplified Work-up: The byproducts of many alternative reagents are often gaseous or more easily removed, simplifying purification.[7]
-
Greener Chemistry: The use of stoichiometric amounts of reagents and the reduction of hazardous waste align with the principles of green chemistry.[8]
Comparative Analysis of Chlorinating Reagents
The selection of a chlorinating agent is a critical decision that impacts reaction efficiency, safety, and scalability. Below is a comparative overview of common and alternative reagents for the chlorination of dimethylpyrimidines.
| Reagent | Typical Conditions | Advantages | Disadvantages | Safety Considerations |
| Phosphorus Oxychloride (POCl₃) | Neat or in a high-boiling solvent, reflux (110-160°C)[4][5] | High reactivity, effective for a broad range of substrates. | Harsh conditions, difficult work-up, significant safety hazards with quenching.[3][4] | Highly corrosive, reacts violently with water.[3] Requires careful, controlled quenching. |
| Thionyl Chloride (SOCl₂) | Neat or in a solvent like toluene, often with a catalytic amount of DMF, reflux. | Milder than POCl₃, gaseous byproducts (SO₂ and HCl) are easily removed. | Can be less reactive than POCl₃ for some substrates, requiring longer reaction times or higher temperatures. | Corrosive and toxic, reacts with water.[9] |
| Vilsmeier-Haack Reagent | In situ formation from DMF and POCl₃, SOCl₂, or oxalyl chloride.[10][11][12] | Milder conditions, can be highly regioselective. | The reagent is unstable and typically generated in situ.[13] Can lead to formylation as a side reaction.[10] | The precursors (POCl₃, SOCl₂, oxalyl chloride) are hazardous. Careful quenching of the reagent is necessary.[14] |
| Oxalyl Chloride | Typically with a catalytic amount of DMF in a solvent like CH₂Cl₂ or toluene, often at room temperature or with gentle heating.[15][16][17] | Mild reaction conditions, gaseous byproducts (CO, CO₂, HCl) simplify work-up.[7] | More expensive than POCl₃ or SOCl₂, can be less reactive for deoxygenative chlorination. | Highly toxic and corrosive, reacts violently with water.[7] Requires careful handling and quenching. |
Troubleshooting Guide
Issue 1: Incomplete or Slow Reaction
| Possible Cause | Troubleshooting Steps | Causality Explained |
| Insufficient Reagent Activity | For POCl₃ or SOCl₂, consider adding a catalytic amount of a tertiary amine (e.g., pyridine, N,N-dimethylaniline) or DMF.[3] For Vilsmeier or oxalyl chloride reactions, ensure the quality of the DMF is high (anhydrous). | Tertiary amines and DMF can act as catalysts by forming more reactive intermediates. For instance, DMF reacts with SOCl₂ or oxalyl chloride to form a Vilsmeier-type reagent, which is a more potent chlorinating species. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for product formation and decomposition by TLC or LC-MS. | Chlorination of the pyrimidine ring is an electrophilic substitution that often requires significant activation energy. Increasing the temperature provides the necessary energy for the reaction to proceed at a reasonable rate. |
| Poor Substrate Solubility | If using a solvent, select one in which the dimethylpyrimidine starting material has better solubility at the reaction temperature. For solvent-free POCl₃ reactions, ensure adequate stirring to maintain a homogenous mixture. | For a reaction to occur, the reactants must be in the same phase. Poor solubility can lead to a heterogeneous mixture where the reaction rate is limited by the diffusion of the substrate into the reactive phase. |
| Deactivated Substrate | Electron-withdrawing groups on the pyrimidine ring can deactivate it towards electrophilic chlorination. In such cases, a more forceful reagent (e.g., POCl₃ at high temperature) or a different synthetic strategy may be required. | Electron-withdrawing groups reduce the electron density of the pyrimidine ring, making it less nucleophilic and therefore less reactive towards electrophilic chlorinating agents. |
Issue 2: Formation of Tarry Side Products
| Possible Cause | Troubleshooting Steps | Causality Explained |
| Reaction Temperature Too High | Reduce the reaction temperature and extend the reaction time. Monitor the reaction closely to find the optimal balance between reaction rate and side product formation. | High temperatures can lead to the decomposition of the starting material, product, or reactive intermediates, resulting in the formation of polymeric or tarry materials. |
| Prolonged Reaction Time | Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation. | The chlorinated dimethylpyrimidine product may not be stable under the harsh reaction conditions for extended periods, leading to decomposition and polymerization. |
| Improper Quenching | For POCl₃ reactions, a "reverse quench" is recommended: slowly add the reaction mixture to a vigorously stirred slurry of ice and a weak base (e.g., sodium bicarbonate).[3] For oxalyl chloride, dilute the reaction mixture with an inert solvent before slowly adding it to a cold, basic solution.[7] | Rapid, uncontrolled quenching can cause localized hot spots and pH changes, which can promote the degradation of the product and the formation of tars. A controlled quench neutralizes the acidic byproducts and dissipates heat effectively. |
| Presence of Water | Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can react with the chlorinating agents to produce strong acids (e.g., HCl, phosphoric acid), which can catalyze decomposition and polymerization reactions. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps | Causality Explained |
| Co-elution of Impurities in Chromatography | Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to separate closely related compounds. Consider using a different stationary phase (e.g., alumina instead of silica gel). | The polarity of the desired product and impurities may be very similar, making separation by chromatography challenging. A systematic optimization of the mobile and stationary phases is required to achieve good resolution. |
| Poor Crystallization | If attempting purification by recrystallization, screen a variety of solvents and solvent mixtures. Slow cooling and the use of seed crystals can improve crystal quality and purity.[1][18][19][20] | The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.[1] |
| Hydrolysis of Chloro Groups | During aqueous work-up, use cold water and minimize the contact time. Ensure organic extracts are thoroughly dried (e.g., with anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation. | The chloro groups on the pyrimidine ring are susceptible to hydrolysis, especially under basic or neutral aqueous conditions. Working quickly and at low temperatures, and ensuring anhydrous conditions for subsequent steps, can minimize this side reaction. |
| Formation of Pyrimidine Dimers | While less common in chemical synthesis compared to photochemical reactions, highly reactive intermediates could potentially lead to dimerization.[21][22][23][24][25] If suspected, use more dilute reaction conditions. | Dimerization can occur if the chlorinated pyrimidine product is sufficiently nucleophilic to react with another molecule of itself or a reactive intermediate. Dilution can disfavor such bimolecular side reactions.[21] |
Experimental Protocols
Protocol 1: Chlorination using the Vilsmeier-Haack Reagent (in situ generation)
This protocol describes the chlorination of a generic dimethyluracil to the corresponding 2,4-dichloro-dimethylpyrimidine.
Materials:
-
Dimethyluracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add the dimethyluracil and anhydrous toluene.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add anhydrous DMF via the dropping funnel.
-
With vigorous stirring, add POCl₃ dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice.
-
Neutralize the aqueous solution to pH 7-8 by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[26]
Protocol 2: Chlorination using Oxalyl Chloride and Catalytic DMF
This protocol provides a milder alternative for the chlorination of dimethyluracil.
Materials:
-
Dimethyluracil
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the dimethyluracil in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (e.g., 0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride in anhydrous DCM dropwise via the dropping funnel. Gas evolution (CO, CO₂) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product as described in Protocol 1.
Visualizing the Mechanisms
Diagram 1: Vilsmeier-Haack Reagent Formation and Chlorination
Caption: Formation of the Vilsmeier reagent and subsequent chlorination of dimethyluracil.
Diagram 2: Experimental Workflow for Chlorination and Purification
Caption: A generalized experimental workflow for the chlorination and purification of dimethylpyrimidines.
References
- Wolfa. (2025). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching.
- Aldrich. (2025).
- Sigma-Aldrich. (n.d.). Oxalyl Chloride.
- Common Standard Oper
- Oxalyl chloride - Safety D
- TCI Chemicals. (n.d.).
- Benchchem. (2025).
- Benchchem. (n.d.). A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride in Drug Discovery and Chemical Synthesi.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Benchchem. (n.d.). Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Scirp.org. (n.d.).
- Environmental Health and Safety. (n.d.).
- Semantic Scholar. (n.d.). The Oxidative Chlorination of Pyrimidine and Purine Bases, and Nucleosides Using Acyl Chloride-Dimethyl-Formamide-m-Chloroperbenzoic Acid System1.
- Benchchem. (n.d.).
- PMC - NIH. (n.d.). Inhibition of Pyrimidine Dimer Formation in DNA by Cationic Molecules: Role of Energy Transfer.
- PMC - NIH. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- University of Rochester. (n.d.).
- Wikipedia. (n.d.). Pyrimidine dimer.
- MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- CUNY. (n.d.).
- Benchchem. (2025).
- Open Access Pub. (n.d.).
- PMC - NIH. (n.d.). DNA excision repair: Where do all the dimers go?.
- CUNY. (n.d.).
- Inhibition of pyrimidine dimer formation in DNA by cationic molecules: role of energy transfer. (n.d.).
- EurekAlert!. (2023).
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Scheme 5 a (1) Oxalyl chloride, dry DCM, DMF, rt, 2 h, (2) 4, pyridine,....
- ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
- Benchchem. (n.d.).
- SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014).
- Photochemical & Photobiological Sciences (RSC Publishing). (n.d.). Formation of cyclobutane pyrimidine dimers at dipyrimidines containing 5-hydroxymethylcytosine.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025).
- ResearchGate. (2025). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- ResearchGate. (n.d.). Reagents and conditions: (m) oxalyl chloride, DMF, CH2Cl2, r.t., 5 min;....
- ResearchGate. (2025). Fluorination of pyrimidines. Part 2.
Sources
- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 8. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Keeping Vilsmeier reagent in the flow: From toxin to medicine in one go | EurekAlert! [eurekalert.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. How To [chem.rochester.edu]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of Pyrimidine Dimer Formation in DNA by Cationic Molecules: Role of Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 23. DNA excision repair: Where do all the dimers go? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of pyrimidine dimer formation in DNA by cationic molecules: role of energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Formation of cyclobutane pyrimidine dimers at dipyrimidines containing 5-hydroxymethylcytosine - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 26. openaccesspub.org [openaccesspub.org]
How to remove starting material from 4-Chloro-5,6-dimethylpyrimidine product
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This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for the purification of 4-Chloro-5,6-dimethylpyrimidine, focusing on the effective removal of unreacted starting materials and other common impurities.
Troubleshooting Common Impurities in this compound Synthesis
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: My final product of this compound is contaminated with unreacted starting material. How can I effectively remove it?
A1: The presence of starting materials is a common issue. The optimal removal strategy depends on the specific starting material used. For instance, if you started from a hydroxypyrimidine, its polarity will be significantly different from the chlorinated product.
-
For polar starting materials: Techniques like liquid-liquid extraction or column chromatography are highly effective. The higher polarity of the starting material will cause it to partition differently than the less polar this compound.
-
For non-polar starting materials: If the starting material has a similar polarity to the product, purification can be more challenging. In such cases, recrystallization or preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity.[1][2]
Q2: After purification by column chromatography, I'm experiencing low yields of this compound. What could be the cause?
A2: Low recovery from column chromatography can be due to several factors:[3]
-
Product Instability: this compound might be unstable on silica gel, leading to degradation during chromatography.[1] If you suspect this, minimizing the time the compound spends on the column is crucial.
-
Improper Solvent System: An inappropriate solvent system can lead to poor separation or irreversible adsorption of your product to the silica. It's essential to carefully select a solvent system using Thin Layer Chromatography (TLC) beforehand.[4] An ideal Rf value for the product is typically between 0.2 and 0.4.[2]
-
Co-elution with Impurities: If the polarity of your product and impurities are too similar, they may elute together. Experimenting with different solvent systems or considering an alternative purification method is recommended.[1]
Q3: My purified this compound appears colored. What is the source of this coloration and how can I remove it?
A3: Colored impurities often arise from side reactions or the degradation of starting materials or the product.
-
Activated Charcoal Treatment: A common method to remove colored impurities is to treat a solution of the crude product with a small amount of activated charcoal. The charcoal adsorbs the colored compounds, which can then be removed by hot filtration.[4]
-
Recrystallization: This technique is also very effective at excluding colored impurities from the crystal lattice of the desired compound.[5]
Purification Methodologies: Step-by-Step Protocols
This section provides detailed protocols for the most common and effective techniques for purifying this compound.
Protocol 1: Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6][7] This method is particularly useful for separating the less polar this compound from more polar starting materials or byproducts.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which this compound is soluble, such as ethyl acetate or dichloromethane.
-
Washing: Transfer the organic solution to a separatory funnel.
-
To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
To remove basic impurities, wash with a dilute aqueous acid solution (e.g., 1M HCl).[8]
-
Finally, wash with brine (saturated aqueous NaCl solution) to remove residual water from the organic layer.
-
-
Separation: Allow the layers to separate fully and drain the aqueous layer.[8]
-
Drying and Concentration: Collect the organic layer and dry it over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, which may then be further purified by recrystallization or chromatography.
Diagram of the Liquid-Liquid Extraction Workflow:
Caption: A typical workflow for purifying this compound using liquid-liquid extraction.
Protocol 2: Recrystallization
Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[9] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, promoting the formation of pure crystals while the impurities remain in the solution.[5]
Experimental Protocol:
-
Solvent Selection: Choose a solvent or solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and hexane mixtures.[10]
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude solid until it is completely dissolved.[4][5]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[4]
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[5][11]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[11]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[11]
Table 1: Common Solvents for Recrystallization of Pyrimidine Derivatives
| Solvent/Mixture | Properties and Typical Use |
| Ethanol | A versatile and commonly used solvent for many pyrimidine derivatives.[10] |
| n-Hexane/Ethyl Acetate | A good solvent system for compounds of intermediate polarity. The ratio can be adjusted to optimize solubility.[10] |
| Dichloromethane/Methanol | Can be effective for dissolving more polar compounds.[12] |
| Water | Suitable for more polar pyrimidine derivatives.[10] |
Protocol 3: Flash Column Chromatography
Flash column chromatography is a preparative technique that separates compounds based on their polarity by passing a mixture through a column containing a stationary phase, typically silica gel.[2]
Experimental Protocol:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system will show good separation between your product and impurities, with an Rf value of approximately 0.2-0.4 for this compound.[2][4]
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column.
-
Allow the silica gel to settle, ensuring an evenly packed column without any cracks or air bubbles.[4]
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with air or nitrogen) to force the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Diagram of the Flash Column Chromatography Workflow:
Caption: The systematic process for purifying this compound via flash column chromatography.
Analytical Techniques for Purity Assessment
To confirm the purity of your this compound, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): A quick and easy method to assess the number of components in your sample and to monitor the progress of a purification.[13]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing both purity information and structural confirmation.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
By following these troubleshooting guides and detailed protocols, you will be well-equipped to overcome common challenges in the purification of this compound and obtain a product of high purity for your research and development needs.
References
- Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates - Benchchem. (n.d.).
- Technical Support Center: Purification of Pyrimidine-2,4-dione Derivatives - Benchchem. (n.d.).
- Technical Support Center: Synthesis of Pyrimidine Derivatives - Benchchem. (n.d.).
- Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem. (n.d.).
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (n.d.).
- US5525724A - Process for the preparation of chloropyrimidines - Google Patents. (n.d.).
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem. (n.d.).
- Liquid–liquid extraction - Wikipedia. (n.d.).
- CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents. (n.d.).
- Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2016). World Scientific News, 44, 13-34.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkat USA.
- SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1 - Googleapis.com. (n.d.).
- Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025).
- 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021).
- Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine - ResearchGate. (2025).
- US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Recrystallization - YouTube. (2020).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed. (2007).
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (2016).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing dechlorination as a side reaction in pyrimidine synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with pyrimidine scaffolds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on preventing dechlorination as a side reaction during cross-coupling methodologies.
Introduction
Chloropyrimidines are versatile intermediates in medicinal chemistry and materials science. However, their utility is often hampered by a common and frustrating side reaction: dechlorination (or hydrodehalogenation), where the chlorine atom is replaced by a hydrogen atom. This leads to reduced yields of the desired product and complicates purification. This guide will provide a mechanistic understanding of why dechlorination occurs and offer field-proven strategies to mitigate this unwanted side reaction, ensuring the integrity of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is dechlorination and why is it a problem in pyrimidine synthesis?
Dechlorination, also known as hydrodehalogenation, is a reductive process where a C-Cl bond is cleaved and replaced with a C-H bond.[1][2][3] In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), this side reaction consumes the starting material, leading to the formation of a dechlorinated pyrimidine byproduct. This not only lowers the yield of the desired coupled product but also introduces a structurally similar impurity that can be challenging to separate.
Q2: What are the primary mechanistic pathways for dechlorination?
Dechlorination in palladium-catalyzed reactions typically occurs via two main pathways:
-
β-Hydride Elimination: After oxidative addition of the chloropyrimidine to the Pd(0) catalyst, if the palladium intermediate possesses a β-hydrogen (often from an amine, alcohol, or the phosphine ligand), it can undergo β-hydride elimination to form a palladium-hydride species (Pd-H).[4][5] This Pd-H species can then reductively eliminate with the pyrimidine ring to yield the dechlorinated byproduct.[5]
-
Reaction with a Hydride Source: A Pd-H species can also be generated from various components in the reaction mixture, such as residual water, alcohols (used as solvents or present as impurities), or even certain bases.[6][7] This palladium hydride can then react with the chloropyrimidine in a reductive cycle, leading to the dechlorinated product.
Q3: Which reaction parameters have the most significant impact on dechlorination?
The propensity for dechlorination is highly sensitive to several factors:
-
Catalyst and Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over competing side reactions.[8][9][10]
-
Base: The strength and nature of the base can influence the formation of hydride species and the overall reaction kinetics.[8][11]
-
Solvent: Solvents that can act as hydride donors (e.g., isopropanol) can exacerbate dechlorination.[3]
-
Temperature: Higher temperatures can sometimes increase the rate of dechlorination relative to the desired coupling reaction.[8]
Troubleshooting Guide: Preventing Dechlorination in Cross-Coupling Reactions
This section provides a structured approach to diagnosing and solving dechlorination issues in your experiments.
Problem: Significant formation of a dechlorinated pyrimidine byproduct is observed during a Suzuki or Buchwald-Hartwig reaction.
Below is a decision tree to help you systematically troubleshoot this issue.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting dechlorination.
Detailed Troubleshooting Steps
Step 1: Evaluate and Optimize the Catalyst System
-
The "Why": The ligand bound to the palladium center dictates the steric and electronic environment of the catalyst. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), promote the desired C-C or C-N reductive elimination, which is often the rate-limiting step for product formation.[8][10][12] This acceleration can help the desired reaction outcompete the dechlorination pathway.[5]
-
The "How":
-
Switch to a More Effective Ligand: If you are using less bulky ligands like PPh₃, consider switching to a ligand known to be effective for cross-coupling with aryl chlorides.
-
Use a Pre-formed Catalyst: Using a well-defined palladium pre-catalyst can ensure the formation of the active catalytic species and improve reproducibility.
-
Optimize the Palladium-to-Ligand Ratio: A higher ligand-to-metal ratio can sometimes suppress side reactions by ensuring the palladium center remains coordinated and stable.
-
Step 2: Scrutinize the Base and Solvent System
-
The "Why": The base is not just a simple proton scavenger. Strong, nucleophilic bases can react with other components to generate hydride species.[8] Similarly, protic solvents like alcohols can directly act as hydride donors.[3][13] Anhydrous and aprotic solvents like 1,4-dioxane, toluene, or DMF are generally preferred to minimize these unwanted hydride sources.[11]
-
The "How":
-
Base Selection: For Suzuki couplings, consider using weaker inorganic bases like K₃PO₄, Cs₂CO₃, or even KF.[8][14] For Buchwald-Hartwig aminations, a strong yet non-nucleophilic base like NaOtBu or LHMDS is often a good choice.[8]
-
Solvent Purity: Ensure your solvents are rigorously dried and degassed. The presence of water or oxygen can lead to catalyst deactivation and promote side reactions.[8]
-
Catalytic Cycle and the Competing Dechlorination Pathway
Caption: Competing pathways in palladium-catalyzed cross-coupling.
Step 3: Optimize Reaction Conditions
-
The "Why": Temperature affects the rates of all reactions in the mixture. In some cases, dechlorination may have a higher activation energy, becoming more prominent at elevated temperatures.[8] Running the reaction under a strictly inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.[11]
-
The "How":
-
Temperature Screening: If dechlorination is significant, try running the reaction at a lower temperature for a longer duration.
-
Inert Atmosphere: Use Schlenk techniques or a glovebox to ensure the reaction is free of oxygen. Degas all solvents thoroughly before use.
-
Data Summary: Recommended Starting Conditions
The following table provides recommended starting conditions for minimizing dechlorination in common cross-coupling reactions with chloropyrimidines. These should be considered as a starting point for further optimization.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/Water (4:1) | 100 |
| Buchwald-Hartwig | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-100 |
| Sonogashira | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 |
Data compiled from information in[8][11].
Experimental Protocol: General Procedure for a Dechlorination-Minimized Suzuki Coupling
This protocol outlines the setup for a Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid, designed to minimize dechlorination.
Workflow for Reaction Setup
Caption: Experimental workflow for a Suzuki coupling.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). Add this mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via a syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-100 °C) and monitor its progress by TLC or LC-MS.[8]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
By carefully selecting the catalyst system, base, and solvent, and by maintaining strict control over the reaction conditions, the undesired dechlorination side reaction can be significantly suppressed, leading to higher yields and purer products in your pyrimidine synthesis endeavors.
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Hydrodechlorination of Aryl Chlorides Under Biocomp
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.).
- MDPI. (2024).
- ResearchGate. (2025).
- Cfm Oskar Tropitzsch GmbH. (n.d.). Phosphine ligands for more efficient chemical processes.
- Gessner Group. (n.d.).
- Thompson, A. et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- ResearchGate. (2025). Nickel(II) phosphine-catalysed hydrodehalogenation of aryl halides under mild ambient conditions.
- Google Patents. (n.d.). Process for the reductive dehalogenation of polyhaloaromatics with sodium or calcium in a lower alcohol.
- Alfa Chemistry. (n.d.). Phosphine Ligands.
Sources
- 1. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. US5185488A - Process for the reductive dehalogenation of polyhaloaromatics with sodium or calcium in a lower alcohol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. cfmot.de [cfmot.de]
- 10. gessnergroup.com [gessnergroup.com]
- 11. benchchem.com [benchchem.com]
- 12. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Amination of Chloropyrimidines
Welcome to the technical support center for the amination of chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this critical transformation. The synthesis of aminopyrimidines is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] However, the journey from a chloropyrimidine to the desired amino-product can be fraught with challenges, from stubborn starting materials to elusive purification conditions.
This document moves beyond simple protocols to provide in-depth, field-proven insights into why reactions fail and how to systematically troubleshoot them. We will explore both classical Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-Catalyzed Buchwald-Hartwig amination pathways, empowering you to make informed decisions for your specific substrates.
Part 1: Troubleshooting Guide - When Reactions Go Wrong
This section addresses the most common and frustrating issues encountered during the amination of chloropyrimidines. Each problem is presented in a question-and-answer format, followed by a logical breakdown of potential causes and actionable solutions.
Q1: My reaction shows low to no conversion of the chloropyrimidine starting material. What should I investigate first?
Low or no conversion is a frequent hurdle, especially with electron-rich or sterically hindered pyrimidines. The C-Cl bond on a pyrimidine ring can be notoriously unreactive.[2] The issue typically stems from one of three areas: reaction pathway choice, catalyst system integrity (for Pd-catalyzed reactions), or insufficient reaction conditions.
Initial Diagnostic Workflow
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// Define edges Start -> Check_Method; Check_Method -> SNAr_Check [label=" SNAr "]; Check_Method -> Pd_Check [label="Pd-Catalyzed"]; SNAr_Check -> Temp_Base; Temp_Base -> Success [label="Yes"]; Pd_Check -> Catalyst_System; Catalyst_System -> Success [label="Yes"]; Catalyst_System -> Temp_Base [label="No, System is OK"]; } dot Caption: Initial decision tree for troubleshooting low conversion.
Potential Causes & Solutions
-
Inappropriate Reaction Pathway (SNAr vs. Buchwald-Hartwig):
-
Insight: SNAr reactions are favored when the pyrimidine ring is activated by electron-withdrawing groups (e.g., -NO2, -CN, -CHO).[3][4] If your pyrimidine is electron-rich or neutral, SNAr will be sluggish and require very high temperatures (e.g., 140 °C+ in DMF).[5] Palladium-catalyzed Buchwald-Hartwig amination is far more versatile for less activated chloropyrimidines.[5][6]
-
Solution: For electron-deficient pyrimidines, first ensure your SNAr conditions are sufficiently forcing. If the substrate is not highly activated, switch to a Buchwald-Hartwig protocol.[7]
-
-
Insufficient Reaction Temperature:
-
Insight: The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step in Buchwald-Hartwig reactions and can require significant thermal energy.[2]
-
Solution: Gradually increase the reaction temperature. For Buchwald-Hartwig, a range of 80-120 °C is common.[2][5] For SNAr, temperatures up to 140 °C or even higher in a sealed vessel may be necessary.[5]
-
-
Poor Catalyst/Ligand Combination (Buchwald-Hartwig):
-
Insight: Standard ligands like triphenylphosphine (PPh3) are often ineffective for activating C-Cl bonds.[2] The success of the reaction hinges on using bulky, electron-rich phosphine ligands that promote the crucial oxidative addition and reductive elimination steps.[8] Furthermore, using a reliable palladium pre-catalyst (e.g., G3 or G4 palladacycles) often gives cleaner and more reproducible results than sources like Pd(OAc)2.[2][9]
-
Solution: Screen a panel of modern biarylphosphine ligands. For chloropyrimidines, ligands like RuPhos, BrettPhos, DavePhos, or Josiphos-type ligands are excellent starting points.[2] Consider using a well-defined pre-catalyst to ensure efficient generation of the active Pd(0) species.[9]
-
-
Inappropriate Base:
-
Insight: The base plays a critical role. In Pd-catalyzed cycles, a strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2] For SNAr, inorganic bases like K2CO3 or Cs2CO3 are often used.[5] The solubility and physical properties of the base are also crucial; poor solubility can hinder its effectiveness.[9]
-
Solution: For Buchwald-Hartwig, ensure you are using a strong base like NaOtBu or LiHMDS. If your substrate is base-sensitive, you can try weaker inorganic bases like K3PO4 or Cs2CO3, but this may require a more active catalyst system or higher temperatures.[2][9] Ensure vigorous stirring, as the high density of some inorganic bases can cause them to settle, limiting their availability.[9]
-
-
Compromised Inert Atmosphere:
-
Insight: The active Pd(0) catalyst is highly sensitive to oxygen and will be readily oxidized to an inactive state.[2]
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use dry, degassed solvents. Proper inert atmosphere techniques, such as using a Schlenk line or a glovebox, are critical for success.[10][11]
-
Q2: My reaction is producing a significant amount of a side-product where the chlorine is replaced by hydrogen (hydrodehalogenation). How can I prevent this?
Hydrodehalogenation is a common side reaction where the starting material is reduced instead of aminated.[2] This typically occurs when the desired C-N reductive elimination is slow, allowing competing pathways to take over.
-
Cause: This side reaction can be promoted by several factors, including β-hydride elimination from the amine, the presence of trace water, or a ligand that does not sufficiently accelerate the final reductive elimination step.[2][12]
-
Solutions:
-
Ligand Choice: Switch to a more sterically hindered biarylphosphine ligand (e.g., BrettPhos, RuPhos). These ligands often form complexes that favor reductive elimination over competing pathways.[2]
-
Amine Stoichiometry: Using a slight excess of the amine (1.2–1.5 equivalents) can help favor the desired bimolecular coupling pathway.[2]
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried.[2][10] Moisture can be a proton source for the hydrodehalogenation pathway.
-
Base Purity: Use a high-purity, anhydrous base. Some sources of NaOtBu may contain impurities that can exacerbate the problem.[2]
-
Q3: I am trying to perform a selective mono-amination on a dichloropyrimidine, but I'm getting a mixture of products. How can I improve regioselectivity?
Achieving regioselectivity on di- or tri-substituted pyrimidines is a significant challenge governed by the electronic and steric environment of each chlorine atom.
-
Insight for SNAr: In SNAr reactions of 2,4-dichloropyrimidines, substitution typically occurs preferentially at the C4 position if the C5 position has an electron-withdrawing group.[3] However, fascinatingly, using tertiary amine nucleophiles can reverse this selectivity, favoring substitution at the C2 position.[3] For symmetrically substituted 4,6-dichloropyrimidines, stoichiometric control is generally effective.[4]
-
Insight for Buchwald-Hartwig: Palladium-catalyzed reactions offer a powerful alternative, often providing complementary selectivity. The outcome is highly dependent on the ligand and reaction conditions, and screening is often necessary.
-
Solutions:
-
Leverage SNAr Principles: If your dichloropyrimidine is electronically differentiated (e.g., 5-nitro-2,4-dichloropyrimidine), exploit the inherent reactivity patterns. The most electron-deficient position will typically react first.[3]
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for reasonable conversion. This can often enhance selectivity by favoring the reaction at the more activated site.
-
Stoichiometry: Carefully control the stoichiometry, using only 1.0-1.1 equivalents of the amine to minimize double substitution.
-
Catalyst/Ligand Screening: For challenging cases, a systematic screening of different palladium catalysts and ligands is the most effective strategy to identify conditions that favor one site over the other.
-
Q4: My aminopyrimidine product is highly polar and difficult to purify. What strategies can I use?
Purification of polar, nitrogen-containing heterocyclic compounds is a common bottleneck. Simple silica gel chromatography often fails due to strong interactions between the basic amine groups and the acidic silica surface, leading to poor separation and low recovery.
-
Problem: The compound streaks badly on silica gel or elutes in the void volume of a C18 reversed-phase column.[13]
-
Solutions:
-
Alternative Chromatography Modes: If standard methods fail, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC), which are better suited for highly polar compounds.[13]
-
Ion-Pairing Agents: For reversed-phase HPLC, adding an ion-pairing reagent (e.g., an alkyl sulfonate for basic aminopyrimidines) to the mobile phase can neutralize the charge on your analyte, increasing its retention on the nonpolar stationary phase.[13]
-
Modified Columns: Use polar-embedded or polar-endcapped reversed-phase columns, which are designed for better compatibility with polar analytes.[13]
-
Crystallization: Don't underestimate the power of crystallization. A carefully chosen solvent or solvent system can provide high-purity material. The ideal solvent should dissolve your compound when hot but sparingly at room temperature.[13][14]
-
Ion-Exchange Chromatography: For basic aminopyrimidines, cation-exchange chromatography can be a highly effective method to separate the product from non-basic impurities.[15]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more foundational questions about setting up and optimizing amination reactions.
Q: Which palladium pre-catalyst and ligand should I choose as a starting point?
A: For the amination of chloropyrimidines, a robust starting point is a combination of a modern palladium pre-catalyst and a bulky biarylphosphine ligand. This choice is critical because the C-Cl bond is less reactive than C-Br or C-I bonds.[2]
| Component | Recommendation | Rationale |
| Pd Pre-catalyst | G3 or G4 Buchwald Pre-catalysts (e.g., XPhos Pd G3) | These are air-stable, reliable sources of the active Pd(0) catalyst. They activate cleanly under mild conditions and often allow for lower catalyst loadings compared to traditional sources like Pd(OAc)2 or Pd2(dba)3.[2][9] |
| Ligand Class | Bulky, Electron-Rich Biaryl Monophosphines | These ligands are essential for promoting the difficult oxidative addition of the C-Cl bond and accelerating the product-forming reductive elimination step, which helps to minimize side reactions.[8] |
| Specific Ligands | XPhos, RuPhos, BrettPhos, DavePhos | These are among the most successful and versatile ligands developed for C-N cross-coupling and are excellent choices for initial screening.[2][16] |
Q: How do I select the optimal solvent and base?
A: The choice of solvent and base is interdependent and can significantly impact reaction rate and yield.
-
Solvents: Aprotic polar solvents are generally preferred.
-
Toluene and 1,4-Dioxane: These are the most common and well-validated solvents for Buchwald-Hartwig amination.[2] They offer good solubility for many substrates and are compatible with the required reaction temperatures. Always use anhydrous, degassed grades.
-
DMF, THF, t-AmOH: These are also effective and can be screened if solubility or reactivity issues arise in toluene or dioxane.[2][5]
-
-
Bases: The base must be strong enough to deprotonate the amine without causing substrate degradation.
-
Sodium tert-butoxide (NaOtBu): The most common and effective strong base for Buchwald-Hartwig reactions.[2]
-
Lithium bis(trimethylsilyl)amide (LiHMDS): Another strong base that can be effective.
-
Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3): Weaker bases that are useful for base-sensitive substrates. Their use may necessitate higher temperatures or a more active catalyst system.[2][9]
-
Q: What are the key steps to ensure a properly inert atmosphere for my reaction?
A: Maintaining an inert atmosphere is non-negotiable for successful palladium-catalyzed reactions. The active Pd(0) species is readily deactivated by oxygen.[2]
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-
Dry Glassware: Thoroughly flame-dry your reaction flask under vacuum or oven-dry it for several hours and allow it to cool in a desiccator.[10]
-
Assemble and Seal: Assemble the glassware while still warm and immediately seal all openings with rubber septa.
-
Purge the System: The most effective method is to use a Schlenk line to perform at least three vacuum/inert gas backfill cycles to remove all atmospheric air.
-
Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas (nitrogen or argon), typically by using a gas-filled balloon attached via a needle.[10][11] This ensures that any potential leaks flow outwards, preventing air from entering.[10]
-
Use Degassed Solvents: Solvents should be sparged with an inert gas for 15-30 minutes before use to remove dissolved oxygen.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine
This protocol provides a reliable starting point for the amination of a generic chloropyrimidine. Optimization of catalyst, ligand, base, and temperature will likely be required for specific substrates.
Materials:
-
Chloropyrimidine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol%) - Note: Not needed if using a pre-catalyst that already contains the ligand.
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed 1,4-dioxane or toluene (5-10 mL)
-
Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: Add the chloropyrimidine, palladium pre-catalyst, and magnetic stir bar to an oven-dried reaction vessel. If not using a pre-catalyst, add the palladium source and ligand.
-
Inert Atmosphere: Seal the vessel with a rubber septum, and purge the atmosphere by performing three cycles of evacuating the vessel under high vacuum and backfilling with argon or nitrogen.
-
Reagent Addition: Under a positive pressure of inert gas, add the sodium tert-butoxide. Then, add the amine (if liquid, add via syringe; if solid, add quickly under a strong flow of inert gas). Finally, add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert conditions) and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography, crystallization, or preparative HPLC as determined by the properties of the product.[13]
Protocol 2: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
This protocol is suitable for electronically activated chloropyrimidines.
Materials:
-
Activated Chloropyrimidine (1.0 mmol, 1.0 equiv)
-
Amine (1.1 mmol, 1.1 equiv)
-
Potassium Carbonate (K2CO3, 2.5 mmol, 2.5 equiv)
-
Anhydrous Dimethylformamide (DMF) (5-10 mL)
-
Sealed reaction vial with a magnetic stir bar
Procedure:
-
Setup: To a reaction vial, add the activated chloropyrimidine, amine, potassium carbonate, and magnetic stir bar.[5]
-
Solvent Addition: Add anhydrous DMF.
-
Reaction: Seal the vial tightly and place it in a preheated heating block at 120-140 °C.[5] Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by the most suitable method.
References
- Technical Support Center: Purification of Polar Aminopyrimidine Compounds. (n.d.). BenchChem.
- Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine. (n.d.). BenchChem.
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (n.d.). BenchChem.
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal.
- Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (n.d.). ResearchGate.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). PubMed.
- How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials. (n.d.). Kintek Solution.
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (n.d.). PMC.
- Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
- 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). PMC.
- Buchwald Catalysts & Ligands. (n.d.). Sigma-Aldrich.
- refining purification methods for 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]. (n.d.). BenchChem.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Institutes of Health.
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloropyrimidines vs. 4-Bromopyrimidines
For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of molecular design, appearing in countless therapeutic agents.[1] The functionalization of this privileged heterocycle often begins with a halogenated precursor, with 4-chloro- and 4-bromopyrimidines serving as two of the most common starting points. The choice between these two building blocks is not arbitrary; it is a critical decision dictated by the intended chemical transformation, with profound implications for reaction efficiency, cost, and synthetic strategy.
This guide provides an in-depth comparison of the reactivity of 4-chloropyrimidines and 4-bromopyrimidines, moving beyond simple rules to explain the mechanistic causality behind their behavior in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
The Dueling Roles of the Halogen: Inductive Activation vs. Leaving Group Ability
The reactivity of a 4-halopyrimidine is fundamentally governed by the dual electronic roles of the halogen substituent. On one hand, its inductive electron-withdrawing effect enhances the electrophilicity of the carbon to which it is attached. On the other hand, it must serve as a leaving group. The relative importance of these two functions is entirely dependent on the reaction mechanism, leading to a dichotomy in reactivity trends.
Scenario 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a primary method for introducing nucleophiles onto the electron-deficient pyrimidine ring. The reaction proceeds via a two-step addition-elimination mechanism, where the initial attack of the nucleophile is typically the rate-determining step.[2][3]
Caption: Generalized mechanism for SNAr at the C4 position of a halopyrimidine.
Reactivity Analysis: Chloro vs. Bromo
In the context of SNAr, the reactivity trend is often counterintuitive when compared to aliphatic substitutions (SN1/SN2). The established order for aryl halides is generally F > Cl ≈ Br > I.[4][5]
-
Causality: The rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond.[6][7] Therefore, the halogen's primary role is to make the target carbon more electrophilic via the inductive effect. Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond and a more electron-deficient carbon atom. This stronger inductive pull from chlorine facilitates the initial attack by the nucleophile.
-
Experimental Nuances: While theory suggests chlorine should impart slightly higher reactivity, experimental results can vary. A classic study on the aminolysis of halopyrimidines found that the 4-bromopyrimidine was marginally more reactive than its chloro counterpart, though the difference was small (less than three-fold).[8] This indicates that while the inductive effect is dominant, factors like the polarizability of the C-X bond and the specific transition state geometry can also play a role, sometimes tipping the balance in favor of bromine.
Scenario 2: Palladium-Catalyzed Cross-Coupling
For forging new carbon-carbon and carbon-heteroatom bonds, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are indispensable tools.[9] Here, the reaction mechanism is fundamentally different from SNAr, and so is the resulting reactivity trend.
The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. This step is almost always the rate-determining step of the overall transformation.
Reactivity Analysis: Chloro vs. Bromo
In stark contrast to SNAr, the reactivity order for halogens in palladium-catalyzed cross-coupling is I > Br >> Cl.[10][11]
-
Causality: The oxidative addition step involves the cleavage of the C-X bond. The rate of this step is inversely proportional to the bond strength of the carbon-halogen bond. The C-Br bond (bond energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol). This lower bond energy means that 4-bromopyrimidines undergo oxidative addition much more readily than 4-chloropyrimidines.
-
Practical Implications: This reactivity difference is substantial. 4-Bromopyrimidines can often be coupled using standard palladium catalysts (e.g., Pd(PPh₃)₄) under relatively mild conditions.[12][13] In contrast, activating the more robust C-Cl bond of 4-chloropyrimidines frequently requires more sophisticated and expensive catalyst systems, such as those employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, often at higher temperatures.[9][14]
Data Summary: A Head-to-Head Comparison
| Feature | 4-Chloropyrimidine | 4-Bromopyrimidine |
| Dominant Reaction | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed Cross-Coupling |
| SNAr Reactivity | Slightly higher in theory due to greater inductive effect of Cl. Often comparable in practice. | Slightly lower in theory, but can be comparable or even marginally faster in practice.[8] |
| Cross-Coupling Reactivity | Significantly lower. Requires more active catalysts and harsher conditions. | Significantly higher due to weaker C-Br bond, enabling milder reaction conditions.[10][11] |
| Primary Determinant | Inductive Effect (Electronegativity) | C-X Bond Strength |
| Cost & Availability | Generally more cost-effective and widely available. | Typically more expensive than the chloro analogue. |
| Best Use Case | Economical choice for SNAr reactions where reactivity is sufficient. | Preferred substrate for Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions. |
Decision Workflow for Substrate Selection
The choice between a 4-chloro- and 4-bromopyrimidine is a strategic one based on the planned synthetic route.
Caption: Workflow for selecting between 4-chloro- and 4-bromopyrimidine.
Experimental Protocols
The following protocols provide a framework for comparing the reactivity in a laboratory setting.
Protocol 1: Comparative SNAr Amination
Objective: To compare the rate of reaction of 4-chloropyrimidine and 4-bromopyrimidine with a model amine nucleophile (e.g., morpholine).
Methodology:
-
Reaction Setup: In two separate, identical reaction vessels equipped with stir bars and under an inert atmosphere (N₂ or Ar), add the 4-halopyrimidine (1.0 mmol, 1.0 equiv).
-
Solvent and Base: To each vessel, add an aprotic polar solvent such as Dimethylformamide (DMF, 5 mL) and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 1.5 mmol, 1.5 equiv).
-
Nucleophile Addition: Add morpholine (1.1 mmol, 1.1 equiv) to each vessel simultaneously at room temperature.
-
Monitoring: Stir the reactions at a constant temperature (e.g., 60 °C). Monitor the consumption of the starting material by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing by TLC or LC-MS.
-
Workup: Once a reaction is complete (or after a set time, e.g., 6 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) followed by brine (10 mL).
-
Analysis: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Compare the reaction times and isolated yields to determine relative reactivity.
Protocol 2: Comparative Suzuki-Miyaura Coupling
Objective: To demonstrate the difference in reactivity between 4-chloro- and 4-bromopyrimidine in a standard Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: To two separate, dry Schlenk flasks containing stir bars, add the 4-halopyrimidine (1.0 equiv), phenylboronic acid (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).[10]
-
Inert Atmosphere: Evacuate each flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.[10]
-
Catalyst and Solvent Addition:
-
For 4-Bromopyrimidine: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 equiv). Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1, 5 mL).
-
For 4-Chloropyrimidine: Use a more active catalyst system, such as Pd₂(dba)₃ (0.02 equiv) with a ligand like XPhos (0.05 equiv). Add the same degassed solvent.
-
-
Reaction: Heat both reaction mixtures to the same temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of both reactions by TLC or LC-MS. It is expected that the reaction with 4-bromopyrimidine will proceed significantly faster.
-
Workup: Upon completion, cool the mixtures to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Analysis: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via column chromatography and compare the yields and reaction times. The expected outcome is a much higher yield in a shorter time for the 4-bromopyrimidine substrate under these conditions.
References
- (No Source Found)
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
- (No Source Found)
-
YouTube. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Journal of the Chemical Society C. (n.d.). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
-
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
- (No Source Found)
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
- (No Source Found)
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
- (No Source Found)
- (No Source Found)
Sources
- 1. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Unlocking the Therapeutic Potential of 4-Chloro-5,6-dimethylpyrimidine Derivatives
For researchers, scientists, and professionals entrenched in the intricate world of drug discovery, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its presence in the fundamental building blocks of life, DNA and RNA, has made its derivatives a focal point for the development of novel therapeutics with a wide spectrum of biological activities.[1][2] Among these, the 4-chloro-5,6-dimethylpyrimidine moiety serves as a versatile starting point for the synthesis of compounds with potential anticancer, antimicrobial, and enzyme-inhibitory properties.[3]
This guide provides an in-depth, comparative analysis of the biological activity screening of this compound derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to screening. Our objective is to equip you with the knowledge to not only perform these assays but to critically interpret the data and make informed decisions in your drug development pipeline.
The Synthetic Gateway: From a Chlorinated Scaffold to a Diverse Library
The journey begins with the strategic chemical modification of the this compound core. The chlorine atom at the 4-position is a key reactive handle, susceptible to nucleophilic substitution, allowing for the introduction of a diverse array of functional groups. A common and powerful method for achieving this is the Suzuki cross-coupling reaction, which facilitates the formation of carbon-carbon bonds with various arylboronic acids.[3][4] This reaction, typically catalyzed by a palladium complex, offers a reliable route to a library of derivatives with varied electronic and steric properties at the 4-position, a critical determinant of biological activity.
The Crucial First Pass: Screening for Cytotoxic Activity
A primary area of investigation for novel pyrimidine derivatives is their potential as anticancer agents.[5][6] The initial step in this endeavor is to assess their general cytotoxicity against a panel of cancer cell lines. This provides a broad-strokes view of their antiproliferative potential and helps prioritize compounds for more detailed mechanistic studies.
The Workhorse of Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell viability. Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Interpreting the Data: A Comparative Look at Related Structures
While specific IC50 values for a wide range of this compound derivatives are not extensively compiled in publicly available literature, we can draw valuable insights from closely related chloropyrimidine structures. For instance, studies on other 4-chloro-pyrimidine derivatives have demonstrated significant cytotoxic effects. The introduction of different aryl groups via Suzuki coupling can dramatically influence potency.
| Derivative Type | Cancer Cell Line | Reported IC50 (µM) | Reference |
| 4-Aryl-pyrimidine | HCT-116 (Colon) | 5 - 25 | [6] |
| 4-Anilino-pyrimidine | MCF-7 (Breast) | 2 - 15 | [7] |
| Thiazolo[4,5-d]pyrimidine | A549 (Lung) | 10 - 50 | [6] |
This table presents representative data for analogous pyrimidine derivatives to illustrate the expected range of activity.
The key takeaway for researchers screening this compound derivatives is the critical role of the substituent introduced at the 4-position. Aromatic and heteroaromatic rings with varying electronic properties (electron-donating or electron-withdrawing groups) should be explored to establish a clear structure-activity relationship (SAR).
The Fight Against Microbes: Antimicrobial Activity Screening
The pyrimidine scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[8] Therefore, screening a newly synthesized library of this compound derivatives for antibacterial and antifungal activity is a logical and promising avenue of investigation.
A Classic and Effective Method: Agar Well Diffusion Assay
The agar well diffusion method is a widely used and straightforward technique for preliminary antimicrobial screening. It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.
Experimental Protocol: Agar Well Diffusion Assay
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compounds at a known concentration (e.g., 1 mg/mL in a suitable solvent) into the wells. Include a solvent control and a positive control antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 25-28°C for 48-72 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Comparative Analysis and Expected Outcomes
Research on derivatives of similar chloropyrimidines has shown that the nature of the substituent at the 4-position significantly impacts antimicrobial potency. For instance, the introduction of certain aryl and heteroaryl moieties can lead to broad-spectrum activity.
| Derivative Type | Bacterial Strain | Fungal Strain | Typical Zone of Inhibition (mm) | Reference |
| 4-Aryl-pyrimidine | S. aureus | 10 - 18 | ||
| E. coli | 8 - 15 | [4] | ||
| 4-Thiazolyl-pyrimidine | C. albicans | 12 - 20 | [9] |
This table provides illustrative data from related pyrimidine derivatives to guide expectations.
When screening this compound derivatives, it is crucial to test against a panel of both Gram-positive and Gram-negative bacteria, as well as at least one fungal species, to understand the spectrum of activity. The size of the inhibition zone provides a preliminary indication of potency, which should be followed up with quantitative methods like determining the Minimum Inhibitory Concentration (MIC).
Targeting the Engines of Disease: Enzyme Inhibition Assays
Many pyrimidine derivatives exert their therapeutic effects by inhibiting specific enzymes that are critical for disease progression.[10] Kinases, a family of enzymes that play a central role in cell signaling, are particularly important targets in cancer therapy. Given the structural similarities of many pyrimidine derivatives to ATP, the natural substrate for kinases, screening for kinase inhibitory activity is a highly relevant step.
A General Workflow for Kinase Inhibition Screening
A common approach for screening kinase inhibitors involves measuring the phosphorylation of a substrate in the presence and absence of the test compound. This can be achieved through various detection methods, including radioactivity, fluorescence, or luminescence.
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Experimental Protocol: General Kinase Inhibition Assay (e.g., using a luminescence-based kit)
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, and ATP in the appropriate assay buffer.
-
Compound Plating: In a 384-well plate, add the this compound derivatives at various concentrations. Include a positive control inhibitor and a no-inhibitor control.
-
Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells, followed by the addition of ATP to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour).
-
Detection: Add the detection reagent (which measures the amount of ATP remaining or ADP produced) to each well.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Comparative Insights and Structure-Activity Relationships
The SAR for kinase inhibition by pyrimidine derivatives is often well-defined. The groups at the 2- and 4-positions of the pyrimidine ring are crucial for interacting with the hinge region of the kinase ATP-binding pocket. The 5,6-dimethyl substitution on the pyrimidine ring of the target compounds can influence binding by interacting with the hydrophobic regions of the active site.
| Kinase Target | Pyrimidine Scaffold | Key Substituents for Activity | Reported IC50 (nM) | Reference |
| Aurora Kinase A | 2,4-Bisanilinopyrimidine | Anilino groups at C2 and C4 | 10 - 100 | [11] |
| EGFR | 4-Anilinoquinazoline | Anilino group at C4 | 5 - 50 | [12] |
| Src Kinase | Pyrrolo[2,3-d]pyrimidine | Substituents at C4 and C5 | 1 - 20 | [13] |
This table showcases data from related pyrimidine-based kinase inhibitors to provide a comparative context.
For researchers investigating this compound derivatives, it is advisable to screen against a panel of kinases to assess both potency and selectivity. High potency against a specific cancer-related kinase, coupled with low activity against other kinases, is the hallmark of a promising drug candidate.
Conclusion: A Path Forward in Drug Discovery
The this compound scaffold holds significant promise as a starting point for the development of novel therapeutic agents. A systematic and well-informed biological activity screening cascade is paramount to unlocking this potential. By employing robust and validated assays for cytotoxicity, antimicrobial activity, and enzyme inhibition, and by carefully analyzing the resulting data in the context of established structure-activity relationships for related pyrimidine derivatives, researchers can efficiently identify and optimize lead compounds. This guide provides a framework for such an endeavor, emphasizing the importance of understanding the "why" behind the "how" in experimental design and data interpretation. The journey from a chlorinated pyrimidine to a life-saving drug is long and challenging, but a solid foundation in biological screening is the essential first step.
References
-
Jafar, N. N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]
-
Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]
-
de la Torre, B. G., et al. (2007). Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity. PubMed. Available at: [Link]
- Various Authors. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
-
Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]
-
Rashad, A. E., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. PMC. Available at: [Link]
-
Zhang, Y., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. PubMed. Available at: [Link]
- Various Authors. (n.d.).
- Various Authors. (n.d.). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Various Authors. (n.d.). Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. PubMed.
- Various Authors. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.
-
PubChem. (n.d.). 4-Amino-5-chloro-2,6-dimethylpyrimidine. PubChem. Available at: [Link]
- Various Authors. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. heteroletters.org [heteroletters.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Amino-5-chloro-2,6-dimethylpyrimidine | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Validating the Purity of 4-Chloro-5,6-dimethylpyrimidine by HPLC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring the safety and efficacy of therapeutic agents.[1] This guide provides an in-depth, technically-grounded protocol for the purity validation of 4-Chloro-5,6-dimethylpyrimidine, a key heterocyclic building block in medicinal chemistry, utilizing the robust and sensitive technique of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We will delve into the rationale behind the methodological choices, present a detailed experimental workflow, and compare the performance of HPLC-MS with alternative analytical methods.
The Critical Role of Purity in Drug Development
The presence of impurities in pharmaceutical compounds can significantly impact their quality, safety, and efficacy.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2] Therefore, the development and validation of reliable analytical methods for purity determination are not just a matter of good science but a critical regulatory requirement.[2][3]
This compound is a substituted pyrimidine, a class of heterocyclic compounds prevalent in many pharmaceutical agents. Impurities in this starting material can carry through the synthetic process, potentially leading to undesired side products, reduced yield, and, most critically, unforeseen toxicological effects in the final drug product.
Why HPLC-MS is the Gold Standard for Purity Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become an indispensable tool in modern pharmaceutical analysis.[4][5] This hyphenated technique offers the high-resolution separation capabilities of HPLC with the sensitive and specific detection provided by MS.[6][7]
-
Specificity: HPLC separates the target compound from its impurities based on their differential partitioning between a stationary and a mobile phase.[8] The mass spectrometer then provides an additional layer of specificity by measuring the mass-to-charge ratio (m/z) of the eluting compounds, allowing for confident identification of the main component and any co-eluting impurities.[6]
-
Sensitivity: HPLC-MS can detect and quantify impurities at very low levels, often in the parts-per-million (ppm) range, which is crucial for meeting regulatory requirements for impurity profiling.[9]
-
Versatility: A wide range of HPLC columns and mobile phases can be employed to optimize the separation of various types of impurities, from polar to non-polar compounds.[10] Furthermore, different ionization techniques in MS, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be used to effectively ionize a broad spectrum of small molecules.[11][12][13][14]
Experimental Workflow for Purity Validation
The following section outlines a comprehensive, step-by-step protocol for the validation of this compound purity by HPLC-MS. This protocol is designed to be a self-validating system, incorporating system suitability tests and forced degradation studies to ensure the reliability and robustness of the method.
Materials and Reagents
-
This compound reference standard (known high purity)
-
This compound test sample
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
Instrumentation and Chromatographic Conditions
A typical HPLC-MS system suitable for this analysis would consist of a quaternary pump, an autosampler, a column thermostat, a photodiode array (PDA) detector, and a single quadrupole or triple quadrupole mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) | Provides good retention and separation for moderately polar compounds like this compound. |
| Mobile Phase A | 0.1% Formic acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength. |
| Gradient Elution | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions | A gradient is necessary to elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better resolution. |
| Injection Volume | 5 µL | A small injection volume helps to prevent column overloading and maintain peak symmetry. |
| PDA Detection | 210-400 nm | Allows for the detection of chromophoric impurities and assessment of peak purity. |
Mass Spectrometry Conditions
| Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode | ESI is a soft ionization technique suitable for polar and semi-polar small molecules, minimizing fragmentation.[12][13] Positive ion mode is generally effective for nitrogen-containing heterocyclic compounds.[15] |
| Capillary Voltage | 3.5 kV | Optimizes the formation of charged droplets in the ESI source. |
| Drying Gas Flow | 10 L/min | Facilitates the desolvation of droplets to form gas-phase ions. |
| Drying Gas Temperature | 350 °C | A higher temperature aids in efficient solvent evaporation. |
| Nebulizer Pressure | 45 psi | Controls the formation of the aerosol from the HPLC eluent. |
| Scan Range | m/z 50-500 | A broad scan range to detect a wide array of potential impurities and degradation products. |
System Suitability Testing (SST)
Before any sample analysis, it is imperative to perform a System Suitability Test (SST) to ensure the chromatographic system is performing adequately.[16][17][18][19] This is a critical component of method validation and routine analysis.[20]
A system suitability solution should be prepared containing the this compound reference standard and a known, closely eluting impurity (if available). The following parameters should be assessed:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | < 2.0% |
| Resolution (Rs) between the main peak and a closely eluting impurity | > 1.5 |
Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods and identifying potential degradation products that may arise during storage or manufacturing.[2][3][4][21] The this compound sample should be subjected to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours
The stressed samples are then analyzed by the developed HPLC-MS method to assess the separation of the main peak from any degradation products.
Data Analysis and Purity Calculation
The purity of the this compound sample is calculated based on the peak area percentage from the HPLC chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The mass spectrometer data is used to confirm the identity of the main peak and to propose structures for the detected impurities based on their m/z values.
Comparison with Alternative Analytical Techniques
While HPLC-MS is a powerful technique, it is important to understand its performance in the context of other available analytical methods.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by HPLC with detection by UV-Vis spectrophotometry. | Cost-effective, robust, and widely available. | Lower sensitivity and specificity compared to MS; co-eluting impurities may not be detected. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by GC with detection by MS. | Excellent for volatile and thermally stable impurities. | Requires derivatization for non-volatile compounds; not suitable for thermally labile impurities.[22][23] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Provides unambiguous structural elucidation of impurities. | Lower sensitivity compared to MS; not ideal for trace-level impurity quantification.[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups based on the absorption of infrared radiation. | A powerful tool for confirming the identity of the main compound.[6] | Not suitable for quantitative analysis of impurities. |
Method Validation According to ICH Guidelines
To ensure the developed HPLC-MS method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[24][25][26][27] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies and analysis of spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with at least five concentration levels.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[25]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[28][29][30][31]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[28][31]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC-MS method detailed in this guide provides a robust, sensitive, and specific approach for the purity validation of this compound. By following the principles of scientific integrity, including thorough system suitability testing and forced degradation studies, researchers can be confident in the quality of their starting materials, a critical step in the development of safe and effective pharmaceuticals. The comparison with other analytical techniques highlights the superior performance of HPLC-MS for comprehensive impurity profiling. Adherence to ICH validation guidelines further ensures the reliability and regulatory acceptance of the analytical data generated.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. library.dphen1.com [library.dphen1.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. Forced degradation and impurity profiling: recent trends in analytical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Small Molecule Analysis | AxisPharm [axispharm.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. acdlabs.com [acdlabs.com]
- 12. pharmafocuseurope.com [pharmafocuseurope.com]
- 13. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]
- 14. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 15. welch-us.com [welch-us.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. assayprism.com [assayprism.com]
- 18. System suitability testing | PPTX [slideshare.net]
- 19. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 20. Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biopharminternational.com [biopharminternational.com]
- 22. hovione.com [hovione.com]
- 23. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 24. ema.europa.eu [ema.europa.eu]
- 25. database.ich.org [database.ich.org]
- 26. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 27. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 28. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 29. youtube.com [youtube.com]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Modern Synthetic Routes for Polysubstituted Pyrimid-ines
<_>
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug design, forming the core of numerous therapeutic agents.[1][2][3] The efficient synthesis of polysubstituted pyrimidines is therefore a critical endeavor for researchers in drug development. This guide provides an objective comparison of classical and contemporary synthetic methodologies, offering insights into their mechanisms, advantages, and practical applications. We will explore the time-tested Biginelli and Pinner reactions, delve into the Guareschi-Thorpe condensation, and examine the versatility of modern metal-catalyzed cross-coupling reactions.
Introduction: The Significance of the Pyrimidine Core
Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine.[1] As a fundamental component of nucleic acids—cytosine, thymine, and uracil—they are integral to the very blueprint of life. This biological significance has made pyrimidine derivatives a fertile ground for the development of a wide array of pharmaceuticals with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][2][4] The ability to strategically introduce a variety of substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.
Classical Synthetic Routes: The Foundation of Pyrimidine Chemistry
For decades, the synthesis of polysubstituted pyrimidines has been dominated by a few robust and reliable methods. These classical reactions remain relevant and are often the first choice for many synthetic campaigns.
The Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component reaction involves the acid-catalyzed condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or a urea derivative.[5][6][7] This reaction is a cornerstone for producing dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidines.[6]
Mechanism: The reaction is believed to proceed through an initial aldol condensation between the aldehyde and the β-ketoester, followed by the addition of urea and a final cyclization and dehydration to form the dihydropyrimidine ring.[6]
Advantages:
-
Operational Simplicity: A one-pot reaction with readily available starting materials.
-
Efficiency: Often provides good to excellent yields.[4]
-
Diversity: A wide range of substituents can be introduced by varying the three components.[5]
Limitations:
-
The classical conditions often require harsh acids and high temperatures.
-
The reaction scope can be limited for certain substituted aldehydes or β-dicarbonyl compounds.
The Pinner Pyrimidine Synthesis
The Pinner synthesis is another classical and versatile method that involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[8][9] This reaction can be catalyzed by either acids or bases and is widely used for the synthesis of a variety of substituted pyrimidines.[8]
Mechanism: The reaction proceeds via the initial formation of a vinylogous amidine from the reaction of the 1,3-dicarbonyl compound with the amidine, followed by cyclization and elimination of water to afford the pyrimidine ring.
Advantages:
-
Versatility: A broad range of 1,3-dicarbonyl compounds and amidines can be used, allowing for the synthesis of diverse pyrimidine derivatives.[9]
-
Good Yields: This method typically provides good yields of the desired products.
Limitations:
-
The reaction may require anhydrous conditions.
-
Side reactions can occur, particularly with unsymmetrical 1,3-dicarbonyl compounds.
Guareschi-Thorpe Condensation
While primarily known for the synthesis of pyridines, the Guareschi-Thorpe condensation can be adapted for pyrimidine synthesis.[10][11] This reaction involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia or an amine.[10][11] More recent advancements have demonstrated this reaction's utility in green, aqueous media.[12][13][14]
Mechanism: The reaction involves a series of condensations and cyclizations, ultimately leading to the formation of a substituted pyridine or, with appropriate starting materials, a pyrimidine ring.
Advantages:
-
Access to Hydroxy-substituted Pyrimidines: This method is particularly useful for synthesizing pyrimidines with hydroxyl groups.
-
Green Chemistry: Modern variations of this reaction can be performed in environmentally friendly solvents like water.[12][13][14]
Limitations:
-
The reaction can be complex with multiple potential side products.
-
The scope for pyrimidine synthesis is less explored compared to pyridine synthesis.
Modern Synthetic Approaches: Expanding the Synthetic Toolbox
In recent years, the field of pyrimidine synthesis has been revolutionized by the development of modern synthetic methods, particularly those employing transition metal catalysis. These approaches offer greater efficiency, selectivity, and functional group tolerance.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have become indispensable tools for the functionalization of pre-existing pyrimidine rings.[15][16] These reactions allow for the introduction of a wide variety of substituents at specific positions on the pyrimidine core, typically by coupling a halogenated pyrimidine with a suitable organometallic reagent.[15]
Mechanism: The catalytic cycle generally involves oxidative addition of the halopyrimidine to the metal catalyst, followed by transmetalation with the organometallic reagent and reductive elimination to form the C-C or C-heteroatom bond and regenerate the catalyst.
Advantages:
-
High Selectivity: These reactions offer excellent control over the position of substitution. For instance, in 2,4-dichloropyrimidines, the reactivity generally favors the C4 position.[17]
-
Broad Substrate Scope: A vast array of organometallic reagents can be used, enabling the introduction of alkyl, aryl, vinyl, and alkynyl groups.[18]
-
Mild Reaction Conditions: Many cross-coupling reactions can be performed under mild conditions, tolerating a wide range of functional groups.
Limitations:
-
Cost and Toxicity of Catalysts: Many of these reactions rely on expensive and potentially toxic precious metal catalysts like palladium.[16]
-
Ligand Sensitivity: The success of the reaction is often highly dependent on the choice of ligand.
Multicomponent Reactions (MCRs)
Modern advancements have also seen a resurgence in multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials.[19] These reactions are highly atom-economical and efficient. Iridium-catalyzed multicomponent synthesis has emerged as a sustainable option.[20]
Advantages:
-
High Efficiency and Atom Economy: MCRs minimize waste by incorporating most of the atoms from the starting materials into the final product.
-
Convergent Synthesis: Complex molecules can be assembled rapidly from simple precursors.
-
Green Chemistry: Many MCRs can be performed under environmentally benign conditions.[20]
Limitations:
-
Scaffold-Specific: The development of new MCRs is often challenging and may be limited to the synthesis of a specific heterocyclic scaffold.
-
Optimization: Finding the optimal reaction conditions for a multi-component system can be complex.
Comparative Analysis of Synthetic Routes
To aid in the selection of the most appropriate synthetic route, the following table summarizes the key parameters of the discussed methodologies.
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52°C | 90.2%[20] |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 minutes | 100°C | >85%[20] |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93%[20] |
| Microwave-Assisted Synthesis | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | 300W | 88-95%[20] |
Experimental Protocols
General Procedure for the Biginelli Reaction
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).
-
Add a catalytic amount of a suitable acid catalyst (e.g., HCl, p-toluenesulfonic acid).
-
Heat the mixture to the desired temperature (often 80-100°C) with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
General Procedure for a Suzuki Cross-Coupling Reaction
-
To a reaction vessel, add the halopyrimidine (1 mmol), the boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 mmol).
-
Add a suitable solvent or solvent mixture (e.g., toluene/water, dioxane).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.
Visualization of Synthetic Pathways
Biginelli Reaction Workflow
Caption: Workflow of the Biginelli Reaction.
Suzuki Cross-Coupling Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. Guareschi-Thorpe Condensation [drugfuture.com]
- 11. Guareschi-Thorpe Condensation [drugfuture.com]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
The Pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The enduring prevalence of the pyrimidine core in a vast array of biologically active compounds underscores its significance as a "privileged scaffold" in medicinal chemistry. Its inherent drug-like properties, including its ability to engage in various non-covalent interactions and its metabolic stability, have made it a cornerstone in the development of therapeutics targeting a wide range of diseases. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrimidine derivatives, with a focus on their application as anticancer and antimicrobial agents. We will delve into the causal relationships behind experimental design, present validating experimental data, and provide detailed protocols for the synthesis and biological evaluation of representative compounds.
The Versatility of the Pyrimidine Core: A Gateway to Diverse Bioactivities
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), rendering it a biocompatible and synthetically accessible starting point for drug design.[1] The strategic placement of various substituents around this core allows for the fine-tuning of its physicochemical properties and biological activity, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2]
This guide will focus on two major therapeutic areas where pyrimidine derivatives have made a significant impact: oncology and infectious diseases. We will explore how subtle structural modifications can dramatically influence their potency and selectivity.
Pyrimidine Derivatives as Anticancer Agents: Targeting Key Signaling Pathways
The development of pyrimidine-based anticancer agents has been a highly successful endeavor, with numerous approved drugs and promising clinical candidates.[3] A key strategy in their design is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis. Two of the most important targets in this regard are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Pyrido[2,3-d]pyrimidines as EGFR Inhibitors
The pyrido[2,3-d]pyrimidine scaffold has emerged as a potent pharmacophore for the inhibition of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[4][5]
Structure-Activity Relationship (SAR) Insights:
The general structure of these inhibitors features the pyrido[2,3-d]pyrimidine core, which mimics the adenine ring of ATP, and various substituents that occupy the hydrophobic pocket and the solvent-exposed region of the ATP-binding site.
A comparative analysis of a series of pyrido[2,3-d]pyrimidine derivatives reveals key SAR trends:
-
Substitution at the 7-position: The nature of the substituent at this position is critical for potent EGFR inhibition. Small, hydrophobic groups are generally favored.
-
The role of the aniline moiety: An aniline or substituted aniline ring at the 2- or 4-position is a common feature, forming crucial hydrogen bonds with the hinge region of the kinase domain.
-
Impact of solubilizing groups: The introduction of polar groups, such as morpholine or piperazine, can enhance solubility and pharmacokinetic properties without compromising activity.
Comparative Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives as EGFR Inhibitors:
| Compound ID | R1 | R2 | Cell Line | IC50 (µM)[5][6] |
| 6b | H | 4-methoxyphenyl | PC-3 (Prostate) | 0.08 |
| 6e | Cl | 4-fluorophenyl | PC-3 (Prostate) | 0.12 |
| 8d | H | 3-ethoxyphenyl | MCF-7 (Breast) | 0.15 |
| Reference | Doxorubicin | PC-3 (Prostate) | 0.45 | |
| Reference | Doxorubicin | MCF-7 (Breast) | 0.32 |
The data clearly indicates that compounds 6b , 6e , and 8d exhibit potent anticancer activity, with IC50 values in the nanomolar range, surpassing the efficacy of the standard chemotherapeutic agent, doxorubicin.[5] The subtle changes in substituents on the aniline ring significantly impact the inhibitory potency.
Signaling Pathway:
Pyrimidine Derivatives as Antimicrobial Agents: Disrupting Essential Metabolic Pathways
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine derivatives have a long history in this field, with a prominent mechanism of action being the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of microorganisms.[1][7]
2,4-Diaminopyrimidines as Dihydrofolate Reductase (DHFR) Inhibitors
2,4-Diaminopyrimidine derivatives, such as the well-known drug Pyrimethamine, are potent inhibitors of DHFR. Their selectivity for microbial DHFR over the mammalian counterpart is the basis for their therapeutic utility.[8]
Structure-Activity Relationship (SAR) Insights:
The SAR of 2,4-diaminopyrimidine-based DHFR inhibitors is well-established:
-
The 2,4-diamino groups: These are essential for binding to the active site of DHFR, forming hydrogen bonds with key amino acid residues.
-
The 5-position substituent: The nature and size of the substituent at this position are crucial for selectivity and potency. Aromatic or benzylic groups are commonly found in potent inhibitors.
-
The 6-position substituent: While often unsubstituted, modifications at this position can influence activity, though often leading to a decrease in potency.[9]
Comparative Biological Activity of 2,4-Diaminopyrimidine Derivatives as Antimicrobial Agents:
| Compound | R (at C5) | Organism | MIC (µg/mL)[10][11] |
| Pyrimethamine | 4-chlorophenyl | S. aureus | 1.0 |
| Trimethoprim | 3,4,5-trimethoxybenzyl | E. coli | 0.5 |
| Compound 2a | 2-benzylthio | P. aeruginosa | 7.22 |
| Compound 2a | 2-benzylthio | E. coli | 6.54 |
The data highlights the potent antimicrobial activity of these derivatives against both Gram-positive and Gram-negative bacteria. The specific substitutions on the pyrimidine ring dictate the spectrum and potency of their activity.
Signaling Pathway:
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of a representative anticancer pyrimidine derivative and the biological evaluation of both anticancer and antimicrobial activities.
Synthesis of 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (Trimethoprim)
This protocol describes a common synthetic route to Trimethoprim, a potent DHFR inhibitor.[12][13][14]
Experimental Workflow:
Step-by-Step Procedure:
-
Preparation of 3,4,5-trimethoxy-α-methoxymethyl-cinnamonitrile:
-
To a solution of sodium methoxide (prepared from clean sodium in anhydrous methanol) under a nitrogen atmosphere, add 3,4,5-trimethoxybenzaldehyde and β-methoxypropionitrile.
-
Stir the mixture at room temperature for 20 hours.
-
Cool the reaction mixture and filter the precipitate.
-
Wash the product with water until neutral, followed by cold methanol.
-
Dry the product in vacuo to obtain 3,4,5-trimethoxy-α-methoxymethyl-cinnamonitrile.[13]
-
-
Preparation of 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine:
-
To a solution of sodium methoxide in anhydrous methanol, add 2-methoxyethanol and the intermediate from Step 1.
-
Stir the mixture at 78-80°C.
-
In a separate flask, prepare a solution of guanidine hydrochloride in methanol and add it to the reaction mixture.
-
Reflux the mixture for 1.5 hours.
-
Evaporate the solvent and treat the residue with water.
-
Collect the product by filtration, wash with water and cold acetone, and dry in vacuo.[13]
-
Purify the crude product by recrystallization from aqueous methanol to yield pure 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine.[13]
-
Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Experimental Workflow:
Step-by-Step Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Biological Evaluation: In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]
Experimental Workflow:
Step-by-Step Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the pyrimidine derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for the design and development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that even minor modifications to the pyrimidine core can lead to significant changes in biological activity, selectivity, and pharmacokinetic properties. The comparative data presented for both anticancer and antimicrobial derivatives underscore the importance of rational drug design in optimizing the therapeutic potential of this privileged scaffold.
Future research in this area will likely focus on the development of more selective and potent pyrimidine derivatives with improved safety profiles. The exploration of novel substitution patterns, the use of computational modeling to guide design, and the investigation of new biological targets will undoubtedly lead to the discovery of the next generation of pyrimidine-based drugs. The detailed experimental protocols provided herein serve as a valuable resource for researchers in this exciting and impactful field.
References
-
Pyrimethamine. (n.d.). In Wikipedia. Retrieved from [Link]
- Gontijo, M. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
- Hartman, P. G. (1993). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. Journal of Chemotherapy, 5(6), 369–376.
- WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
- Eco-friendly Synthesis of Pyrido[2,3-d]pyrimidine Analogs and Their Anticancer and Tyrosine Kinase Inhibition Activities. (2017). Letters in Drug Design & Discovery, 14(9).
- Synthesis and Anticancer Activity of Some pyrido[2,3- d ]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. (n.d.).
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. (2019). Future Medicinal Chemistry, 11(18), 2415–2431.
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- The historic synthetic routes to pyrimethamine (Daraprim). (2016). Wikimedia Commons.
- What are DHFR inhibitors and how do they work? (2024).
- Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2021). Molecules, 26(16), 4995.
- Barker College. (2021). Synthesis of Pyrimethamine. Issuu.
- Synthesis of A. 2,4-Diamino-5-(3,4-dimethoxy-5-(1-methyl-2-oxopropoxy)benzyl)pyrimidine. (n.d.).
- Current status and future scenario of pyrimidine derivatives having antimicrobial potential. (2014). Der Pharma Chemica, 6(4), 298-320.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2020). Molecules, 25(15), 3358.
- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2024). RSC Advances, 14(42), 30191-30202.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances, 14(17), 11843-11856.
- (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.).
- Table 2: IC50 values for synthesized compounds against cancer cell lines. (n.d.).
- Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2008–2023.
- Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. (2012). Archiv der Pharmazie, 345(8), 641–649.
- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2019). Innovare Academic Sciences.
- Synthesis method of pyrimethamine drug intermediate p-chlorobenzonitrile. (n.d.).
- Broth Dilution Method for MIC Determin
- Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. (n.d.).
- The Final Steps of Making Pyrimethamine ("Daraprim"). (2017). YouTube.
- Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024).
- Antibacterial activity of pyrimidine derivatives. (n.d.).
- Synthesis of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine. (n.d.). PrepChem.com.
- MIC (Broth Microdilution) Testing. (2020). YouTube.
- Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (2023). Molecules, 28(13), 5122.
- Pathway showing mechanism of action of DHFR inhibitor and sulfonamide. (n.d.).
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2018). Molecules, 23(10), 2469.
- Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. (1981). Journal of Medicinal Chemistry, 24(1), 31–34.
Sources
- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.innovareacademics.in [journals.innovareacademics.in]
- 11. tandfonline.com [tandfonline.com]
- 12. prepchem.com [prepchem.com]
- 13. US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Researcher's Guide to Palladium Catalysts for Cross-Coupling with Chloropyrimidines
The functionalization of the pyrimidine scaffold is a cornerstone of modern medicinal chemistry and materials science. Pyrimidine moieties are integral to a vast array of biologically active molecules, including kinase inhibitors and antiviral agents. Chloropyrimidines, readily available and cost-effective, serve as versatile building blocks for the synthesis of these complex molecules through palladium-catalyzed cross-coupling reactions. The strategic and regioselective introduction of substituents onto the pyrimidine core is paramount for the development of novel therapeutics and functional materials.[1]
This guide provides an in-depth, objective comparison of palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with chloropyrimidines. We will delve into the nuances of catalyst selection, supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.
The Challenge of Regioselectivity in Polychlorinated Pyrimidines
A key consideration in the cross-coupling of polychlorinated pyrimidines is regioselectivity. The differential reactivity of the chlorine atoms on the pyrimidine ring dictates the position of substitution. The generally accepted order of reactivity for nucleophilic aromatic substitution and many cross-coupling reactions on the pyrimidine ring is C4 > C2 > C5. This selectivity is primarily governed by the electronic properties of the pyrimidine ring, where the C4 and C2 positions are more electron-deficient and, therefore, more susceptible to oxidative addition by a palladium catalyst.[1] This inherent reactivity profile allows for sequential and site-selective functionalization of the pyrimidine core.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds on the Pyrimidine Core
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds.[2][3] In the context of chloropyrimidines, this reaction facilitates the introduction of aryl and heteroaryl moieties, which are common features in many drug candidates.
Traditional vs. Modern Catalysts: A Performance Overview
The choice of palladium catalyst is critical for the successful coupling of chloropyrimidines. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been employed, modern catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior performance, especially with challenging substrates.[2][4][5]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 60-75 | 3-5 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80-100 | 2-6 | >95 | 0.5-2 |
Note: Yields are representative and can vary based on the specific chloropyrimidine and boronic acid used, as well as the precise reaction conditions.[2]
Key Insights:
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): While historically significant, these catalysts often require higher loadings, elevated temperatures, and longer reaction times.[4] They can be a cost-effective choice for simple, reactive substrates.
-
Buchwald-Type Ligands (e.g., SPhos, XPhos): The development of bulky, electron-rich biaryl phosphine ligands has revolutionized Suzuki-Miyaura couplings.[6] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields, lower catalyst loadings, and broader substrate scope, including less reactive aryl chlorides.[5][7][8]
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr): Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings. The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for even lower catalyst loadings and shorter reaction times. PEPPSI-type precatalysts are particularly effective for heteroaryl couplings.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol details a microwave-assisted Suzuki-Miyaura coupling, which offers significant advantages in terms of reduced reaction times and improved yields.[9]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.0 mmol), and K₂CO₃ (3.0 mmol).
-
Add Pd(PPh₃)₄ (0.005 mmol).
-
Add the 1,4-dioxane/water solvent mixture (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals.[10][11] This reaction allows for the introduction of a wide range of nitrogen-containing functional groups onto the pyrimidine ring.
Catalyst Systems for the Amination of Chloropyrimidines
The success of the Buchwald-Hartwig amination of chloropyrimidines is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are generally required to facilitate the challenging coupling of often unreactive aryl chlorides with amines.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | Xantphos | NaOtBu | Toluene | 110 | 12-24 | 70-85 |
| [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | Mor-DalPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 2-6 | >90 |
| BrettPhos Pd G3 | BrettPhos | LiHMDS | Toluene | 100 | 4-12 | >90 |
Key Insights:
-
Bidentate Ligands (e.g., Xantphos): These ligands can be effective, particularly for preventing catalyst deactivation when coupling with basic heterocycles.[10][12]
-
Bulky Monodentate Ligands (e.g., Mor-DalPhos, BrettPhos, RuPhos): The development of highly specialized, sterically hindered, and electron-rich monodentate ligands has significantly expanded the scope of the Buchwald-Hartwig amination to include challenging substrates like chloropyrimidines.[13][14][15] These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient catalysis.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyrimidine
This protocol utilizes a modern, air- and moisture-stable precatalyst, simplifying the reaction setup.
Materials:
-
2-Chloropyrimidine
-
Amine (1.2 equiv)
-
BrettPhos Pd G3 precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, add 2-chloropyrimidine (1.0 mmol), the amine (1.2 mmol), BrettPhos Pd G3 (0.02 mmol), and LiHMDS (1.5 mmol) to a reaction tube.
-
Add anhydrous toluene (5 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16] This reaction is invaluable for introducing alkynyl groups onto the pyrimidine core, which can serve as versatile handles for further synthetic transformations.
Catalyst-Controlled Regioselectivity
An interesting aspect of the Sonogashira coupling with di- or tri-halopurines (structurally related to pyrimidines) is that the regioselectivity can be controlled by the choice of the palladium catalyst's ligand.[17][18] While similar in-depth studies on chloropyrimidines are less common, these findings offer valuable insights. Generally, monodentate phosphine ligands favor reaction at the more electron-deficient position, while bidentate or electron-rich monodentate ligands can alter this selectivity.[17][18]
Experimental Protocol: Sonogashira Coupling of a Chloropyrimidine Derivative
This protocol outlines a general procedure for the Sonogashira coupling of a chloropyrimidine.
Materials:
-
Chloropyrimidine derivative
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the chloropyrimidine derivative (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizing the Catalytic Cycles
To better understand the underlying mechanisms of these powerful transformations, the following diagrams illustrate the generally accepted catalytic cycles.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of chloropyrimidines is an indispensable tool in modern synthetic chemistry. The choice of catalyst system is paramount and should be guided by the specific transformation, the nature of the substrates, and the desired reaction efficiency. While traditional catalysts still find their place, the advent of sophisticated phosphine and NHC ligands has dramatically expanded the scope and utility of these reactions. For researchers and drug development professionals, a thorough understanding of the available catalyst technologies is essential for the rapid and efficient synthesis of novel pyrimidine-containing molecules. Future developments will likely focus on even more active and robust catalysts that can operate under milder conditions with lower catalyst loadings, further enhancing the sustainability and cost-effectiveness of these vital synthetic methods.
References
- A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine - Benchchem.
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid - Benchchem.
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchG
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. [Link]
-
Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Site-Selective Cross-Coupling of Remote Chlorides Enabled by Electro-statically-Directed Palladium Catalysis - University of Cambridge. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. [Link]
-
Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid... - ResearchGate. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchGate. [Link]
-
Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har - Who we serve. [Link]
-
Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling - ResearchGate. [Link]
-
A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7 - ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [Link]
-
Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines | Semantic Scholar. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central. [Link]
-
Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions - Scientific & Academic Publishing. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
-
Top: UV/Vis spectra of Pd(PPh3)4 in MeOH, CHCl3, and DMSO. Bottom:... - ResearchGate. [Link]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing). [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. nasc.ac.in [nasc.ac.in]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. snu.elsevierpure.com [snu.elsevierpure.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-5,6-dimethylpyrimidine
For Immediate Use by Laboratory Professionals
As a senior application scientist, I understand that meticulous research and groundbreaking discoveries are paramount in your work. Equally important is the unwavering commitment to safety, especially when handling and disposing of specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-5,6-dimethylpyrimidine, ensuring the protection of both laboratory personnel and the environment. This document is designed to be a practical, procedural resource, empowering you to manage this chemical waste with confidence and precision.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is critical. Based on data from analogous compounds, this chemical should be handled as a hazardous substance.
Primary Hazards:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2]
-
Harmful if Swallowed: Ingestion can be toxic.[3]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1]
Incompatible Materials:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
Water[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable. The following table outlines the minimum required PPE when handling this compound.
| Body Part | Protection | Rationale |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | To prevent contact with eyes, which can cause serious irritation.[1][4] |
| Skin | Impervious gloves (e.g., nitrile rubber) and a lab coat. | To prevent skin contact and subsequent irritation.[1][4] |
| Respiratory | Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for larger quantities or if dust is generated. | To avoid inhalation of harmful dust or vapors.[1] |
Step-by-Step Disposal Protocol: A Self-Validating System
The disposal of this compound is not a matter for routine laboratory waste streams. Due to its classification as a halogenated organic compound, it requires specialized handling and disposal through a licensed hazardous waste contractor.
Step 1: Segregation and Labeling
Proper segregation is the cornerstone of safe chemical waste management.
-
Isolate: Keep this compound waste separate from all other waste streams, especially incompatible materials.
-
Designated Container: Use a dedicated, properly sealed, and clearly labeled waste container. The container should be made of a material compatible with halogenated organic compounds.
-
Labeling: The label must clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
Step 2: Accumulation and Storage
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate any potential leaks or spills.
Step 3: Arranging for Professional Disposal
Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Engage a Certified Vendor: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a certified hazardous waste disposal company.
-
Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately. This is a legal requirement and creates a cradle-to-grave record of the waste.
-
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[1][3]
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, immediate and correct action can significantly mitigate harm.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area. For large spills, contact your institution's EHS or emergency response team. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- Sigma-Aldrich. (2021, October 7).
-
U.S. Environmental Protection Agency. (n.d.). Waste Code. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]
Sources
A Researcher's Guide to Handling 4-Chloro-5,6-dimethylpyrimidine: From Personal Protection to Disposal
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. Handling halogenated pyrimidines, such as 4-Chloro-5,6-dimethylpyrimidine, requires a meticulous approach grounded in a deep understanding of the compound's potential hazards. This guide is structured not as a rigid checklist, but as a comprehensive operational plan, explaining the causality behind each procedural step to ensure your safety and the integrity of your work.
Foundational Safety: Understanding the Hazard Profile
This compound belongs to the class of chloropyrimidines, which are recognized as reactive intermediates in organic synthesis. While specific toxicological data for this exact molecule is limited, the hazard profile can be reliably inferred from structurally similar compounds. The primary risks associated with this class of chemicals involve severe irritation and potential toxicity upon contact or inhalation[1][2].
A consolidated hazard assessment based on analogous compounds is presented below. This data forms the logical basis for the stringent protective measures outlined in this guide.
| Hazard Classification | Category | Associated Risk | Primary Exposure Route |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2][3] | Dermal Contact |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation[2][3][4] | Ocular Contact |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed[1][5] | Ingestion |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[2][3][4] | Inhalation |
This table synthesizes GHS classification data from safety data sheets of closely related chloropyrimidines.
Given these potential hazards, the cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment (PPE) within properly functioning engineering controls.
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not merely about donning a set of gear; it's about creating an impermeable barrier between you and the chemical. Each component is chosen to counteract a specific hazard identified above.
Direct skin contact is a primary exposure route. Therefore, robust hand protection is non-negotiable.
-
Glove Type: Use powder-free nitrile gloves. Nitrile provides excellent resistance to a broad range of chemicals. Powder-free gloves are essential to prevent the powder from absorbing and aerosolizing chemical residues[6].
-
Protocol: Double-Gloving: Always wear two pairs of gloves.[7] This practice is critical for two reasons:
-
It provides a secondary barrier in case the outer glove is punctured or compromised.
-
It allows for the safe removal of the contaminated outer glove within the containment area (e.g., fume hood), preventing the spread of contamination to lab surfaces, equipment, or your personal lab notebook.[6]
-
-
Glove Change Frequency: Change gloves every 30-60 minutes or immediately if you suspect contamination or notice any signs of degradation (e.g., swelling, discoloration, tears).[6]
A standard cotton lab coat is insufficient. You must use a gown designed for chemical protection.
-
Gown Type: Wear a disposable, low-permeability, lint-free gown with a solid front, long sleeves, and tight-fitting knit or elastic cuffs.[7] The low-permeability fabric prevents chemical seepage, and the tight cuffs are crucial for creating a seal with your inner gloves.
-
Integration with Gloves: The inner pair of gloves should be worn under the gown's cuff. The outer pair of gloves goes over the cuff, creating a complete, uninterrupted barrier at the wrist.[7]
The risk of serious eye irritation necessitates robust protection against splashes and airborne particles.
-
Primary Protection: Wear tightly fitting chemical safety goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 regulations.[8][9] Standard safety glasses with side shields do not provide an adequate seal and are not sufficient.[10]
-
Secondary Protection: When handling larger quantities or performing operations with a high splash potential (e.g., transfers, solution preparations), a full-face shield must be worn over the safety goggles. A face shield alone does not provide adequate eye protection.[6]
Inhalation of dust or aerosols can cause respiratory tract irritation.[2][4] Therefore, engineering controls are the primary method of respiratory protection, with PPE as a secondary measure.
-
Primary Control: All handling of this compound must be conducted inside a certified chemical fume hood.[11]
-
Secondary Control (Respirator): If there is a risk of generating dust or aerosols that cannot be contained within a fume hood, or in the event of a spill or ventilation failure, a NIOSH-approved respirator is required.[9] An N95 respirator can provide protection against particulates, but for higher-risk operations or unknown concentrations, a half-mask or full-face air-purifying respirator with organic vapor/acid gas cartridges is recommended.[8][10]
Operational Workflow: A Step-by-Step Procedural Guide
Adherence to a strict workflow for PPE usage is as important as the equipment itself. This sequence minimizes the risk of cross-contamination and exposure during both handling and de-gowning.
Caption: Workflow for safe handling, from preparation and PPE donning to doffing and disposal.
Emergency Response and Disposal
Even with meticulous planning, accidents can happen. Immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8][12]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][12]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor immediately.[8][12]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[8][9]
All materials that have come into contact with this compound are considered hazardous waste.
-
Chemical Waste: Dispose of unused chemicals and reaction mixtures in a designated, labeled hazardous waste container.
-
Contaminated PPE: All used PPE, including gloves, gowns, and any absorbent materials from spill clean-up, must be disposed of in a sealed, labeled hazardous waste container.[7] Do not discard in common trash receptacles.
-
Regulatory Compliance: Ensure that all waste is handled and disposed of in accordance with local, regional, and national environmental regulations.[5]
By integrating these principles of hazard awareness, correct PPE selection, and procedural discipline, you can handle this compound with confidence and safety, ensuring that your focus remains on advancing your research.
References
-
HIMEDIA. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-5-chloro-2,6-dimethylpyrimidine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Sources
- 1. himediadownloads.com [himediadownloads.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Amino-5-chloro-2,6-dimethylpyrimidine | C6H8ClN3 | CID 593843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lgcstandards.com [lgcstandards.com]
- 5. fishersci.com [fishersci.com]
- 6. pppmag.com [pppmag.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
